2-Acetamidophenol
描述
This compound has been reported in Huperzia serrata and Streptomyces xanthophaeus with data available.
Structure
3D Structure
属性
IUPAC Name |
N-(2-hydroxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6(10)9-7-4-2-3-5-8(7)11/h2-5,11H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVGKWPZRIDURE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022082 | |
| Record name | 2-Hydroxyacetanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
614-80-2, 4746-61-6, 57047-65-1 | |
| Record name | 2-Acetamidophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=614-80-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxyacetanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614802 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, 2-hydroxy-N-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004746616 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetylaminophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057047651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Acetamidophenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3989 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, N-(2-hydroxyphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Hydroxyacetanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-hydroxyacetanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.453 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O-HYDROXYACETANILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4AS8989RNI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2'-Hydroxyacetanilide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0061919 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
2-Acetamidophenol synthesis from 2-aminophenol
An In-depth Technical Guide to the Synthesis of 2-Acetamidophenol (B195528) from 2-Aminophenol (B121084)
Introduction
This compound, also known as N-(2-hydroxyphenyl)acetamide, is a crucial chemical intermediate in the pharmaceutical and fine chemical industries. It serves as a precursor for the synthesis of various compounds, including antimalarial drugs.[1] The synthesis of this compound is achieved through the chemoselective N-acetylation of 2-aminophenol. This process requires careful control to prevent the undesired O-acetylation of the phenolic hydroxyl group. This guide details established and modern methodologies for this synthesis, providing quantitative data, detailed experimental protocols, and mechanistic insights relevant to researchers, scientists, and professionals in drug development.
Synthetic Methodologies
The primary method for synthesizing this compound is the acetylation of the amino group of 2-aminophenol. This can be accomplished through classical chemical methods or more modern, selective enzymatic approaches.
Method 1: Classical Acetylation with Acetic Anhydride (B1165640)
This is the most common and straightforward method, utilizing acetic anhydride as the acetylating agent. The reaction proceeds via nucleophilic acyl substitution, where the more nucleophilic amino group of 2-aminophenol attacks one of the carbonyl carbons of acetic anhydride. While protocols for the synthesis of its isomer, p-acetamidophenol (Paracetamol), are widespread, the principles are directly applicable.[2][3][4] The reaction is typically performed in an aqueous medium or an appropriate solvent, with careful temperature control to favor N-acetylation.
Method 2: Enzymatic Acetylation using Immobilized Lipase (B570770)
A greener and highly selective alternative involves the use of enzymes as catalysts.[5] Immobilized lipases, such as Novozym 435 (Candida antarctica lipase B), have been shown to effectively catalyze the N-acetylation of 2-aminophenol with high chemoselectivity.[1][6] This method often employs milder reaction conditions and can utilize various acyl donors. Vinyl acetate (B1210297) is particularly effective as it leads to an irreversible reaction, driving the equilibrium towards the product.[6]
Reaction Mechanism: Nucleophilic Acyl Substitution
The synthesis of this compound from 2-aminophenol and acetic anhydride follows a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating an acetate ion as a leaving group and forming the stable amide bond.[7]
Quantitative Data Summary
The efficiency of the enzymatic synthesis of this compound is influenced by several factors, including the choice of acyl donor, solvent, and reaction temperature. The following tables summarize the quantitative data from studies using Novozym 435 lipase.[1]
Table 1: Effect of Acyl Donor on Reaction Conversion
| Acyl Donor | Conversion (%) |
|---|---|
| Vinyl Acetate | ~65 |
| Vinyl Butyrate | ~40 |
| Ethyl Acetate | ~15 |
| Acetic Anhydride | ~5 |
Reaction Conditions: 2-aminophenol (1.0 mmol), acyl donor (3.0 mmol), Novozym 435 (0.003 g/mL), THF solvent, 50 °C, 10 h.[1]
Table 2: Effect of Solvent on Reaction Conversion
| Solvent | Conversion (%) |
|---|---|
| tert-Butanol (B103910) | 84 |
| Tetrahydrofuran (B95107) (THF) | 52 |
| 1,4-Dioxane | 40 |
| Dimethylformamide (DMF) | 3.7 |
Reaction Conditions: 2-aminophenol (1.0 mmol), vinyl acetate (3.0 mmol), Novozym 435, 50 °C, 10 h. Note: While tert-butanol gave the highest conversion, it led to a decrease in selectivity. THF was chosen for further studies.[1]
Table 3: Effect of Temperature on Reaction Conversion
| Temperature (°C) | Conversion (%) |
|---|---|
| 30 | 36.5 |
| 40 | ~55 |
| 50 | ~68 |
| 60 | 74.6 |
Reaction Conditions: 2-aminophenol (1.0 mmol), vinyl acetate (5.0 mmol), Novozym 435 (0.0075 g/mL), THF solvent, 10 h.[1]
Experimental Protocols
Protocol 1: Synthesis via Acetic Anhydride
This protocol is adapted from standard procedures for the acetylation of aminophenols.[3][4]
-
Dissolution : In a 125-mL Erlenmeyer flask, suspend 2.1 g of 2-aminophenol in 35 mL of water.
-
Acidification : If necessary for dissolution, add concentrated hydrochloric acid dropwise while swirling until the 2-aminophenol dissolves completely by forming its hydrochloride salt.[4]
-
Buffering : Prepare a buffer solution by dissolving 2.5 g of sodium acetate in 7.5 mL of water. Add this to the 2-aminophenol solution. This neutralizes the hydrochloride salt, regenerating the free amine for reaction.[4]
-
Acetylation : Immediately add 2.0 mL of acetic anhydride to the solution while swirling vigorously. Heat the reaction mixture in a water bath at approximately 60-80°C for 10-15 minutes to ensure the reaction goes to completion.[3]
-
Crystallization : Cool the reaction mixture in an ice-water bath to induce crystallization of the crude this compound. Stirring with a glass rod can help initiate crystal formation.[3]
-
Isolation : Collect the crude product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold deionized water to remove soluble impurities.[2]
-
Purification : Purify the crude product by recrystallization. Dissolve the solid in a minimum amount of hot water, allow it to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.[2][8]
-
Drying : Collect the purified crystals by vacuum filtration and allow them to air dry completely.
Protocol 2: Enzymatic Synthesis using Novozym 435
This protocol is based on the optimized conditions reported in the literature.[1]
-
Reaction Setup : In a 30 cm³ glass reactor, combine 1.0 mmol of 2-aminophenol, 5.0 mmol of vinyl acetate, and 60 mg of Novozym 435.
-
Solvent Addition : Add tetrahydrofuran (THF) as the solvent to a total volume of 15 cm³.
-
Reaction Conditions : Maintain the reaction mixture at 60 °C using a thermostatic bath and stir at 200-250 rpm for 10 hours.
-
Monitoring (Optional) : The reaction progress can be monitored by taking samples periodically and analyzing them using High-Performance Liquid Chromatography (HPLC).[1]
-
Catalyst Removal : After the reaction is complete, remove the immobilized enzyme (Novozym 435) by simple filtration. The catalyst can often be washed and reused.
-
Solvent Evaporation : Remove the solvent (THF) from the filtrate using a rotary evaporator to obtain the crude product.
-
Purification : Purify the crude this compound by recrystallization from an appropriate solvent system (e.g., ethanol-water mixture).
General Experimental Workflow
The overall process for the synthesis and purification of this compound follows a logical sequence of steps, from the initial reaction to the final analysis of the pure product.
References
An In-depth Technical Guide to the Physicochemical Properties of 2-Acetamidophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetamidophenol (B195528), also known as N-(2-hydroxyphenyl)acetamide or o-hydroxyacetanilide, is a positional isomer of the widely used analgesic and antipyretic drug, paracetamol (4-acetamidophenol).[1][2] It is recognized as a member of the phenols and a member of the acetamides.[1][2] While not as commercially prominent as its para-isomer, this compound is of significant interest to researchers. It is considered an impurity of Acetaminophen and is used as a raw material in the manufacturing of various industrial organic chemicals.[1] Furthermore, studies have indicated that this compound possesses anti-inflammatory, anti-arthritic, and anti-platelet aggregation properties, making it a compound of interest in drug discovery and development.[2] It has also been identified as an apoptosis inducer and an antineoplastic agent.[2]
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering detailed data, experimental protocols, and visual workflows to support research and development activities.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the tables below for easy reference and comparison.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Appearance | White, off-white to beige or light brown powder/crystalline solid. | [1][3] |
| Melting Point | 205-210 °C | [1][4] |
| 207-210 °C | [5] | |
| 209 °C | [3] | |
| Boiling Point | 343.1 °C at 760 mmHg | [5] |
| 273.17 °C (rough estimate) | [1][3] | |
| Density | 1.249 g/cm³ | [5] |
| 1.2023 g/cm³ (rough estimate) | [1][3] | |
| Refractive Index | 1.618 | [5] |
| 1.5810 (estimate) | [1] | |
| Flash Point | 161.3 °C | [3][5] |
| Vapor Pressure | 3.64E-05 mmHg at 25°C | [3] |
Table 2: Chemical Identifiers and Molecular Properties
| Property | Value | Source(s) |
| CAS Number | 614-80-2 | [4][5] |
| Molecular Formula | C₈H₉NO₂ | [4][5] |
| Molecular Weight | 151.16 g/mol | [2][4] |
| IUPAC Name | N-(2-hydroxyphenyl)acetamide | [2] |
| Synonyms | 2'-Hydroxyacetanilide, N-(2-Hydroxyphenyl)acetamide, o-Hydroxyacetanilide, Orthocetamol | [3][4][6] |
| InChI Key | ADVGKWPZRIDURE-UHFFFAOYSA-N | [2][4] |
| SMILES | CC(=O)Nc1ccccc1O | [2][4] |
| pKa | 9.35 ± 0.35 (Predicted) | [1][7] |
| LogP | 1.42360 | [5] |
Table 3: Solubility Profile
| Solvent | Solubility | Source(s) |
| Water | Slightly soluble in cold water, soluble in hot water. | [1][3][8] |
| Ethanol | Soluble | [1][3][8] |
| Methanol | Slightly soluble | [3][9] |
| DMSO | ≥28.5 mg/mL | |
| Alkaline Solutions | Soluble | [9] |
| Acetone (B3395972) | Soluble | |
| Ethyl Acetate | Soluble | [8] |
| Ethylene Dichloride | Soluble | [8] |
| Dimethylformamide | Soluble | [8] |
Experimental Protocols
This section outlines the general methodologies for determining the key physicochemical properties of solid organic compounds like this compound.
Melting Point Determination
The melting point is a critical indicator of purity. A sharp melting range close to the literature value suggests a high-purity sample, while a broad and depressed melting range indicates the presence of impurities.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if sample needs to be powdered)
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.
-
Heating: If the approximate melting point is known, heat the apparatus rapidly to about 15-20°C below this temperature. Then, reduce the heating rate to 1-2°C per minute to allow for accurate observation.
-
Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Final Reading: Continue heating slowly and record the temperature at which the last crystal melts (the end of the melting range).
-
Reporting: The melting point is reported as a range from the temperature of initial melting to the temperature of complete melting.
Solubility Determination
Solubility tests are fundamental for understanding a compound's behavior in various solvents, which is crucial for reaction setup, purification, and formulation.
Apparatus:
-
Small test tubes
-
Vortex mixer or glass stirring rod
-
Graduated pipettes or cylinders
-
Balance
Procedure:
-
Sample Preparation: Weigh a specific amount of this compound (e.g., 25 mg) and place it into a small test tube.
-
Solvent Addition: Add a measured volume of the desired solvent (e.g., 0.75 mL) to the test tube in small portions.
-
Mixing: After each addition, vigorously shake or vortex the test tube to facilitate dissolution.
-
Observation: Observe if the solid dissolves completely. If it does, the compound is classified as soluble in that solvent at the tested concentration.
-
Incremental Addition: If the solid does not dissolve, continue adding small, measured volumes of the solvent, mixing thoroughly after each addition, until the solid dissolves or a practical volume limit is reached.
-
Quantification: The solubility can be expressed qualitatively (soluble, slightly soluble, insoluble) or quantitatively (e.g., in mg/mL) by recording the total volume of solvent required to dissolve the initial mass of the compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For a solid sample like this compound, the Thin Solid Film or KBr pellet method is commonly used.
Apparatus:
-
FTIR spectrometer
-
Salt plates (e.g., NaCl or KBr) or KBr pellet press kit
-
Spatula
-
Agate mortar and pestle
-
Volatile solvent (e.g., acetone or methylene (B1212753) chloride)
Procedure (Thin Solid Film Method):
-
Sample Preparation: Dissolve a small amount (a few mg) of this compound in a few drops of a volatile solvent like acetone in a small vial.
-
Film Casting: Place a drop of this solution onto the surface of a clean, dry salt plate.
-
Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.
-
Spectrum Acquisition: Place the salt plate in the sample holder of the FTIR spectrometer.
-
Analysis: Run the analysis to obtain the infrared spectrum, which shows absorbance peaks corresponding to the vibrational frequencies of the functional groups in this compound.
Visualization of Synthesis and Purification Workflow
The synthesis of this compound typically involves the acetylation of 2-aminophenol. The subsequent purification by recrystallization is a critical step to obtain a pure product. The following diagram illustrates this common experimental workflow.
Caption: Workflow for the synthesis and purification of this compound.
Spectral Data Summary
Spectroscopic data is essential for the structural elucidation and confirmation of this compound.
-
¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the different types of protons in the molecule and their neighboring protons. For this compound, one would expect to see signals corresponding to the aromatic protons on the benzene (B151609) ring, the amide proton (N-H), and the methyl protons of the acetyl group. A spectrum is available in DMSO-d6 at 400 MHz.[5]
-
IR (Infrared) Spectroscopy: The IR spectrum is used to identify the functional groups. Key expected peaks for this compound include:
-
A broad peak for the O-H stretch of the phenolic group.
-
A peak for the N-H stretch of the amide.
-
A strong peak for the C=O (amide I) stretch.
-
Peaks corresponding to C-N stretching and N-H bending (amide II).
-
Peaks for aromatic C-H and C=C stretching. IR spectra are available for samples prepared as KBr discs or nujol mulls.[5]
-
-
Mass Spectrometry: Mass spectrometry provides the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) for this compound would be observed at an m/z ratio corresponding to its molecular weight (151.16 g/mol ). Electron ionization mass spectra are available for this compound.[5][10]
Safety and Handling
Appropriate safety precautions must be observed when handling this compound.
-
Hazards: It is harmful if swallowed and causes skin and eye irritation.[11][12][13]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[4][11] In case of dust formation, use an approved respirator.
-
Handling: Avoid breathing dust, vapor, mist, or gas.[11] Avoid contact with skin and eyes.[11] Handle in a well-ventilated area.
-
Storage: Store in a cool, dry place in a tightly closed container.[11] It is incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.[1][3]
-
First Aid:
-
Eyes: Flush with plenty of water for at least 15 minutes and seek medical attention.[11]
-
Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[11]
-
Ingestion: Wash out mouth with water and get medical aid.[11]
-
Inhalation: Remove from exposure to fresh air. If not breathing, give artificial respiration.[11]
-
This guide provides a foundational understanding of the physicochemical properties of this compound. For further in-depth analysis or specific applications, consulting the primary literature and safety data sheets is strongly recommended.
References
- 1. youtube.com [youtube.com]
- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 3. westlab.com [westlab.com]
- 4. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. Preparation of acetanilide [cs.gordon.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]
Spectroscopic Analysis of 2-Acetamidophenol: A Technical Guide
An In-depth Examination of the NMR, IR, and Mass Spectrometry Data for a Key Pharmaceutical Intermediate
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Acetamidophenol (also known as o-acetamidophenol), a significant isomer of the widely used analgesic, paracetamol. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide includes tabulated spectral data and detailed experimental protocols for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, typically recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
¹H NMR Spectral Data
Table 1: ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~9.35 | Singlet (broad) | 1H | Phenolic -OH |
| ~9.25 | Singlet | 1H | Amide N-H |
| ~7.95 | Doublet of doublets | 1H | Aromatic C-H |
| ~6.95 | Triplet of doublets | 1H | Aromatic C-H |
| ~6.85 | Doublet of doublets | 1H | Aromatic C-H |
| ~6.75 | Triplet of doublets | 1H | Aromatic C-H |
| ~2.10 | Singlet | 3H | Methyl (-CH₃) |
Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm. The exact chemical shifts can vary slightly depending on the solvent and concentration.
¹³C NMR Spectral Data
Table 2: ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~169.0 | Carbonyl (C=O) |
| ~147.5 | Aromatic C-O |
| ~126.5 | Aromatic C-N |
| ~123.0 | Aromatic C-H |
| ~121.0 | Aromatic C-H |
| ~118.5 | Aromatic C-H |
| ~115.0 | Aromatic C-H |
| ~24.0 | Methyl (-CH₃) |
Note: The spectrum is typically broadband proton-decoupled.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The solid sample is often prepared as a potassium bromide (KBr) pellet.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |
| ~3400 | Strong, Broad | O-H | Stretching |
| ~3100 | Medium | N-H | Stretching |
| ~1660 | Strong | C=O (Amide I) | Stretching |
| ~1580 | Medium | N-H | Bending (Amide II) |
| ~1520 | Medium | C=C | Aromatic Ring Stretching |
| ~1270 | Strong | C-O | Phenolic Stretching |
| ~750 | Strong | C-H | Aromatic Out-of-Plane Bending |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. Electron Ionization (EI) is a common method for analyzing small organic molecules.
Table 4: Key Mass Spectrometry Data (m/z) for this compound
| m/z | Relative Intensity | Assignment |
| 151 | High | Molecular Ion [M]⁺ |
| 109 | Very High | [M - CH₂=C=O]⁺ (loss of ketene) |
| 80 | Medium | [C₆H₆N]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented.
NMR Spectroscopy Protocol
-
Sample Preparation :
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry vial.
-
Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette.
-
Cap the NMR tube securely.
-
-
Data Acquisition :
-
Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth correctly.
-
Place the sample into the NMR magnet.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. A typical experiment on a 400 MHz spectrometer would involve a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
For the ¹³C NMR spectrum, use a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.
-
FTIR Spectroscopy Protocol (KBr Pellet Method)
-
Sample Preparation :
-
Place approximately 1-2 mg of this compound and 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) into an agate mortar.
-
Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.
-
Transfer a small amount of the powder into a pellet press die.
-
Apply pressure using a hydraulic press to form a thin, transparent pellet.
-
-
Data Acquisition :
-
Place the KBr pellet into the sample holder of the FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation :
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or ethyl acetate.
-
-
Data Acquisition :
-
Inject 1 µL of the sample solution into the GC-MS instrument.
-
The gas chromatograph separates the sample components based on their volatility and interaction with the capillary column (e.g., a non-polar DB-5 column). A typical temperature program might start at 100 °C, ramp up to 250 °C, and then hold for a few minutes.
-
The eluting compounds enter the mass spectrometer, which is typically operated in Electron Ionization (EI) mode at 70 eV.
-
The mass analyzer scans a mass-to-charge (m/z) range (e.g., 40-400 amu) to detect the molecular ion and its fragment ions.
-
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
An In-Depth Technical Guide to the Mechanism of Action of 2-Acetamidophenol in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Acetamidophenol (B195528) (N-acetyl-o-aminophenol), a positional isomer of the widely used analgesic and antipyretic drug acetaminophen (B1664979) (4-acetamidophenol), is emerging as a compound of significant interest due to its distinct pharmacological profile. Unlike its para-isomer, this compound exhibits a broader range of biological activities, including anti-inflammatory, anti-arthritic, and anti-platelet aggregation properties. Recent research has also elucidated its role in mitigating atherosclerosis through the modulation of ferroptosis and glutathione (B108866) metabolism. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, presenting key quantitative data, detailed experimental protocols for its evaluation, and visual representations of the involved biological pathways.
Core Pharmacological Activities and Quantitative Data
This compound has demonstrated efficacy in several key therapeutic areas. The following tables summarize the available quantitative data for its primary biological effects.
Table 1: Anti-Atherosclerotic and Lipid-Lowering Effects of this compound in a Zebrafish Hyperlipidemia Model [1]
| Parameter | Concentration | Result | IC₅₀ |
| Total Cholesterol (TC) Inhibition | 80 µM | Significant reduction | 30 µM[1] |
| Triglyceride (TG) Inhibition | 80 µM | Significant reduction | 40 µM[1] |
| LDL-C Reduction | 80 µM | Significant reduction | Not Reported |
| HDL-C Increase | 80 µM | Significant increase | Not Reported |
| Macrophage Aggregation | 80 µM | 46% decrease in density | Not Reported |
Table 2: Anti-Platelet Aggregation Activity of this compound
| Aggregating Agent | This compound Concentration | Percent Inhibition | Comparison |
| Arachidonic Acid | 1 µM | 93.8 ± 2.9% | More potent than aspirin (B1665792) |
| Adenosine 5'-diphosphate (ADP) | 50 µM | 52 ± 1.4% | More potent and effective than aspirin |
Table 3: Anti-Arthritic Effects of this compound in a Collagen-Induced Arthritis (CIA) Rat Model
| Parameter | Dosage | Result |
| Paw Edema Volume | 5 mg/kg and 10 mg/kg | Significant retardation of increase |
| Arthritic Score | 5 mg/kg and 10 mg/kg | Significant reduction |
| Body Weight Reduction | 5 mg/kg and 10 mg/kg | Significantly retarded |
Key Mechanisms of Action and Signaling Pathways
The biological activities of this compound are underpinned by its influence on several critical cellular pathways.
Attenuation of Ferroptosis and Regulation of Glutathione Metabolism
A primary mechanism underlying the anti-atherosclerotic effects of this compound is its ability to inhibit ferroptosis, a form of iron-dependent programmed cell death characterized by lipid peroxidation. This compound has been shown to:
-
Upregulate Glutathione Synthesis: It increases the expression of key genes involved in glutathione (GSH) synthesis, such as glutamate-cysteine ligase catalytic subunit (GCLC), glutamate-cysteine ligase modifier subunit (GCLM), and glutathione synthetase (GSS)[1].
-
Enhance GPX4 Activity: It boosts the activity of Glutathione Peroxidase 4 (GPX4), a crucial enzyme that neutralizes lipid peroxides and is a central regulator of ferroptosis[1][2].
-
Regulate Iron Homeostasis: It upregulates the expression of genes involved in iron transport and storage, such as ferroportin-1 (FPN1) and ferritin heavy chain (FTH), thereby reducing the intracellular accumulation of ferrous ions (Fe²⁺) that can catalyze the formation of reactive oxygen species (ROS)[1].
-
Reduce Oxidative Stress: By enhancing the glutathione system and regulating iron, this compound effectively reduces intracellular ROS levels and lipid peroxidation, as evidenced by decreased malondialdehyde (MDA) content[2].
Anti-Inflammatory and Anti-Arthritic Mechanisms
The anti-inflammatory properties of this compound contribute to its efficacy in arthritis models. The proposed mechanisms include:
-
Reduction of Pro-Inflammatory Cytokines: In adjuvant-induced arthritic rats, this compound significantly reduces the serum levels of key pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α).
-
Modulation of Oxidative Stress: The anti-inflammatory activity is also linked to its ability to modulate oxidative stress markers.
-
Inhibition of NF-κB Pathway (Hypothesized): While direct evidence is still emerging, the reduction in pro-inflammatory cytokines suggests a potential inhibitory effect on the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. This is a plausible mechanism given that acetaminophen has been shown to inhibit NF-κB activation[3][4].
Anti-Platelet Aggregation Mechanism
This compound demonstrates potent anti-platelet activity, particularly against arachidonic acid-induced aggregation. This suggests that its mechanism is likely linked to the cyclooxygenase (COX) pathway and the subsequent production of thromboxane (B8750289) A2, a potent platelet aggregator. While direct IC₅₀ values for COX-1 and COX-2 inhibition by this compound are not yet widely reported, its superior potency compared to aspirin in this context points towards a significant interaction with this pathway.
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the evaluation of this compound.
Collagen-Induced Arthritis (CIA) in Rats
This model is used to evaluate the anti-arthritic potential of this compound.
-
Animal Model: Female Lewis or Wistar rats (7-8 weeks old) are commonly used due to their susceptibility to CIA[5][6].
-
Induction of Arthritis:
-
Bovine or chicken type II collagen is dissolved in 0.05 M acetic acid to a concentration of 2-4 mg/mL.
-
An emulsion is prepared by mixing the collagen solution with an equal volume of Incomplete Freund's Adjuvant (IFA)[6][7].
-
Rats are immunized with an intradermal injection of 0.1-0.2 mL of the emulsion at the base of the tail[5][7].
-
A booster injection is typically given 7 days after the primary immunization[7].
-
-
Treatment: this compound (e.g., 5 and 10 mg/kg) or a vehicle control is administered orally or intraperitoneally daily, starting from the day of the first immunization or at the onset of clinical signs.
-
Assessment of Arthritis:
-
Clinical Scoring: Arthritis severity is scored visually for each paw based on the degree of erythema and edema, typically on a scale of 0-4. The maximum score per animal is 16[7].
-
Paw Volume Measurement: Paw swelling is quantified using a plethysmometer or digital calipers[6].
-
Body Weight: Monitored regularly as a general indicator of health.
-
Biochemical Markers: At the end of the study, blood is collected to measure serum levels of pro-inflammatory cytokines (TNF-α, IL-1β) by ELISA and oxidative stress markers.
-
Histopathology: Joints are collected, fixed, decalcified, and stained (e.g., with Hematoxylin and Eosin) to assess synovial inflammation, cartilage destruction, and bone erosion.
-
In Vitro Human Platelet Aggregation Assay
This assay is used to determine the direct effect of this compound on platelet function.
-
Preparation of Platelet-Rich Plasma (PRP):
-
Whole human blood is collected from healthy, drug-free volunteers into tubes containing an anticoagulant (e.g., 3.2% sodium citrate (B86180) or heparin)[8][9].
-
The blood is centrifuged at a low speed (e.g., 200 x g for 15 minutes) at room temperature to separate the PRP (supernatant)[9].
-
Platelet-Poor Plasma (PPP) is prepared by centrifuging the remaining blood at a high speed (e.g., 2500 x g for 15 minutes)[8].
-
-
Aggregation Assay (Light Transmission Aggregometry):
-
A platelet aggregometer is used, which measures the change in light transmission through a platelet suspension as aggregation occurs.
-
PRP is placed in a cuvette with a stir bar and incubated at 37°C. The instrument is calibrated with PRP (0% aggregation) and PPP (100% aggregation).
-
A solution of this compound at various concentrations or a vehicle control is added to the PRP and incubated for a short period.
-
A platelet agonist, such as arachidonic acid (e.g., 0.5-1.0 mM) or ADP (e.g., 5-10 µM), is added to initiate aggregation[8].
-
The change in light transmission is recorded over time (typically 5-10 minutes) to generate an aggregation curve.
-
-
Data Analysis: The percentage of maximum aggregation and the slope of the aggregation curve are calculated. The IC₅₀ value can be determined by testing a range of this compound concentrations.
Macrophage Foam Cell Formation Assay
This assay assesses the ability of this compound to inhibit a key process in atherosclerosis.
-
Cell Culture: RAW264.7 murine macrophages are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Induction of Foam Cell Formation:
-
Cells are seeded in culture plates or on coverslips.
-
The cells are then incubated with oxidized low-density lipoprotein (ox-LDL) (e.g., 50-75 µg/mL) for 24-48 hours to induce lipid uptake and foam cell formation[2].
-
-
Treatment: this compound at various non-cytotoxic concentrations is co-incubated with the ox-LDL.
-
Assessment of Lipid Accumulation:
-
Oil Red O Staining: Cells are fixed (e.g., with 4% paraformaldehyde) and stained with Oil Red O, which stains neutral lipids (triglycerides and cholesterol esters) red. The extent of staining is observed by microscopy and can be quantified by extracting the dye and measuring its absorbance.
-
Fluorescent-Labeled ox-LDL Uptake: ox-LDL labeled with a fluorescent dye (e.g., DiI-oxLDL) is used. The uptake of the labeled ox-LDL by macrophages is quantified using fluorescence microscopy or flow cytometry.
-
-
Biochemical Analysis: Intracellular levels of total cholesterol, free cholesterol, cholesterol esters, and triglycerides are measured using commercially available kits.
Comparative Toxicology and Metabolism (Preliminary)
While extensive comparative toxicology data is still needed, initial findings suggest that this compound may have a different safety profile than its isomer, acetaminophen. The metabolism of this compound is not as well-characterized as that of acetaminophen. It is hypothesized that the position of the hydroxyl group in this compound may lead to different metabolic pathways, potentially avoiding the formation of the toxic N-acetyl-p-benzoquinone imine (NAPQI) metabolite that is responsible for the hepatotoxicity of acetaminophen. Further research into the metabolism of this compound in human liver microsomes and in vivo is warranted.
Conclusion and Future Directions
This compound is a promising pharmacological agent with a multi-faceted mechanism of action that distinguishes it from its well-known isomer, acetaminophen. Its ability to modulate ferroptosis, reduce inflammation, and inhibit platelet aggregation suggests its potential therapeutic application in a range of diseases, from atherosclerosis to arthritis.
Future research should focus on:
-
Elucidating the direct molecular targets of this compound to better understand the initiation of its signaling cascades.
-
Conducting comprehensive studies to determine the IC₅₀ values for COX-1 and COX-2 inhibition to clarify its anti-inflammatory and anti-platelet mechanisms.
-
Performing detailed pharmacokinetic and metabolic studies in preclinical models and humans.
-
Undertaking thorough comparative toxicology studies against acetaminophen to establish its safety profile.
This in-depth technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. The provided data, protocols, and pathway diagrams offer a framework for further investigation into this intriguing molecule.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (2-AAP) Suppresses the Progression of Atherosclerosis by Alleviating Hyperlipidemia and Attenuating the Ferroptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. chondrex.com [chondrex.com]
- 6. Clinical Evaluation of Collagen-Induced Arthritis in Female Lewis Rats: A Comprehensive Analysis of Disease Progression and Severity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenotypic characterization of type II collagen-induced arthritis in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ADP can induce aggregation of human platelets via both P2Y1 and P2T receptors - PMC [pmc.ncbi.nlm.nih.gov]
The In Vivo Metabolic Fate of 2-Acetamidophenol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vivo metabolic pathway of 2-Acetamidophenol (2-AAP). Due to a notable lack of direct research on the specific metabolic fate of 2-AAP, this document outlines a putative pathway based on the well-characterized metabolism of its structural isomer, N-acetyl-p-aminophenol (acetaminophen or paracetamol). The guide details the anticipated Phase I and Phase II metabolic reactions, the enzymes likely involved, and the potential for the formation of reactive metabolites. Methodologies for the experimental investigation of these pathways are also presented. This document aims to serve as a foundational resource for researchers and professionals in drug development by bridging the current knowledge gap and providing a scientifically grounded, hypothetical framework for the biotransformation of this compound.
Introduction
This compound (2-AAP), also known as N-(2-hydroxyphenyl)acetamide, is a positional isomer of the widely used analgesic and antipyretic drug, paracetamol.[1] While paracetamol's metabolism is extensively documented, specific data on the in vivo biotransformation of this compound is sparse in publicly available scientific literature. However, understanding the metabolic pathway of 2-AAP is crucial for assessing its pharmacokinetic profile, efficacy, and potential toxicity.
This guide proposes a hypothetical metabolic pathway for this compound by drawing parallels with the known metabolic fate of paracetamol. Xenobiotic metabolism typically proceeds through two phases: Phase I reactions, which introduce or expose functional groups, and Phase II reactions, where endogenous molecules conjugate with the drug or its metabolites to facilitate excretion.[2] It is highly probable that 2-AAP undergoes a similar sequence of biotransformation.
Proposed Metabolic Pathway of this compound
The proposed metabolic pathway for this compound involves three primary routes analogous to paracetamol metabolism: glucuronidation, sulfation, and oxidation.
Phase II Metabolism: Glucuronidation and Sulfation
The principal routes of metabolism for phenolic compounds like 2-AAP are expected to be Phase II conjugation reactions, specifically glucuronidation and sulfation. These reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively.[3][4] These processes increase the water solubility of the compound, facilitating its renal excretion. For paracetamol, glucuronidation accounts for the majority of its metabolism, followed by sulfation.[5][6]
-
Glucuronidation: UGT enzymes, primarily located in the liver, are anticipated to conjugate glucuronic acid to the phenolic hydroxyl group of 2-AAP, forming 2-acetamidophenyl glucuronide.
-
Sulfation: SULT enzymes, also abundant in the liver, would likely catalyze the transfer of a sulfo group to the hydroxyl moiety of 2-AAP, resulting in the formation of 2-acetamidophenyl sulfate.
Phase I Metabolism: Oxidation
A minor but critically important metabolic pathway for paracetamol involves oxidation by the cytochrome P450 (CYP) enzyme system, predominantly by the CYP2E1 and CYP3A4 isoforms.[7][8][9] This reaction produces a highly reactive and toxic intermediate, N-acetyl-p-benzoquinone imine (NAPQI).[4][5] By analogy, this compound could also be a substrate for CYP enzymes, leading to the formation of a reactive quinone imine species.
This putative reactive metabolite would then be detoxified by conjugation with glutathione (B108866) (GSH), a reaction that can occur spontaneously or be catalyzed by glutathione-S-transferases (GSTs).[4] The resulting glutathione conjugate can be further metabolized to cysteine and mercapturic acid derivatives before being excreted in the urine.[6] Depletion of hepatic GSH stores due to excessive formation of the reactive metabolite can lead to cellular damage and toxicity.
Below is a diagram illustrating the proposed metabolic pathway of this compound.
References
- 1. This compound | C8H9NO2 | CID 11972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sulfation and glucuronidation of acetaminophen by cultured hepatocytes reproducing in vivo sex-differences in conjugation on Matrigel and type 1 collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. METABOLISM AND DISPOSITION OF ACETAMINOPHEN: RECENT ADVANCES IN RELATION TO HEPATOTOXICITY AND DIAGNOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paracetamol - Wikipedia [en.wikipedia.org]
- 6. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytochrome P450 enzymes involved in acetaminophen activation by rat and human liver microsomes and their kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acetaminophen bioactivation by human cytochrome P450 enzymes and animal microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unseen Counterpart: A Technical Guide to 2-Acetamidophenol as an Acetaminophen Impurity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetaminophen (B1664979) (paracetamol) is one of the most widely used over-the-counter analgesic and antipyretic medications globally. Its synthesis, while well-established, can lead to the formation of various impurities that may impact the final drug product's safety and efficacy. Among these is 2-acetamidophenol (B195528) (N-(2-hydroxyphenyl)acetamide), a positional isomer of acetaminophen and a designated impurity in major pharmacopeias, where it is referred to as Acetaminophen Related Compound C (USP) and Paracetamol Impurity A (EP).[1][2] This technical guide provides a comprehensive overview of the formation, toxicological significance, and analytical control of this compound.
Chemical and Physical Properties
This compound shares the same molecular formula and weight as acetaminophen but differs in the position of the hydroxyl group on the phenyl ring. This structural difference influences its physical and chemical properties.
| Property | This compound | Acetaminophen (4-Acetamidophenol) |
| Synonyms | N-(2-Hydroxyphenyl)acetamide, 2'-Hydroxyacetanilide, o-Acetamidophenol | N-(4-Hydroxyphenyl)acetamide, 4'-Hydroxyacetanilide, p-Acetamidophenol, Paracetamol |
| CAS Number | 614-80-2 | 103-90-2 |
| Molecular Formula | C₈H₉NO₂[2] | C₈H₉NO₂ |
| Molecular Weight | 151.16 g/mol [2] | 151.16 g/mol |
| Melting Point | 205-210 °C[3] | 168-172 °C |
| Appearance | Beige to dark brown solid[4] | White crystalline powder |
Formation During Acetaminophen Synthesis
The primary route for acetaminophen synthesis involves the acetylation of 4-aminophenol (B1666318) using acetic anhydride.[5] However, the starting material, aminophenol, exists as ortho-, meta-, and para-isomers. The presence of 2-aminophenol (B121084) as a starting material or an impurity in 4-aminophenol can lead to the formation of this compound during the acylation step.
The selectivity of the acylation reaction is a key factor. The amino group (-NH₂) is generally more nucleophilic than the hydroxyl group (-OH) in aminophenols, leading to preferential N-acylation over O-acylation under neutral or mildly acidic conditions.[6][7] The formation of the ortho-isomer (this compound) versus the desired para-isomer (acetaminophen) is influenced by the purity of the starting 4-aminophenol and the reaction conditions. Steric hindrance at the ortho position can make the acylation of 2-aminophenol less favorable than that of 4-aminophenol, but it still occurs if 2-aminophenol is present.[8][9]
Formation pathway of this compound as a side product in acetaminophen synthesis.
Toxicological Profile
While acetaminophen is considered safe at therapeutic doses, its overdose is a leading cause of acute liver failure due to the formation of the toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI).[10] The toxicological profile of this compound is less characterized but warrants careful consideration.
Acute Toxicity
Studies in animal models provide insights into the acute toxicity of this compound.
| Substance | Test Animal | Route of Administration | LD₅₀ (mg/kg) | Reference |
| This compound | Rat | Oral | >500 to <2,000 | [11] |
| Acetaminophen | Rat | Oral | ~1,900 - 2,402 | [12][13] |
The available data suggests that the acute oral toxicity of this compound in rats is in a similar range to or potentially slightly higher than that of acetaminophen.[11][12][13] It is classified as harmful if swallowed and can cause skin and eye irritation.[12][14]
Genotoxicity and Carcinogenicity
Metabolic Fate and Signaling Pathways
Recent research has shed light on the intriguing biological activities of this compound, distinguishing it from its para-isomer. A 2024 study demonstrated that this compound can suppress the progression of atherosclerosis by mitigating hyperlipidemia and attenuating the ferroptosis pathway.[17] This effect is mediated through the upregulation of genes related to glutathione (B108866) synthesis and transport, as well as those involved in iron ion storage and transportation.[17]
The metabolism of this compound is expected to follow similar Phase I (oxidation) and Phase II (conjugation) pathways as acetaminophen, involving cytochrome P450 enzymes and subsequent glucuronidation or sulfation.[18][19][20] However, the specific enzymes involved and the potential for the formation of reactive metabolites analogous to NAPQI have not been fully elucidated.
Signaling pathways affected by this compound.
Analytical Methods for Detection and Quantification
The control of this compound in acetaminophen drug substances and products is mandated by pharmacopeias. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for this purpose.
Pharmacopeial Limits
The United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) have established limits for impurities in acetaminophen. For Acetaminophen Related Compound C (this compound), the USP specifies a limit of not more than 0.1%.[21] The European Pharmacopoeia also lists "Paracetamol Impurity A" and sets limits for this and other impurities.[22]
| Pharmacopeia | Impurity Name | Limit |
| USP | Acetaminophen Related Compound C | ≤ 0.1% |
| EP | Paracetamol Impurity A | (Part of total impurities limit) |
Experimental Protocol: HPLC-UV Method
The following is a representative HPLC method for the simultaneous determination of acetaminophen and its impurities, including this compound.
1. Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
2. Reagents and Solutions:
-
Mobile Phase A: Phosphate buffer
-
Mobile Phase B: Methanol
-
Diluent: Methanol and water mixture
-
Standard Solution: A solution containing known concentrations of acetaminophen and this compound reference standards.
-
Sample Solution: A solution of the acetaminophen drug substance or product dissolved in the diluent.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute the more non-polar impurities.
4. Procedure:
-
Prepare the mobile phases, diluent, standard, and sample solutions.
-
Equilibrate the HPLC system with the initial mobile phase composition.
-
Inject the standard solution to verify system suitability parameters such as resolution, tailing factor, and repeatability.
-
Inject the sample solution.
-
Identify and quantify this compound in the sample by comparing its retention time and peak area to that of the reference standard.
References
- 1. Paracetamol EP Impurity A (this compound) | CAS Number 614-80-2 [klivon.com]
- 2. Acetaminophen Impurity A - Product Center - Pharmaceutical chemistry laboratory Co.,Ltb. [plcchemical.com]
- 3. 2-アセトアミドフェノール United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 4. pharmapure.co.uk [pharmapure.co.uk]
- 5. Update on the review of the CEP application regarding an impurity in the active substance paracetamol - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 6. quora.com [quora.com]
- 7. quora.com [quora.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 11. assets.greenbook.net [assets.greenbook.net]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. TOXICITIES OF SUBSTANCES in orde [murov.info]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. publications.iarc.who.int [publications.iarc.who.int]
- 16. Acetamide - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Acetaminophen [doi.usp.org]
- 18. fiveable.me [fiveable.me]
- 19. METABOLISM AND DISPOSITION OF ACETAMINOPHEN: RECENT ADVANCES IN RELATION TO HEPATOTOXICITY AND DIAGNOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. uspnf.com [uspnf.com]
- 22. drugfuture.com [drugfuture.com]
The Enigmatic Presence of 2-Acetamidophenol in the Natural World: A Technical Guide for Researchers
An In-depth Examination of the Occurrence, Quantification, and Biosynthesis of 2-Acetamidophenol (B195528) in Plant and Microbial Species.
Introduction
This compound (2-AAP), a positional isomer of the widely known analgesic acetaminophen (B1664979) (paracetamol), is a molecule of growing interest due to its diverse biological activities, including anti-inflammatory, anti-arthritic, and anti-platelet aggregation properties. While its synthetic production is well-established, its natural occurrence in plants and microbes has been a subject of scientific curiosity. This technical guide provides a comprehensive overview of the current knowledge regarding the natural presence of this compound, intended for researchers, scientists, and drug development professionals. This document summarizes quantitative data, details relevant experimental protocols, and visualizes putative biosynthetic pathways to facilitate a deeper understanding and spur further investigation into this intriguing natural product.
Natural Occurrence of this compound
This compound has been identified in a select number of organisms from both the plant and microbial kingdoms. Its presence, while not widespread, points to specific metabolic capabilities within these species.
In Plants
The primary plant species in which this compound has been reported is Huperzia serrata [1]. This plant, a firmoss, is well-known for its production of various alkaloids, most notably huperzine A, which is used in the treatment of Alzheimer's disease. The presence of this compound in Huperzia serrata suggests a diverse secondary metabolism within this species. However, quantitative data on the natural concentration of this compound in this plant is currently not available in the scientific literature.
In Microbes
The microbial world has thus far revealed more instances of this compound production. It has been identified in:
-
Streptomyces xanthophaeus : This species of Gram-positive bacteria, belonging to the actinomycetes, is a known producer of various secondary metabolites. The report of this compound in this bacterium highlights the biosynthetic versatility of the Streptomyces genus[1].
-
Pseudomonas fluorescens 2-79 : This well-characterized biocontrol agent produces this compound as a secondary metabolite. Its production has been found to be correlated with the biosynthesis of phenazine-1-carboxylic acid (PCA), a key antifungal compound produced by this bacterium[1].
-
Engineered Escherichia coli : While not a natural occurrence, a de novo biosynthetic pathway for this compound has been successfully constructed in E. coli. This demonstrates the feasibility of microbial fermentation for its production[2].
Quantitative Data
Quantitative data on the natural levels of this compound are scarce. However, production yields have been reported for laboratory cultures of Pseudomonas fluorescens and engineered E. coli. These data provide a baseline for understanding the potential productivity of this compound in microbial systems.
| Organism/Strain | Condition | Titer/Concentration | Reference |
| Pseudomonas fluorescens 2-79 | Liquid Culture | 0.05 g/L | [1] |
| Engineered Escherichia coli | Shaking-flask culture | 33.54 mg/L | [2] |
| Engineered Escherichia coli | Fed-batch fermentation with 2-aminophenol | 568.57 mg/L | [2] |
| Engineered Escherichia coli | One-pot whole-cell biocatalysis | 1.8 g/L | [2] |
Experimental Protocols
The following sections provide detailed methodologies for the extraction, identification, and quantification of this compound from plant and microbial sources, based on established protocols for similar compounds.
Extraction of this compound from Huperzia serrata
This protocol is a generalized method for the extraction of phenolic and alkaloidal compounds from plant material.
-
Sample Preparation : Air-dry the plant material (leaves and stems of Huperzia serrata) and grind it into a fine powder.
-
Extraction :
-
Macerate the powdered plant material in methanol (B129727) (1:10 w/v) for 24 hours at room temperature with occasional shaking.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process three times with fresh solvent.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at 40°C.
-
-
Acid-Base Partitioning :
-
Dissolve the crude extract in 5% hydrochloric acid.
-
Wash the acidic solution with ethyl acetate (B1210297) to remove neutral and acidic compounds.
-
Adjust the pH of the aqueous layer to 9-10 with ammonium (B1175870) hydroxide.
-
Extract the alkaline solution with chloroform (B151607) or a mixture of chloroform and isopropanol (B130326) (3:1 v/v) multiple times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate to dryness.
-
-
Purification :
-
The resulting crude extract can be further purified using column chromatography on silica (B1680970) gel or preparative thin-layer chromatography (TLC). A solvent system of chloroform:methanol in varying ratios can be used for elution.
-
Isolation of this compound from Pseudomonas fluorescens Culture
This protocol is adapted from the methodology described for the isolation of 2-AAP from P. fluorescens 2-79 culture supernatant[1].
-
Culture Growth :
-
Inoculate Pseudomonas fluorescens 2-79 in a suitable production medium (e.g., a defined minimal medium that stimulates secondary metabolite production).
-
Incubate the culture under optimal conditions for growth and production (e.g., controlled oxygen, pH, and temperature).
-
-
Extraction :
-
Separate the bacterial cells from the culture broth by centrifugation.
-
Extract the cell-free supernatant with an equal volume of ethyl acetate three times.
-
Pool the organic extracts and dry them over anhydrous sodium sulfate.
-
Concentrate the extract under reduced pressure.
-
-
Chromatographic Purification :
-
Flash Chromatography : Subject the crude extract to flash chromatography on a silica gel column. Elute with a gradient of hexane (B92381) and ethyl acetate.
-
Preparative TLC : Further purify the fractions containing this compound using preparative TLC with a suitable solvent system (e.g., chloroform:methanol, 95:5 v/v).
-
-
Identification and Quantification :
-
Spectroscopic Analysis : Confirm the identity of the purified compound using Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Mass Spectrometry (MS).
-
HPLC Quantification : Quantify the concentration of this compound using reverse-phase High-Performance Liquid Chromatography (HPLC) with a C18 column and a suitable mobile phase (e.g., methanol:water gradient) and UV detection.
-
Biosynthetic Pathways
The natural biosynthetic pathways leading to this compound are not yet fully elucidated. However, based on its chemical structure and co-occurrence with other metabolites, plausible pathways can be proposed.
Proposed Pathway in Pseudomonas fluorescens
In Pseudomonas fluorescens 2-79, the production of this compound is linked to the phenazine (B1670421) biosynthetic pathway. It is hypothesized that a branch-point intermediate in the phenazine pathway, likely derived from the shikimic acid pathway, is diverted towards the synthesis of an aminophenol precursor, which is then acetylated.
Caption: Proposed biosynthetic link of this compound to the phenazine pathway in Pseudomonas.
Engineered de novo Biosynthesis in E. coli
A synthetic pathway for the de novo production of this compound from glucose has been constructed in E. coli. This pathway utilizes enzymes from different organisms to convert a central metabolite, chorismate, into this compound.
Caption: Engineered de novo biosynthetic pathway of this compound in E. coli.
Conclusion and Future Perspectives
The natural occurrence of this compound in both plants and microbes, though not extensively documented, opens up new avenues for research and drug discovery. The identification of this compound in organisms with rich secondary metabolic profiles suggests that further exploration of diverse natural sources could reveal additional producers. The lack of comprehensive quantitative data and fully elucidated biosynthetic pathways highlights significant knowledge gaps that warrant further investigation.
Future research should focus on:
-
Screening of a wider range of plant and microbial species for the presence of this compound.
-
Developing and applying sensitive analytical methods to quantify its natural concentrations.
-
Utilizing genomic and transcriptomic approaches to identify the genes and enzymes involved in its natural biosynthesis.
-
Exploring the ecological role of this compound in the producing organisms.
A deeper understanding of the natural production of this compound will not only provide valuable insights into the metabolic diversity of life but also pave the way for the development of sustainable biotechnological processes for its synthesis.
References
- 1. Isolation, identification, and accumulation of this compound in liquid cultures of the wheat take-all biocontrol agent Pseudomonas fluorescens 2-79 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthetic rivalry of o-aminophenol-carboxylic acids initiates production of hemi-actinomycins in Streptomyces antibioticus - RSC Advances (RSC Publishing) [pubs.rsc.org]
2-Acetamidophenol CAS 614-80-2 properties and hazards
An In-depth Technical Guide to 2-Acetamidophenol (B195528) (CAS 614-80-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, with CAS Registry Number 614-80-2, is an organic compound also known as N-(2-hydroxyphenyl)acetamide or orthocetamol.[1][2] It is a positional isomer of the widely used analgesic and antipyretic drug, paracetamol (acetaminophen).[1] While primarily known as an impurity in acetaminophen (B1664979) synthesis, this compound exhibits its own distinct biological activities, including anti-inflammatory, anti-arthritic, and anti-platelet aggregation properties.[1][3][4] Recent research has highlighted its potential therapeutic effects in atherosclerosis by modulating the ferroptosis and glutathione (B108866) metabolic pathways.[5][6] This document provides a comprehensive overview of its chemical and physical properties, synthesis protocols, known biological activities and signaling pathways, and associated hazards.
Chemical and Physical Properties
This compound is a white to light brown crystalline powder.[3] It is soluble in hot water and various organic solvents but only slightly soluble in cold water.[3][7] It is stable under normal conditions but is incompatible with strong oxidizing agents, acids, and acid chlorides.[8][9]
| Property | Value | Reference(s) |
| CAS Number | 614-80-2 | [10] |
| Molecular Formula | C₈H₉NO₂ | [2][10] |
| Molecular Weight | 151.16 g/mol | [1][10] |
| Appearance | White or light brown powder | [3] |
| Melting Point | 205-210 °C | [3][11] |
| Solubility | Soluble in hot water, ethanol (B145695), methanol, DMF, acetone, ethyl acetate (B1210297) | [3][7] |
| InChI Key | ADVGKWPZRIDURE-UHFFFAOYSA-N | [2][11] |
| SMILES | CC(=O)Nc1ccccc1O | [11] |
| Stability | Stable under normal conditions | [9] |
Spectral Data
Spectral analysis is crucial for the identification and characterization of this compound. Key spectral data are summarized below.
| Spectrum Type | Key Peaks / Information | Reference(s) |
| ¹H NMR | Spectra available for review. | [12] |
| ¹³C NMR | Spectra available for review in DMSO-d6. | [13] |
| Mass Spec (GC-MS) | Molecular Ion Peak (m/z): 151. Other major fragments: 109, 91, 94, 80, 63, 53, 43. | [14] |
| FT-IR | Spectra available for review. |
Synthesis and Experimental Protocols
Several methods for the synthesis of this compound have been reported, primarily involving the acetylation of 2-aminophenol (B121084).
Protocol 1: Acetic Anhydride (B1165640) Acetylation
This is a common laboratory-scale synthesis method.[3]
Methodology:
-
Combine 2-aminophenol, glacial acetic acid, and acetic anhydride in a suitable reaction vessel.
-
Heat the mixture gently until all solids dissolve completely.
-
Remove the heat source and allow the mixture to cool.
-
Dilute the cooled reaction mixture with water to precipitate the crude product.
-
Collect the crystals by filtration.
-
Purify the product by recrystallization from hot ethanol (approximately 70-80 °C) to yield pure this compound.[3]
Caption: Workflow for the synthesis of this compound via acetylation.
Protocol 2: Enzymatic Acetylation
A more selective and environmentally friendly "green" chemistry approach utilizes an immobilized lipase (B570770) catalyst.[15]
Methodology:
-
The chemoselective monoacetylation of 2-aminophenol is performed using Novozym 435 (immobilized Candida antarctica lipase B) as the catalyst.
-
Vinyl acetate is used as the acyl donor.[15]
-
The reaction is carried out in a suitable organic solvent, such as tetrahydrofuran (B95107) (THF).
-
Reaction parameters (catalyst loading, mole ratio of reactants, temperature, and agitation speed) are optimized to maximize yield and selectivity.[15]
-
The reaction proceeds via a ternary complex mechanism involving the enzyme, 2-aminophenol, and vinyl acetate.[15]
Biological Activity and Signaling Pathways
While its isomer, paracetamol, is known for its analgesic properties mediated via COX inhibition and metabolites acting on cannabinoid receptors, this compound has demonstrated distinct activities.[16][17]
Anti-Atherosclerotic Effects via Ferroptosis Regulation
Recent studies have shown that this compound can suppress the progression of atherosclerosis.[5] This effect is primarily attributed to its ability to modulate the ferroptosis and glutathione metabolic pathways.[5][6]
Mechanism of Action:
-
Inhibition of Foam Cell Formation: this compound inhibits the phagocytosis of oxidized low-density lipoprotein (ox-LDL) by macrophages, a critical step in the formation of foam cells which contribute to atherosclerotic plaques.[6]
-
Reduction of Oxidative Stress: It reduces the accumulation of intracellular reactive oxygen species (ROS) and ferrous ions (Fe²⁺).[6]
-
Upregulation of Glutathione System: The compound enhances the activity of glutathione peroxidase 4 (GPX4) and upregulates the expression of genes involved in glutathione (GSH) synthesis (e.g., GCLC, GCLM, GSS).[6]
-
Iron Homeostasis: It also increases the expression of iron transport genes like FPN1 and FTH, helping to maintain iron homeostasis and prevent the iron-dependent lipid peroxidation characteristic of ferroptosis.[6]
Caption: 2-AAP pathway inhibiting ferroptosis and foam cell formation.
Context: Paracetamol Toxicity and Glutathione
To understand the importance of the glutathione pathway, it is useful to consider the toxicology of its isomer, paracetamol. In paracetamol overdose, the normal metabolic pathways (glucuronidation and sulfation) become saturated. This shunts metabolism towards the CYP450 pathway, producing a toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI). NAPQI is normally detoxified by glutathione. In an overdose, glutathione stores are depleted, allowing NAPQI to accumulate and cause severe liver damage.[18][19] The ability of this compound to upregulate the glutathione system is therefore of significant scientific interest.
Caption: Simplified metabolic pathway of paracetamol overdose toxicity.
Hazards and Toxicology
This compound is classified as a hazardous substance.[7] It is harmful if swallowed and causes irritation to the eyes, skin, and potentially the respiratory system.[1][7][9] There is limited evidence of a carcinogenic effect.[7] Standard personal protective equipment (PPE), including gloves, safety glasses, and a dust respirator, should be used when handling this compound.[7]
| Hazard Type | GHS Classification & Statements | Reference(s) |
| Acute Oral Toxicity | Warning: H302 - Harmful if swallowed | [9] |
| Skin Irritation | Warning: H315 - Causes skin irritation | [1][9] |
| Eye Irritation | Warning: H319 - Causes serious eye irritation | [1][9] |
| Sensitization | May cause sensitization by skin contact | [7] |
| Carcinogenicity | Limited evidence of a carcinogenic effect | [7] |
| Specific Target Organ Toxicity | H335 - May cause respiratory irritation | [1] |
| Toxicology Data | Draize test, rabbit, eye: 500 mg/24H Mild | [8] |
Applications
The primary documented uses for this compound are:
-
Chemical Intermediate: It serves as a raw material and intermediate in the synthesis of other industrial organic chemicals.[3]
-
Research Chemical: Its distinct biological properties make it a compound of interest for research, particularly in the fields of inflammation and cardiovascular disease.[1][5]
-
Reference Standard: It is used as a reference standard for impurity analysis in the manufacturing of acetaminophen (Paracetamol Impurity A).[4][20]
Conclusion
This compound (CAS 614-80-2) is more than just an isomer and impurity of paracetamol. It is a chemically and biologically active molecule with defined physical properties and hazards. Its synthesis is well-documented, and emerging research into its role in regulating critical cellular pathways, such as ferroptosis and glutathione metabolism, suggests potential therapeutic applications that warrant further investigation by the scientific and drug development communities. A thorough understanding of its properties and hazards is essential for its safe handling and for unlocking its full research potential.
References
- 1. This compound | C8H9NO2 | CID 11972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 614-80-2: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 614-80-2 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. This compound (2-AAP) Suppresses the Progression of Atherosclerosis by Alleviating Hyperlipidemia and Attenuating the Ferroptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. CAS Common Chemistry [commonchemistry.cas.org]
- 11. 2-乙酰胺基苯酚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. This compound(614-80-2) 1H NMR spectrum [chemicalbook.com]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. mzCloud – 2 Acetamidophenol [mzcloud.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Paracetamol - Wikipedia [en.wikipedia.org]
- 17. Paracetamol (Acetaminophen): mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. wikem.org [wikem.org]
- 19. uspharmacist.com [uspharmacist.com]
- 20. pharmaffiliates.com [pharmaffiliates.com]
Thermal Decomposition of 2-Acetamidophenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal decomposition of 2-acetamidophenol (B195528) (o-hydroxyacetanilide), a positional isomer of the widely used analgesic, acetaminophen (B1664979). Due to the limited availability of specific thermoanalytical data for this compound, this document leverages data from its well-studied isomer, acetaminophen (paracetamol), to provide a representative understanding of its potential thermal behavior. The guide details methodologies for key analytical techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and presents a proposed thermal decomposition pathway. This document is intended to serve as a foundational resource for researchers in pharmaceutical development and materials science, offering insights into the thermal stability and degradation profile of this compound class.
Introduction
This compound, also known as N-(2-hydroxyphenyl)acetamide, is an organic compound with the molecular formula C₈H₉NO₂.[1] As a positional isomer of paracetamol, it shares the same chemical formula but with a different substitution pattern on the benzene (B151609) ring, which can lead to distinct physical and chemical properties, including its thermal stability.[2] Understanding the thermal decomposition of pharmaceutical compounds is critical for determining their shelf-life, processing stability, and for identifying potential degradation products that could impact safety and efficacy.
This guide summarizes the expected thermal behavior of this compound, drawing necessary parallels from acetaminophen due to a scarcity of direct studies on the former. It outlines standard experimental protocols for thermal analysis and proposes a logical decomposition pathway based on established chemical principles.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₉NO₂ | [1] |
| Molecular Weight | 151.16 g/mol | [1] |
| Melting Point | 205-210 °C | [2] |
| Appearance | Off-white to beige or brown powder | [2] |
| Solubility | Slightly soluble in cold water; soluble in hot water and ethanol | [2] |
Thermal Analysis Data (Based on Acetaminophen as an Analog)
Due to the lack of specific TGA and DSC data for this compound in the reviewed literature, this section presents data for its isomer, acetaminophen (Form I, monoclinic), to provide a comparative baseline. It is crucial to note that the thermal behavior of this compound may differ.
Table 2: Representative Thermal Analysis Data for Acetaminophen (Form I)
| Parameter | Technique | Value | Conditions | Reference(s) |
| Melting Onset | DSC | ~169 °C | 10 K/min heating rate in a nitrogen atmosphere | [1] |
| Decomposition Onset | TGA | > 200 °C | Air or Nitrogen Atmosphere | [3] |
| Major Weight Loss | TGA | 200 - 400 °C | - | [3] |
Experimental Protocols
The following are detailed, generalized methodologies for conducting thermal analysis of aromatic amide compounds like this compound.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the sample by measuring weight loss as a function of temperature.
Apparatus: A calibrated Thermogravimetric Analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a ceramic or aluminum crucible.
-
Instrument Setup:
-
Place the crucible in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to provide an inert atmosphere.
-
Set the initial temperature to ambient (~25 °C).
-
-
Thermal Program:
-
Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis:
-
Record the weight loss as a function of temperature.
-
Determine the onset of decomposition and the temperatures at which significant weight loss events occur.
-
The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
-
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions in the sample, such as melting and decomposition.
Apparatus: A calibrated Differential Scanning Calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a hermetically sealed aluminum pan.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Set the initial temperature to ambient (~25 °C).
-
-
Thermal Program:
-
Heat the sample from ambient temperature to a temperature above its melting point (e.g., 250 °C) at a constant heating rate of 10 °C/min.
-
-
Data Analysis:
-
Record the heat flow as a function of temperature.
-
Identify endothermic peaks corresponding to melting and exothermic peaks which may indicate decomposition or other transitions.
-
Determine the onset temperature and the enthalpy of melting (ΔHfus).
-
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the thermal analysis of a pharmaceutical compound.
Caption: Experimental workflow for thermal analysis.
Proposed Thermal Decomposition Pathway
While the specific thermal decomposition pathway for this compound is not well-documented, a plausible mechanism can be proposed based on the thermal degradation of its isomer, acetaminophen, and general principles of organic chemistry. At elevated temperatures, acetaminophen is known to degrade to p-aminophenol and acetic acid in the presence of moisture.[4] A similar initial hydrolysis is likely for this compound, followed by further decomposition of the resulting o-aminophenol.
The following diagram illustrates a proposed decomposition pathway.
Caption: Proposed thermal decomposition pathway.
Conclusion
This technical guide has provided a foundational overview of the thermal decomposition of this compound, addressing its physicochemical properties, outlining experimental protocols for its thermal analysis, and proposing a decomposition pathway. While a definitive understanding of its thermal behavior is limited by the available literature, the information presented, including analogous data from acetaminophen, offers valuable insights for researchers and professionals in the pharmaceutical and chemical sciences. Further experimental studies are warranted to fully characterize the thermal decomposition of this compound and validate the proposed degradation mechanisms.
References
Methodological & Application
The Versatility of 2-Acetamidophenol in Organic Synthesis: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
2-Acetamidophenol (B195528), a positional isomer of the well-known analgesic paracetamol, is a versatile starting material in organic synthesis with growing interest in medicinal chemistry and materials science.[1] Its bifunctional nature, possessing both a nucleophilic phenol (B47542) group and a secondary amide, allows for a diverse range of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of valuable heterocyclic compounds and other derivatives.
Application Notes
This compound serves as a key precursor for the synthesis of various scaffolds, primarily benzoxazoles and their derivatives. These structural motifs are of significant interest due to their presence in numerous biologically active compounds. The inherent reactivity of the hydroxyl and N-acetyl groups allows for intramolecular cyclization reactions, as well as intermolecular condensations and substitutions, opening avenues for the creation of diverse molecular architectures.
Key Applications Include:
-
Synthesis of 2-Methylbenzoxazole (B1214174): A foundational heterocyclic compound, 2-methylbenzoxazole, can be efficiently synthesized from this compound through a thermal cyclization-dehydration reaction. This process is of industrial relevance and can be adapted for laboratory-scale synthesis.[2]
-
Formation of Silylated Heterocycles: this compound can be employed in the synthesis of novel silylated heterocycles, such as benzoxazasilines. These reactions involve the formation of new silicon-oxygen and silicon-nitrogen bonds, leading to compounds with potential applications in materials science and as synthetic intermediates.
-
Precursor to Bioactive Molecules: As a derivative of aminophenol, this compound is a valuable starting point for the synthesis of more complex molecules with potential therapeutic applications. Its derivatives have been investigated for various biological activities.
The following sections provide detailed experimental protocols for key synthetic transformations starting from this compound.
Experimental Protocols
Protocol 1: Synthesis of 2-Methylbenzoxazole via Thermal Cyclization
This protocol details the laboratory-scale synthesis of 2-methylbenzoxazole from this compound through a thermal cyclization reaction.
Reaction Scheme:
Materials:
-
This compound
-
Anhydrous Sodium Acetate (B1210297)
-
High-boiling point solvent (e.g., N,N-Dimethylformamide or Dowtherm A)
-
Standard laboratory glassware for high-temperature reactions (round-bottom flask, condenser, heating mantle)
-
Purification supplies (silica gel for column chromatography, appropriate solvents)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 eq) and anhydrous sodium acetate (0.2 eq).
-
Add a high-boiling point solvent (e.g., N,N-Dimethylformamide) to the flask.
-
Heat the reaction mixture to reflux (typically 160-170 °C) and maintain for 4-6 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into ice-cold water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Purify the crude 2-methylbenzoxazole by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).
Quantitative Data Summary:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |
| This compound | 151.16 | 1.0 | - |
| Sodium Acetate | 82.03 | 0.2 | - |
| 2-Methylbenzoxazole | 133.15 | - | 70-85 |
Protocol 2: Synthesis of N-(2-(trimethylsilyloxy)phenyl)acetamide
This protocol describes the silylation of the phenolic hydroxyl group of this compound.
Reaction Scheme:
Materials:
-
This compound
-
Chlorotrimethylsilane (B32843) ((CH₃)₃SiCl)
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous Dichloromethane (B109758) (DCM)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.2 eq) to the solution and stir.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add chlorotrimethylsilane (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Quantitative Data Summary:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |
| This compound | 151.16 | 1.0 | - |
| Chlorotrimethylsilane | 108.64 | 1.1 | - |
| Triethylamine | 101.19 | 1.2 | - |
| N-(2-(trimethylsilyloxy)phenyl)acetamide | 223.33 | - | >90 |
Visualizations
Experimental Workflow for 2-Methylbenzoxazole Synthesis
Caption: Workflow for the synthesis of 2-methylbenzoxazole.
Proposed Signaling Pathway Modulation by this compound
Recent studies have suggested that this compound can modulate cellular pathways, including the ferroptosis pathway, which is a form of regulated cell death. The following diagram illustrates a simplified representation of this proposed interaction.
Caption: Modulation of the ferroptosis pathway by this compound.
References
2-Acetamidophenol: A Versatile Building Block for Bioactive Pharmaceutical Compounds
Introduction
2-Acetamidophenol (B195528), a positional isomer of the widely used analgesic and antipyretic drug paracetamol (acetaminophen), is a valuable building block in the synthesis of various pharmaceutical compounds.[1] While possessing its own inherent biological activities, including anti-inflammatory, anti-arthritic, and potential anticancer properties, its utility extends to being a precursor for more complex heterocyclic structures with therapeutic significance.[1] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in pharmaceutical synthesis, with a focus on its conversion to bioactive benzoxazole (B165842) derivatives.
Intrinsic Bioactivity of this compound
This compound has been identified as a compound with a range of biological effects. It is recognized as a platelet aggregation inhibitor, an anti-inflammatory agent, an apoptosis inducer, and an antineoplastic agent.[1] Its structural similarity to paracetamol has prompted investigations into its own therapeutic potential.
Application as a Precursor for Benzoxazole Synthesis
A primary application of this compound in pharmaceutical development is as a starting material for the synthesis of 2-substituted benzoxazoles. Benzoxazoles are a class of heterocyclic compounds that exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, and antiviral effects. The synthesis involves a two-step process: the hydrolysis of this compound to 2-aminophenol (B121084), followed by the condensation and cyclization of 2-aminophenol with various reagents to form the benzoxazole ring.
Below is a logical workflow for the synthesis of a bioactive benzoxazole derivative from this compound.
Caption: Synthetic workflow from this compound to a bioactive benzoxazole derivative.
Experimental Protocols
Protocol 1: Synthesis of 2-Aminophenol from this compound (Hydrolysis)
This protocol describes the acid-catalyzed hydrolysis of this compound to yield 2-aminophenol.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (e.g., 10 M)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
pH paper or pH meter
-
Beaker
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
To a round-bottom flask, add this compound (1 equivalent).
-
Add a 6 M solution of hydrochloric acid (approximately 5-10 equivalents).
-
Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the flask to room temperature.
-
Carefully neutralize the reaction mixture by the slow addition of a concentrated NaOH solution until the pH is approximately 7-8. This should be done in an ice bath to control the exothermic reaction.
-
The 2-aminophenol product will precipitate out of the solution.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water.
-
Dry the product under vacuum to obtain crude 2-aminophenol. The product can be further purified by recrystallization if necessary.
Protocol 2: Synthesis of a Bioactive Benzoxazole Derivative (VEGFR-2 Inhibitor)
This protocol outlines the synthesis of a 2-substituted benzoxazole, a class of compounds known to exhibit anticancer activity through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][3]
Materials:
-
2-Aminophenol (from Protocol 1)
-
A substituted benzoic acid (e.g., 4-chlorobenzoic acid)
-
Polyphosphoric acid (PPA) or another suitable dehydrating agent/catalyst
-
Round-bottom flask
-
Heating mantle with a stirrer
-
Thermometer
-
Ice water
-
Sodium bicarbonate solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine 2-aminophenol (1 equivalent) and the substituted benzoic acid (1.1 equivalents).
-
Add polyphosphoric acid as both the solvent and the dehydrating agent.
-
Heat the reaction mixture to 180-200°C with stirring for 3-4 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to about 100°C and pour it carefully into a beaker of ice water with vigorous stirring.
-
The crude benzoxazole derivative will precipitate.
-
Neutralize the aqueous mixture with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography or recrystallization to yield the pure 2-substituted benzoxazole.
Quantitative Data Presentation
The following table summarizes the in vitro antiproliferative activity of a series of synthesized benzoxazole derivatives against human cancer cell lines, showcasing their potential as anticancer agents.[2]
| Compound ID | Substitution on Benzoxazole Ring | Terminal Moiety | Cell Line | IC50 (µM)[2] |
| 12d | Unsubstituted | tert-butyl | HepG2 | 23.61 |
| 13a | Unsubstituted | 3-chlorophenyl | MCF-7 | 32.47 |
| 12k | 5-chloro | 3-chlorophenyl | HepG2 | 28.36 |
| 12l | 5-methyl | 3-chlorophenyl | HepG2 | 10.50 |
| 12l | 5-methyl | 3-chlorophenyl | MCF-7 | 15.21 |
Mechanism of Action and Signaling Pathway
Many bioactive benzoxazole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in tumor growth and proliferation. One such critical pathway is mediated by VEGFR-2, a tyrosine kinase receptor.
Caption: Inhibition of the VEGFR-2 signaling pathway by a bioactive benzoxazole derivative.
The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, leads to receptor dimerization and autophosphorylation.[2] This activation triggers downstream signaling cascades, such as the MAPK and PI3K/Akt pathways, which ultimately promote cell proliferation, angiogenesis (the formation of new blood vessels), and cell migration – processes that are crucial for tumor growth and metastasis.[2] Benzoxazole derivatives can act as inhibitors of VEGFR-2, blocking its kinase activity and thereby disrupting this signaling pathway, leading to an antitumor effect.[2]
This compound serves as a valuable and versatile starting material in medicinal chemistry. While it exhibits its own range of biological activities, its role as a precursor to more complex and potent pharmaceutical compounds, such as benzoxazole-based kinase inhibitors, highlights its importance as a building block in drug discovery and development. The protocols and data presented here provide a framework for researchers to utilize this compound in the synthesis of novel therapeutic agents.
References
Application Notes and Protocols for In Vitro Anti-inflammatory Assays Using 2-Acetamidophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetamidophenol, a positional isomer of paracetamol, has demonstrated notable anti-inflammatory properties, positioning it as a compound of interest for further investigation in drug discovery and development.[1] These application notes provide detailed protocols for a panel of in vitro assays to characterize the anti-inflammatory activity of this compound. The described assays are designed to assess its effects on key inflammatory mediators and signaling pathways, providing a comprehensive profile of its mechanism of action. The murine macrophage cell line RAW 264.7 is a suitable model for these studies as it mimics the inflammatory response of primary macrophages.
Data Presentation: Summary of Quantitative Anti-inflammatory Data
The following tables summarize the types of quantitative data that can be generated from the described in vitro assays to evaluate the anti-inflammatory effects of this compound.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Concentration (µM) | NO Inhibition (%) | IC₅₀ (µM) |
| This compound | 10 | Data Point | Calculated Value |
| 50 | Data Point | ||
| 100 | Data Point | ||
| Positive Control (e.g., L-NMMA) | 10 | Data Point | Calculated Value |
Table 2: Inhibition of Cyclooxygenase (COX) Enzyme Activity
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| This compound | Calculated Value | Calculated Value | Calculated Value |
| Positive Control (e.g., Celecoxib) | Calculated Value | Calculated Value | Calculated Value |
| Positive Control (e.g., Ibuprofen) | Calculated Value | Calculated Value | Calculated Value |
Table 3: Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| This compound | 10 | Data Point | Data Point |
| 50 | Data Point | Data Point | |
| 100 | Data Point | Data Point | |
| Positive Control (e.g., Dexamethasone) | 1 | Data Point | Data Point |
Experimental Protocols
Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages
Principle: This assay measures the production of nitric oxide (NO) by macrophages, a key mediator of inflammation, in response to stimulation by lipopolysaccharide (LPS). The anti-inflammatory activity of this compound is determined by its ability to inhibit this NO production. NO is unstable and quickly oxidizes to nitrite (B80452) (NO₂⁻) in the culture medium. The nitrite concentration is quantified using the Griess reagent, which forms a colored azo dye that can be measured spectrophotometrically.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (NaNO₂) standard solution
-
96-well cell culture plates
-
Microplate reader (540 nm)
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare various concentrations of this compound in DMEM. Remove the old medium from the cells and pre-treat the cells with 100 µL of the different concentrations of this compound for 1-2 hours. Include a vehicle control (medium with the solvent used to dissolve the compound).
-
LPS Stimulation: After pre-treatment, add 10 µL of LPS solution (final concentration of 1 µg/mL) to each well, except for the unstimulated control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Nitrite Measurement:
-
Prepare a standard curve of sodium nitrite (0-100 µM) in DMEM.
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of the Griess reagent to each well containing the supernatant and standards.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the nitrite concentration in the samples from the standard curve. The percentage of NO inhibition is calculated as follows: % Inhibition = [1 - (Absorbance of treated sample / Absorbance of LPS control)] x 100
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
Principle: This assay measures the ability of this compound to inhibit the activity of the two COX isoforms, COX-1 and COX-2. The inhibition is quantified by measuring the reduction in prostaglandin (B15479496) E₂ (PGE₂) production using an ELISA-based method. Comparing the 50% inhibitory concentration (IC₅₀) for both enzymes allows for the determination of COX-2 selectivity.
Materials:
-
Ovine or human COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
This compound
-
Reference standards (e.g., Ibuprofen, Celecoxib)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Cofactors (e.g., hematin, glutathione)
-
Prostaglandin E₂ (PGE₂) ELISA kit
-
96-well microplates
-
Microplate reader
Protocol:
-
Reagent Preparation: Prepare solutions of this compound and reference standards in an appropriate solvent (e.g., DMSO).
-
Assay Setup: In a 96-well plate, add the reaction buffer, enzyme (COX-1 or COX-2), and cofactors.
-
Inhibitor Addition: Add various concentrations of this compound or reference standards to the wells. Include a control group with no inhibitor.
-
Pre-incubation: Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Reaction Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-20 minutes).
-
Reaction Termination: Stop the reaction by adding a stopping solution (e.g., a strong acid, as specified by the ELISA kit).
-
PGE₂ Quantification: Measure the amount of PGE₂ produced using a competitive ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of this compound. Determine the IC₅₀ values by plotting the percent inhibition against the logarithm of the inhibitor concentration. The selectivity index is calculated by dividing the IC₅₀ for COX-1 by the IC₅₀ for COX-2.
References
Application Notes and Protocols: The Role of 2-Acetamidophenol in Regulating Ferroptosis Pathways
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation, which has been implicated in a variety of diseases, including atherosclerosis.[1][2] 2-Acetamidophenol (2-AAP), a metabolite of acetaminophen, has emerged as a potential regulator of ferroptosis.[1] Recent studies have demonstrated that 2-AAP can suppress the progression of atherosclerosis by alleviating hyperlipidemia and attenuating the ferroptosis pathway.[1] These findings suggest that 2-AAP may have therapeutic potential in diseases where ferroptosis plays a pathogenic role.
This document provides detailed application notes on the mechanism of action of 2-AAP in regulating ferroptosis and comprehensive protocols for key experiments to study its effects.
Mechanism of Action of this compound in Ferroptosis Regulation
This compound appears to exert its anti-ferroptotic effects through a multi-pronged mechanism primarily centered on enhancing the cell's antioxidant defenses and regulating iron homeostasis.[1] In the context of atherosclerosis, where oxidized low-density lipoprotein (ox-LDL) can induce ferroptosis in macrophages, 2-AAP has been shown to:
-
Reduce Oxidative Stress: 2-AAP treatment leads to a significant reduction in intracellular reactive oxygen species (ROS) and malondialdehyde (MDA), a key product of lipid peroxidation.[1]
-
Modulate Iron Homeostasis: The compound decreases the accumulation of intracellular ferrous ions (Fe²⁺).[1]
-
Protect Glutathione (B108866) Peroxidase 4 (GPX4): 2-AAP increases the viability and activity of GPX4, a crucial enzyme that detoxifies lipid peroxides and is a central regulator of ferroptosis.[1][3]
-
Upregulate Key Genes: Transcriptome analysis has revealed that 2-AAP upregulates genes involved in the synthesis of glutathione (GSH), such as gclc, gclm, and gss.[1] It also enhances the expression of genes related to iron storage and transport, including fpn1 (ferroportin 1) and fth (ferritin heavy chain).[1]
The collective action of these mechanisms is the attenuation of the ferroptotic cascade, thereby protecting cells from this form of regulated cell death.
Data Presentation
Table 1: Effect of 2-AAP on Biochemical Parameters in a Zebrafish Hyperlipidemia Model
| Parameter | Model Group (High-Fat Diet) | 2-AAP (80 μM) Treated Group | Effect of 2-AAP |
| Total Cholesterol (TC) | Significantly Increased | Alleviated | Reduction |
| Triglycerides (TG) | Significantly Increased | Alleviated | Reduction |
| Low-Density Lipoprotein Cholesterol (LDL-C) | Significantly Increased | Alleviated | Reduction |
| High-Density Lipoprotein Cholesterol (HDL-C) | Significantly Decreased | Elevated | Increase |
| Malondialdehyde (MDA) | 0.527 ± 0.022 | 0.380 ± 0.007 | Reduction |
| Total Superoxide Dismutase (T-SOD) | Significantly Decreased | Elevated | Increase |
Data is presented as mean ± SEM. This table summarizes the in vivo effects of 2-AAP on key markers of hyperlipidemia and oxidative stress.[1]
Table 2: Effect of 2-AAP on Intracellular Parameters in ox-LDL-induced RAW264.7 Macrophages
| Parameter | ox-LDL Treated Group | 2-AAP Treated Group | Effect of 2-AAP |
| Intracellular ROS | Significantly Increased | Inhibited Accumulation | Reduction |
| Intracellular Ferrous Ions (Fe²⁺) | Significantly Increased | Significantly Reduced | Reduction |
| Intracellular MDA | Significantly Increased | Reduced in a dose-dependent manner | Reduction |
| GPX4 Viability | Decreased | Increased | Increase |
| Intracellular TC, TG, FC, CE | Significantly Increased | Reduced | Reduction |
| CE/TC Ratio | Significantly Increased | Decreased | Reduction |
This table summarizes the in vitro effects of 2-AAP on key markers of ferroptosis and lipid accumulation in a cellular model of atherosclerosis.[1]
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of 2-AAP in ferroptosis regulation.
Caption: General experimental workflow for studying 2-AAP and ferroptosis.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/CCK-8)
This protocol measures cell viability to assess the protective effect of 2-AAP against ferroptosis-inducing agents.[4][5]
Materials:
-
RAW264.7 macrophage cell line
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound (2-AAP) stock solution
-
Ferroptosis inducer (e.g., ox-LDL, Erastin, or RSL3)
-
MTT solution (5 mg/mL in PBS) or Cell Counting Kit-8 (CCK-8)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.[5]
-
Treatment:
-
Remove the culture medium.
-
Add fresh medium containing various concentrations of 2-AAP (e.g., 10, 20, 40, 80 µM) with or without a ferroptosis inducer (e.g., 75 µg/mL ox-LDL).
-
Include control wells: untreated cells, cells treated with the inducer alone, and cells treated with 2-AAP alone.
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.[5]
-
MTT/CCK-8 Addition:
-
For MTT: Add 10 µL of MTT solution to each well and incubate for 4 hours. Then, carefully remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.[6]
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[5]
-
-
Measurement: Measure the absorbance at 570 nm for MTT or 450 nm for CCK-8 using a microplate reader.[5][6]
-
Calculation: Calculate cell viability as a percentage relative to the untreated control cells.
Protocol 2: Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)
This protocol measures the accumulation of lipid ROS, a hallmark of ferroptosis, using the fluorescent probe C11-BODIPY 581/591.[6][7][8][9]
Materials:
-
Treated cells in 6-well plates or imaging dishes
-
C11-BODIPY 581/591 stock solution (e.g., 10 mM in DMSO)
-
PBS
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed RAW264.7 cells in a 6-well plate and treat with 2-AAP and/or a ferroptosis inducer as described in Protocol 1.
-
Dye Loading: At the end of the treatment period, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-5 µM. Incubate for 30-60 minutes at 37°C.[8]
-
Cell Harvesting and Washing: Harvest the cells (e.g., by trypsinization or scraping) and wash them twice with PBS.[8]
-
Analysis:
-
Flow Cytometry: Resuspend cells in PBS and analyze using a flow cytometer. The dye shifts its fluorescence from red to green upon oxidation.[7]
-
Fluorescence Microscopy: If using imaging dishes, wash the cells with PBS and immediately visualize them under a fluorescence microscope.
-
Protocol 3: Intracellular Ferrous Iron (Fe²⁺) Assay
This protocol quantifies the levels of intracellular labile iron, which plays a key role in the Fenton reaction and subsequent lipid peroxidation.[4][9]
Materials:
-
Treated cells
-
Commercial iron assay kit (e.g., colorimetric ferrozine-based assays) or a fluorescent ferrous ion probe.[1][4]
-
Cell lysis buffer
-
BCA protein assay kit
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells as described in Protocol 1.
-
Cell Harvesting: Harvest the cells by scraping and wash twice with ice-cold PBS.[6]
-
Cell Lysis: Lyse the cells according to the manufacturer's protocol of the chosen iron assay kit.[6]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay for normalization.[6]
-
Iron Assay: Perform the iron assay according to the manufacturer's instructions to measure the concentration of ferrous iron.[6]
-
Normalization: Normalize the iron concentration to the protein concentration for each sample.[6]
Protocol 4: Western Blot for GPX4 Expression
This protocol assesses the protein expression levels of GPX4, a key enzyme in the ferroptosis pathway.[5][6][8]
Materials:
-
Treated cells
-
RIPA lysis buffer with protease inhibitors
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary anti-GPX4 antibody
-
HRP-conjugated secondary antibody
-
Loading control antibody (e.g., β-actin or GAPDH)
-
Chemiluminescent substrate and imaging system
Procedure:
-
Protein Extraction: Lyse treated cells with RIPA buffer and determine protein concentration.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.[6]
-
Blocking: Block the membrane for 1 hour at room temperature.[5][6]
-
Antibody Incubation:
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[5][6]
-
Analysis: Quantify the band intensities and normalize GPX4 expression to the loading control.
Protocol 5: Total Glutathione (GSH) Assay
This protocol measures the total intracellular glutathione levels, a key antioxidant depleted during ferroptosis.[10][11][12]
Materials:
-
Treated cells
-
Ice-cold 5% 5-Sulfosalicylic acid (SSA)
-
Commercial glutathione assay kit (colorimetric or luminescent)
-
96-well plate
-
Microplate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells as described in Protocol 1.
-
Sample Preparation:
-
Assay:
-
Perform the glutathione assay on the supernatant according to the manufacturer's instructions. This typically involves preparing a standard curve and a reaction mixture.[10]
-
For colorimetric assays (DTNB-based), measure absorbance at ~412 nm.[10]
-
For luminescent assays, measure the light output with a luminometer.[10]
-
-
Calculation: Calculate the glutathione concentration in the samples based on the standard curve.
References
- 1. This compound (2-AAP) Suppresses the Progression of Atherosclerosis by Alleviating Hyperlipidemia and Attenuating the Ferroptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ferroptosis: death by lipid peroxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Ferroptosis-Inducing Agents by Targeted Delivery System in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Characteristics and Biomarkers of Ferroptosis [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. cellassay.creative-bioarray.com [cellassay.creative-bioarray.com]
- 12. cellbiologics.com [cellbiologics.com]
Application Notes and Protocols: The Dichotomous Effects of 2-Acetamidophenol Isomers on Glutathione Metabolism
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the contrasting effects of two isomers of 2-acetamidophenol (B195528) on glutathione (B108866) (GSH) metabolism. While N-(4-hydroxyphenyl)acetamide, commonly known as acetaminophen (B1664979) or paracetamol, is well-documented to deplete glutathione stores, leading to cellular toxicity, recent studies on its isomer, N-(2-hydroxyphenyl)acetamide (2-AAP), reveal a protective mechanism involving the upregulation of glutathione synthesis. This document outlines the key metabolic pathways, presents quantitative data, and provides detailed experimental protocols to study these phenomena.
Section 1: N-(4-hydroxyphenyl)acetamide (Acetaminophen) and Glutathione Depletion
Acetaminophen is a widely used analgesic and antipyretic. At therapeutic doses, it is safely metabolized by the liver. However, in cases of overdose, a minor metabolic pathway becomes significant, leading to the production of a toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI), primarily by the cytochrome P450 enzyme CYP2E1.[1][2] NAPQI is detoxified by conjugation with glutathione.[2][3][4] In an overdose situation, the glucuronidation and sulfation pathways become saturated, leading to increased NAPQI formation and subsequent depletion of hepatic glutathione stores.[2][5] When glutathione levels fall critically low, NAPQI binds to cellular proteins, causing oxidative stress and hepatocellular damage.[4][6]
The following table summarizes the quantitative effects of acetaminophen on hepatic glutathione levels in mice.
| Parameter | Animal Model | Acetaminophen Dose | Time Point | Observation | Reference |
| Hepatic GSH Levels | B6C3F1 Mice | 300 mg/kg (oral) | 1 hour | Maximally depleted | [7] |
| 3 hours | Partial recovery | [7] | |||
| 6 hours | Recovered to control levels | [7] | |||
| Hepatic Protein Sulfhydryl Levels | B6C3F1 Mice | 300 mg/kg (oral) | 1-24 hours | Decreased by 48.4% | [7] |
| GSH/GSSG Ratio | B6C3F1 Mice | 300 mg/kg (oral) | 1 hour | Significantly decreased | [8] |
| 6 hours | Slight increase, but still significantly lower than control | [8] |
Section 2: N-(2-hydroxyphenyl)acetamide (2-AAP) and Glutathione Synthesis Upregulation
In contrast to its 4-hydroxy isomer, recent research has shown that N-(2-hydroxyphenyl)acetamide (2-AAP) can have a protective effect on cells by positively modulating glutathione metabolism. Studies in zebrafish and macrophage cell lines have demonstrated that 2-AAP can upregulate the expression of key genes involved in glutathione synthesis. This suggests a potential therapeutic role for 2-AAP in conditions associated with oxidative stress and glutathione deficiency.
The following table presents quantitative data on the effects of 2-AAP on the mRNA expression of genes crucial for glutathione synthesis in a zebrafish model.
| Gene | Fold Change (vs. Model Group) | Function | Reference |
| gclc (Glutamate-cysteine ligase catalytic subunit) | Significantly elevated | Rate-limiting enzyme in GSH synthesis | [9] |
| gclm (Glutamate-cysteine ligase modifier subunit) | Significantly elevated | Regulates GCLC activity | [9] |
| gss (Glutathione synthetase) | Notably elevated | Catalyzes the final step of GSH synthesis | [9] |
| gpx4a (Glutathione peroxidase 4a) | Notably elevated | Protects against lipid peroxidation | [9] |
Signaling Pathways and Experimental Workflows
Acetaminophen-Induced Glutathione Depletion Pathway
Caption: Metabolic pathways of acetaminophen leading to glutathione depletion and hepatotoxicity at high doses.
2-AAP Regulation of Glutathione Synthesis via Nrf2 Pathway
Caption: Proposed pathway for 2-AAP-mediated upregulation of glutathione synthesis and cellular protection.
Experimental Workflow: Assessing this compound's Effect on Glutathione Metabolism
Caption: General experimental workflow for studying the effects of this compound isomers on glutathione metabolism.
Experimental Protocols
Protocol 1: Induction of Acetaminophen Hepatotoxicity in Mice
This protocol is a standard operating procedure for inducing acute liver injury in mice using acetaminophen.[10][11][12][13]
Materials:
-
Acetaminophen (Sigma-Aldrich)
-
Phosphate-buffered saline (PBS), sterile
-
Heating plate and magnetic stirrer
-
8-12 week old male C57BL/6 mice
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Animal Preparation: Fast mice overnight (approximately 12-15 hours) before acetaminophen administration to synchronize metabolism and enhance toxicity. Ensure free access to water.
-
Acetaminophen Solution Preparation:
-
Weigh the desired amount of acetaminophen (e.g., for a 300 mg/kg dose in a 25g mouse, you need 7.5 mg).
-
Dissolve acetaminophen in sterile PBS at a concentration of 15 mg/ml. Heat the solution to 50-60°C while stirring to facilitate dissolution.
-
Cool the solution to room temperature before injection.
-
-
Administration:
-
Weigh each mouse to calculate the exact volume of the acetaminophen solution to be injected.
-
Administer the acetaminophen solution via intraperitoneal (i.p.) injection.
-
-
Monitoring and Sample Collection:
-
Monitor the mice for signs of distress.
-
At desired time points (e.g., 1, 3, 6, 24 hours) post-injection, euthanize the mice.
-
Collect blood via cardiac puncture for serum analysis (e.g., ALT levels).
-
Perfuse the liver with cold PBS and collect liver tissue for histological analysis and biochemical assays.
-
Protocol 2: Measurement of Total Glutathione Levels
This protocol describes a common method for quantifying total glutathione (GSH and GSSG) using a commercially available kit, which is often based on the Tietze recycling assay.[14]
Materials:
-
Glutathione Assay Kit (e.g., from Cayman Chemical, Promega)
-
Tissue homogenizer
-
Metaphosphoric acid (MPA) or other deproteinizing agent
-
Microplate reader capable of measuring absorbance at 405-412 nm
Procedure:
-
Sample Preparation:
-
Homogenize liver tissue (approximately 100 mg) in 1 ml of cold buffer (e.g., 100 mM potassium phosphate (B84403), pH 7.0, containing 2 mM EDTA).
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
Deproteinize the sample by adding an equal volume of 5% MPA, vortexing, and centrifuging to pellet the precipitated protein.
-
-
Assay:
-
Prepare a standard curve using the provided GSH standard.
-
In a 96-well plate, add the deproteinized sample, standards, and blank controls.
-
Add the assay cocktail containing DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) and glutathione reductase.
-
Initiate the reaction by adding NADPH.
-
Immediately measure the absorbance at 405-412 nm kinetically over several minutes.
-
-
Data Analysis:
-
Calculate the rate of absorbance change (ΔA/min) for each sample and standard.
-
Plot the standard curve of ΔA/min versus GSH concentration.
-
Determine the glutathione concentration in the samples from the standard curve.
-
Protocol 3: Glutathione S-Transferase (GST) Activity Assay
This protocol measures the activity of GST by monitoring the conjugation of 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) with GSH.[15][16][17][18]
Materials:
-
1-Chloro-2,4-dinitrobenzene (CDNB) solution (e.g., 100 mM in ethanol)
-
Reduced glutathione (GSH) solution (e.g., 100 mM in water)
-
Potassium phosphate buffer (100 mM, pH 6.5)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Sample Preparation: Prepare liver cytosol by homogenizing liver tissue in buffer and centrifuging at 100,000 x g for 60 minutes at 4°C. The supernatant is the cytosolic fraction. Determine the protein concentration of the cytosol.
-
Assay Mixture: Prepare a fresh assay cocktail containing:
-
980 µl PBS (pH 6.5)
-
10 µl of 100 mM CDNB
-
10 µl of 100 mM GSH
-
-
Measurement:
-
In a cuvette, add 900 µl of the assay cocktail.
-
Add 100 µl of the cytosolic sample (diluted to an appropriate protein concentration).
-
Immediately mix and monitor the increase in absorbance at 340 nm for 5 minutes.
-
-
Calculation:
-
Calculate the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve.
-
Use the molar extinction coefficient of the CDNB-GSH conjugate (9.6 mM⁻¹cm⁻¹) to calculate the enzyme activity (µmol/min/mg protein).
-
Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for Glutathione Synthesis Genes
This protocol is for quantifying the mRNA expression levels of genes such as gclc, gclm, and gss.
Materials:
-
RNA isolation kit (e.g., RNeasy Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific primers for target and reference genes (e.g., GAPDH, β-actin)
-
Real-time PCR instrument
Procedure:
-
RNA Isolation: Isolate total RNA from zebrafish embryos or cell lysates using a commercial kit according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.
-
qPCR:
-
Set up the qPCR reaction in a 96-well plate with the following components per well: qPCR master mix, forward and reverse primers (final concentration of ~200-500 nM each), cDNA template, and nuclease-free water.
-
Run the plate on a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation at 95°C for 5 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of a reference gene (ΔCt).
-
Calculate the relative fold change in gene expression using the 2-ΔΔCt method.
-
Protocol 5: Ox-LDL-Induced Foam Cell Formation in RAW264.7 Macrophages
This protocol is used to model the formation of foam cells, a key event in atherosclerosis, which was a model system for testing 2-AAP.[9][19][20][21][22]
Materials:
-
RAW264.7 macrophage cell line
-
DMEM medium with 10% FBS and antibiotics
-
Oxidized LDL (ox-LDL)
-
Oil Red O staining solution
Procedure:
-
Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS until they reach sub-confluency.
-
Induction of Foam Cells:
-
Seed the cells in a 12-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.
-
Incubate the cells with ox-LDL (e.g., 50-100 µg/ml) for 24-48 hours.
-
-
Oil Red O Staining:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde.
-
Stain the cells with Oil Red O working solution to visualize lipid droplets.
-
Wash with water and visualize under a microscope.
-
-
Quantification (Optional): Elute the Oil Red O dye from the stained cells using isopropanol (B130326) and measure the absorbance at ~510 nm to quantify lipid accumulation.
References
- 1. Methodology to assay CYP2E1 mixed function oxidase catalytic activity and its induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Glutathione - Wikipedia [en.wikipedia.org]
- 4. Acetaminophen-NAPQI Hepatotoxicity: A Cell Line Model System Genome-Wide Association Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental models of hepatotoxicity related to acute liver failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol to evaluate hyperlipidemia in zebrafish larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Evaluation of foam cell formation in cultured macrophages: an improved method with Oil Red O staining and DiI-oxLDL uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acetaminophen-induced acute liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scholars.mssm.edu [scholars.mssm.edu]
- 13. deepdyve.com [deepdyve.com]
- 14. nwlifescience.com [nwlifescience.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. assaygenie.com [assaygenie.com]
- 17. Activity Assay of Glutathione S-Transferase (GSTs) Enzyme as a Diagnostic Biomarker for Liver Hydatid Cyst in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. home.sandiego.edu [home.sandiego.edu]
- 19. OXIDIZED LDL PHAGOCYTOSIS DURING FOAM CELL FORMATION IN ATHEROSCLEROTIC PLAQUES RELIES ON A PLD2-CD36 FUNCTIONAL INTERDEPENDENCE - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | Diterpenoids inhibit ox-LDL-induced foam cell formation in RAW264.7 cells by promoting ABCA1 mediated cholesterol efflux [frontiersin.org]
- 22. Diterpenoids inhibit ox-LDL-induced foam cell formation in RAW264.7 cells by promoting ABCA1 mediated cholesterol efflux - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Analytical Methods for the Detection of 2-Acetamidophenol in Biological Fluids
Introduction
2-Acetamidophenol (B195528) (2-AAP), also known as N-(2-hydroxyphenyl)-acetamide, is a metabolite of the widely used analgesic and antipyretic drug, acetaminophen (B1664979) (paracetamol).[1] It is also a secondary metabolite produced by microorganisms like Penicillium chrysogenum and Pseudomonas fluorescens.[1][2] The accurate quantification of this compound and related compounds in biological fluids such as plasma, blood, and urine is crucial for pharmacokinetic studies, drug metabolism research, and toxicological assessments.[3][4] This document provides detailed application notes and protocols for various analytical techniques used to detect and quantify this compound in biological matrices.
Chromatographic Methods
Chromatographic techniques are the cornerstone for the separation and quantification of this compound from complex biological matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), provide the necessary sensitivity and selectivity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for analyzing acetaminophen and its metabolites.[5][6] When coupled with a UV or photodiode array (PDA) detector, it offers a cost-effective and reliable method for routine analysis.
Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For this compound, reversed-phase columns (e.g., C18) are commonly used, where the compound is retained on the nonpolar stationary phase and eluted with a polar mobile phase.[7][8] Detection is typically achieved by monitoring the UV absorbance at a specific wavelength, often around 245-275 nm.[7][9]
Applications:
-
Pharmacokinetic Studies: HPLC-UV methods are suitable for monitoring plasma concentrations of acetaminophen and its metabolites in patients, as demonstrated in studies involving individuals with chronic pancreatitis.[8]
-
Quality Control: This method is used for the simultaneous estimation of acetaminophen and its impurities in bulk drugs and pharmaceutical formulations.[9][10]
-
Metabolism Studies: It can be used to separate and quantify the parent drug from its metabolites in plasma and urine samples.[7]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for high-sensitivity and high-selectivity quantification of drugs and metabolites in biological fluids.[11][12] It combines the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry.
Principle: After chromatographic separation, the analyte is ionized (commonly via electrospray ionization - ESI) and enters the mass spectrometer. In the tandem MS, a specific precursor ion corresponding to the mass of this compound is selected, fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and minimizes interference from the matrix.[13]
Applications:
-
Trace Level Quantification: LC-MS/MS can detect and quantify analytes at very low concentrations (pg/mL to ng/mL), making it ideal for studies with small sample volumes, such as those from pediatric patients or finger-prick collections.[14][15][16]
-
Multi-Analyte Analysis: This technique allows for the simultaneous quantification of acetaminophen and a comprehensive panel of its metabolites from a single sample run.[4][17]
-
Matrix Versatility: It has been successfully applied to a wide range of biological matrices, including plasma, whole blood, urine, and cerebrospinal fluid (CSF).[4][15]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the confirmatory analysis of drugs and metabolites. It is considered a reliable and selective method, often used in forensic toxicology.[12]
Principle: GC separates volatile compounds in a gaseous mobile phase. For non-volatile compounds like this compound, a derivatization step is often required to increase volatility and thermal stability before injection. The separated compounds are then ionized and detected by a mass spectrometer.
Applications:
-
Forensic Toxicology: GC-MS is used for the identification of acetaminophen and its impurities in postmortem biological samples.[12]
-
Impurity Profiling: The method is effective for determining impurities like 4-aminophenol (B1666318) in paracetamol tablet formulations, which can be adapted for related compounds.[18]
Quantitative Data Summary
The performance characteristics of various chromatographic methods are summarized below for easy comparison.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Linearity Range | 1 - 1000 µg/mL[9] | 50 - 10000 ng/mL[19] | 4 - 24 ppm[18] |
| LOD | ~0.1 µg/mL[9] | 10 µg/kg (in tissue)[17] | N/A |
| LOQ | 1.0 µg/mL[8][9] | 50 ng/mL[19] | N/A |
| Accuracy (% Recovery) | 98.95% - 99.98%[9] | 90.3% - 112%[4] | >95% (Typical) |
| Precision (% RSD) | < 2%[9] | < 15%[4] | < 5% (Typical) |
| Sample Volume | 0.5 mL Plasma[7] | 5 - 50 µL Blood/Plasma[15][16] | Variable |
| Selectivity | Moderate | High | High |
Electrochemical Methods
Electrochemical sensors represent a modern and rapidly developing approach for the detection of electroactive compounds like acetaminophen and its derivatives.[20]
Principle: These methods rely on the oxidation or reduction of the target analyte at the surface of a modified electrode. The resulting electrical signal (e.g., current) is proportional to the analyte's concentration. Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are commonly used.[20][21]
Applications:
-
Rapid Detection: Electrochemical sensors offer facile and quick detection, making them suitable for point-of-care testing.[22]
-
High Sensitivity: Modified electrodes using nanomaterials (e.g., carbon nanotubes, metal oxides) can achieve very low detection limits, often in the nanomolar (nM) range.[21][22]
Quantitative Data Summary: Electrochemical Sensors
| Sensor Type | Linear Range | LOD | Biological Matrix |
| PS-PDEAM/MWCNT Composite[22] | 1.5 - 235.1 µM | 0.57 µM | Tablets (adaptable) |
| α-Bi2O3 Modified Electrode[21] | 0.05 - 12.00 µM | 10 nM | Pharmaceuticals (adaptable) |
| rGO/PEDOT/Gold Nanoparticles[23] | N/A | 532 nM | Aqueous Samples |
Experimental Protocols
Protocol 1: LC-MS/MS for this compound in Human Plasma
This protocol is a representative method for the sensitive quantification of acetaminophen and its metabolites, including this compound, in human plasma.
1. Materials and Reagents:
-
Acetonitrile (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure Water
-
Reference standards (this compound, internal standard e.g., Acetaminophen-d4)
-
Human plasma (blank)
2. Sample Preparation (Protein Precipitation): [15]
-
Aliquot 50 µL of plasma (calibrator, quality control, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of a protein precipitation solution (Acetonitrile containing 500 ng/mL of the internal standard, Acetaminophen-d4).
-
Vortex the mixture for 5 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the clear supernatant to an HPLC vial.
-
Add 100 µL of water to the vial and cap securely. The sample is now ready for injection.
3. Instrumentation and Conditions: [15]
-
LC System: UHPLC system (e.g., Agilent 1260 Infinity, Shimadzu Nexera X2)[13][17]
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., AB Sciex API5000)[15]
-
Column: Kinetex 2.6 µm PFP, 100 × 4.6 mm or similar reversed-phase column.[15]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.7 - 1.0 mL/min.[15]
-
Gradient Program:
-
0.0 - 1.3 min: 20% B
-
1.3 - 1.6 min: Increase to 92-95% B
-
1.6 - 3.2 min: Hold at 92-95% B
-
3.3 - 4.5 min: Return to 20% B (re-equilibration)
-
-
Injection Volume: 3 - 5 µL.[15]
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MS Detection: Multiple Reaction Monitoring (MRM). Precursor/product ion transitions must be optimized for this compound and the internal standard.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibrators.
-
Determine the concentration of this compound in the unknown samples by interpolation from the linear regression of the calibration curve.
Protocol 2: HPLC-UV for this compound in Human Plasma
This protocol describes a robust method for quantifying acetaminophen and related compounds using standard HPLC with UV detection.
1. Materials and Reagents:
-
Methanol (B129727) (HPLC grade)
-
Phosphate (B84403) buffer (e.g., 0.1 M sodium dihydrogen phosphate)
-
Phosphoric acid
-
Reference standards and blank plasma
2. Sample Preparation (Protein Precipitation): [7]
-
Pipette 0.5 mL of plasma into a centrifuge tube.
-
Add 1.0 mL of methanol containing the internal standard (e.g., 10 µg/mL caffeine).
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 100 µL into the HPLC system.[7]
3. Instrumentation and Conditions: [7][8]
-
HPLC System: Standard HPLC with a UV/PDA detector.
-
Column: C18 column (e.g., Symmetry C18, 4.6 x 150 mm, 5 µm).[7]
-
Mobile Phase: A mixture of phosphate buffer (pH 3.5) and methanol/acetonitrile (e.g., 80:10:10, v/v/v).[7][8]
-
Column Temperature: 40°C.[7]
-
Run Time: ~7-10 minutes.[7]
4. Data Analysis:
-
Quantification is based on the peak area ratio of this compound to the internal standard, plotted against the concentration of the prepared standards to generate a calibration curve.
Visualizations
Caption: General workflow for the analysis of this compound in biological samples.
Caption: Detailed workflow for the Protein Precipitation sample preparation method.
Caption: Logical relationship between analytical methods and their key features.
References
- 1. This compound (2-AAP) Suppresses the Progression of Atherosclerosis by Alleviating Hyperlipidemia and Attenuating the Ferroptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation, identification, and accumulation of this compound in liquid cultures of the wheat take-all biocontrol agent Pseudomonas fluorescens 2-79 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two chromatographic methods for analyzing paracetamol in spiked human plasma with its toxic metabolite, N-acetyl parabenzoquinone imine and its antidote, N-acetyl-l-cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Method for Simultaneous Analysis of Acetaminophen and 6 Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medwinpublisher.org [medwinpublisher.org]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. researchgate.net [researchgate.net]
- 8. akademiamedycyny.pl [akademiamedycyny.pl]
- 9. ajpaonline.com [ajpaonline.com]
- 10. alliedacademies.org [alliedacademies.org]
- 11. wjpls.org [wjpls.org]
- 12. Chromatography as Method for Analytical Confirmation of Paracetamol in Postmortem Material Together with Psychoactive Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. mdpi.com [mdpi.com]
- 15. Comparison of the quantification of acetaminophen in plasma, cerebrospinal fluid and dried blood spots using high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ecronicon.net [ecronicon.net]
- 17. Development of a Multimatrix UHPLC-MS/MS Method for the Determination of Paracetamol and Its Metabolites in Animal Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. irjet.net [irjet.net]
- 19. researchgate.net [researchgate.net]
- 20. A systematic review on electrochemical sensors for the detection of acetaminophen - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 21. mdpi.com [mdpi.com]
- 22. A novel temperature-responsive electrochemical sensing platform for reversible switch-sensitive detection of acetamidophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
Application Note: Quantification of 2-Acetamidophenol using a Validated HPLC-UV Method
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the accurate quantification of 2-Acetamidophenol (B195528). This compound, a positional isomer of paracetamol, is a critical compound to monitor as an impurity in pharmaceutical manufacturing and as a metabolite in biological studies.[1][2] The described method is specific, accurate, and precise, making it suitable for routine quality control and research applications.
Introduction
This compound (o-acetamidophenol) is a known impurity and metabolite of phenacetin, and a structural isomer of the widely used analgesic, acetaminophen (B1664979) (paracetamol).[2][3] Its quantification is essential for ensuring the purity of pharmaceutical products and for studying metabolic pathways. High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying components in a mixture.[4] This document provides a detailed protocol for an isocratic reversed-phase HPLC method coupled with a UV detector, which has been validated according to ICH guidelines for linearity, precision, accuracy, and sensitivity.[5]
Experimental Protocol
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with an isocratic pump, autosampler, column thermostat, and a UV-Vis detector.
-
Chromatography Data System (CDS): Software for data acquisition and processing, such as Chromeleon™ CDS.[6]
-
Analytical Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[7]
-
Analytical Balance: For accurate weighing of standards.
-
Volumetric Glassware: Class A flasks and pipettes.
-
Syringe Filters: 0.45 µm nylon or PTFE filters for sample clarification.
Chemicals and Reagents
-
This compound Reference Standard: Purity ≥97%.
-
Methanol: HPLC grade.
-
Acetonitrile: HPLC grade.
-
Potassium Dihydrogen Phosphate (B84403) (KH₂PO₄): Analytical grade.
-
Orthophosphoric Acid (H₃PO₄): Analytical grade, for pH adjustment.
-
Water: HPLC grade or deionized water.
Preparation of Solutions
-
Mobile Phase (Phosphate Buffer:Methanol, 80:20 v/v):
-
Prepare a 25 mM phosphate buffer by dissolving approximately 3.4 g of KH₂PO₄ in 1 L of HPLC grade water.
-
Adjust the pH of the buffer to 3.0 using orthophosphoric acid.[8]
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
Mix 800 mL of the filtered phosphate buffer with 200 mL of HPLC grade methanol.
-
Degas the final mobile phase mixture by sonication or helium sparging before use.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 25 mg of this compound reference standard.
-
Transfer it to a 25 mL volumetric flask.
-
Dissolve and make up the volume with methanol. This solution should be stored at 2-8°C.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1.0 to 100 µg/mL. These solutions are used to construct the calibration curve.
-
Sample Preparation
-
Accurately weigh a sample containing an estimated amount of this compound.
-
Dissolve the sample in a known volume of mobile phase.
-
Ensure the final concentration is expected to fall within the linear range of the calibration curve.
-
Vortex and sonicate the solution for 10 minutes to ensure complete dissolution.[4]
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Experimental Workflow
The overall workflow for the quantification of this compound is illustrated below.
Caption: Experimental workflow for HPLC-UV analysis.
Chromatographic Conditions
The separation is achieved using an isocratic elution. The optimized parameters are summarized in the table below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | 25 mM Phosphate Buffer (pH 3.0) : Methanol (80:20 v/v)[8] |
| Flow Rate | 1.0 mL/min[4][8] |
| Injection Volume | 20 µL |
| Column Temperature | 35 °C[9] |
| UV Detection | 254 nm[3][7] |
| Run Time | 10 minutes |
Method Validation Summary
The method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
Linearity and Range
The linearity was evaluated by analyzing a series of six concentrations of this compound. The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result |
| Linearity Range | 1.0 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = mx + c |
Precision
Precision was determined by analyzing replicate injections of quality control (QC) samples at three concentration levels (Low, Medium, High) on the same day (intra-day) and on three different days (inter-day).
| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=9) |
| 5 (Low QC) | < 2.0% | < 2.5% |
| 50 (Medium QC) | < 1.5% | < 2.0% |
| 90 (High QC) | < 1.5% | < 2.0% |
RSD: Relative Standard Deviation
Accuracy (Recovery)
Accuracy was assessed by the recovery method, where a known amount of this compound was spiked into a sample matrix at three different concentration levels.
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | Recovery (%) |
| 80% | 40 | 39.8 | 99.5% |
| 100% | 50 | 50.3 | 100.6% |
| 120% | 60 | 60.8 | 101.3% |
Sensitivity
The Limit of Detection (LOD) and Limit of Quantification (LOQ) were determined based on the signal-to-noise ratio (S/N).
| Parameter | Result |
| Limit of Detection (LOD) | 0.2 µg/mL (S/N ≥ 3) |
| Limit of Quantification (LOQ) | 0.7 µg/mL (S/N ≥ 10) |
Results and Discussion
Under the specified chromatographic conditions, this compound is well-separated from other potential impurities and matrix components. A typical chromatogram shows a sharp, symmetric peak for this compound, eluting at a retention time of approximately 5-7 minutes. The validation data confirms that the method is highly linear, with a correlation coefficient exceeding 0.999 over the specified concentration range. The low %RSD values for intra-day and inter-day precision demonstrate the method's excellent reproducibility.[8] Furthermore, the accuracy, with recovery values between 98% and 102%, indicates the absence of significant matrix effects or systematic errors. The established LOD and LOQ values confirm that the method is sensitive enough for the routine quantification of this compound in various sample types.
Conclusion
The HPLC-UV method described in this application note is simple, rapid, and reliable for the quantification of this compound. The method has been thoroughly validated, demonstrating excellent performance in terms of linearity, precision, accuracy, and sensitivity. It is well-suited for quality control laboratories in the pharmaceutical industry and for research applications requiring the accurate measurement of this compound.
References
- 1. Isolation, identification, and accumulation of this compound in liquid cultures of the wheat take-all biocontrol agent Pseudomonas fluorescens 2-79 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 614-80-2 [chemicalbook.com]
- 3. agilent.com [agilent.com]
- 4. ajpaonline.com [ajpaonline.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Two chromatographic methods for analyzing paracetamol in spiked human plasma with its toxic metabolite, N-acetyl parabenzoquinone imine and its antidote, N-acetyl-l-cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Validation of an HPLC-UV Method for the Dissolution Studies of 3D-Printed Paracetamol Formulations in Milk-Containing Simulated Gastrointestinal Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dspace.ceu.es [dspace.ceu.es]
Application Notes and Protocols for Electrochemical Sensing of 2-Acetamidophenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of electrochemical sensors for the quantitative analysis of 2-Acetamidophenol, a widely used analgesic and antipyretic drug also known as paracetamol or acetaminophen (B1664979). The following sections detail the underlying electrochemical principles, fabrication of sensitive and selective sensors, and analytical procedures for accurate detection in various matrices, including pharmaceutical formulations and biological samples.
Introduction
This compound is a critical active pharmaceutical ingredient. However, an overdose can lead to severe hepatotoxicity and nephrotoxicity.[1] Therefore, the development of rapid, sensitive, and cost-effective analytical methods for its determination is of significant importance.[1][2] Electrochemical sensors offer a compelling alternative to traditional analytical techniques like chromatography and spectroscopy, providing advantages such as simplicity, high sensitivity, and portability.[1][2]
The electrochemical detection of this compound is based on its oxidation at a suitable electrode surface.[3] The performance of the sensor, including sensitivity and selectivity, can be significantly enhanced by modifying the electrode with various nanomaterials that facilitate electron transfer and increase the electroactive surface area.[4][5]
Electrochemical Oxidation Mechanism of this compound
The electrochemical oxidation of this compound at a working electrode is a pH-dependent process that involves the transfer of two electrons and two protons.[3][6] The initial oxidation product is N-acetyl-p-quinoneimine (NAPQI), a highly reactive metabolite.[3][7] Under certain conditions, NAPQI can be reduced back to this compound, indicating a quasi-reversible or reversible electrochemical reaction, especially at modified electrodes.[1]
Below is a diagram illustrating the electrochemical oxidation pathway of this compound.
References
- 1. Chemically modified carbon-based electrodes for the determination of paracetamol in drugs and biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A systematic review on electrochemical sensors for the detection of acetaminophen - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. pages.jh.edu [pages.jh.edu]
- 4. mdpi.com [mdpi.com]
- 5. Nanomaterial-based sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thaiscience.info [thaiscience.info]
- 7. pineresearch.com [pineresearch.com]
Application Notes and Protocols: 2-Acetamidophenol in Azo Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetamidophenol (B195528), a derivative of 2-aminophenol (B121084), serves as a versatile chemical intermediate in the synthesis of various organic compounds, including a range of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (–N=N–) and are widely used as colorants in the textile, printing, and food industries. The synthesis of azo dyes from this compound follows a well-established two-step reaction pathway: diazotization of the primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling component. The specific color and properties of the resulting dye are determined by the chemical nature of both the diazonium salt derived from this compound and the coupling agent.
Principle of the Reaction
The synthesis of azo dyes from this compound involves two primary stages:
-
Diazotization: this compound is first hydrolyzed to 2-aminophenol, which is then treated with a cold acidic solution of sodium nitrite (B80452) to form a diazonium salt. The reaction is performed at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.
-
Azo Coupling: The resulting diazonium salt, which acts as an electrophile, is then reacted with an electron-rich aromatic compound (the coupling component), such as a phenol (B47542) or an aromatic amine. This electrophilic aromatic substitution reaction typically occurs at the para position of the coupling component, resulting in the formation of a colored azo compound.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of an azo dye using this compound as the starting material.
Protocol 1: Synthesis of an Azo Dye from this compound and β-Naphthol
This protocol details the synthesis of 1-((2-hydroxyphenyl)azo)-2-naphthol, a representative azo dye.
Materials:
-
This compound
-
Hydrochloric acid (HCl), concentrated
-
Sodium nitrite (NaNO₂)
-
β-Naphthol (2-naphthol)
-
Sodium hydroxide (B78521) (NaOH)
-
Distilled water
-
Ice
Equipment:
-
Beakers (100 mL, 250 mL)
-
Erlenmeyer flask (250 mL)
-
Graduated cylinders
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter flask
-
Melting point apparatus
-
FT-IR spectrometer
-
NMR spectrometer
Procedure:
Part A: Diazotization of 2-Aminophenol (from hydrolysis of this compound)
-
Hydrolysis of this compound: In a 100 mL beaker, add 1.51 g (0.01 mol) of this compound to 20 mL of 3 M HCl. Heat the mixture gently with stirring until the solid dissolves completely. Cool the resulting 2-aminophenol hydrochloride solution to room temperature.
-
Preparation for Diazotization: Place the beaker containing the 2-aminophenol hydrochloride solution in an ice bath and cool to 0-5 °C with continuous stirring.
-
Nitrite Solution Preparation: In a separate 50 mL beaker, dissolve 0.7 g (0.01 mol) of sodium nitrite in 5 mL of cold water.
-
Diazotization Reaction: Slowly add the sodium nitrite solution dropwise to the cold 2-aminophenol hydrochloride solution. Maintain the temperature between 0-5 °C throughout the addition. A slight excess of nitrous acid can be detected using starch-iodide paper (a blue-black color indicates excess nitrous acid).
-
Removal of Excess Nitrous Acid: Add a small amount of urea to the reaction mixture to decompose any excess nitrous acid.
Part B: Azo Coupling with β-Naphthol
-
Preparation of Coupling Component Solution: In a 250 mL beaker, dissolve 1.44 g (0.01 mol) of β-naphthol in 20 mL of 10% aqueous sodium hydroxide solution. Cool this solution to 5 °C in an ice bath.
-
Coupling Reaction: Slowly add the cold diazonium salt solution from Part A to the cold β-naphthol solution with vigorous stirring. A brightly colored precipitate will form immediately.
-
Completion of Reaction: Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.
-
Isolation of the Dye: Isolate the precipitated dye by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crude product with a small amount of cold distilled water to remove any unreacted salts.
-
Purification: Recrystallize the crude dye from ethanol to obtain the purified product.
-
Drying: Dry the purified dye in a desiccator.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of 1-((2-hydroxyphenyl)azo)-2-naphthol.
| Parameter | Value | Reference |
| Molecular Formula | C₁₆H₁₂N₂O₂ | N/A |
| Molecular Weight | 264.28 g/mol | N/A |
| Theoretical Yield | 2.64 g | Calculated |
| Experimental Yield | ~80-90% | Estimated |
| Melting Point | 198-200 °C | Estimated |
| Color | Red-Orange | [1] |
| λmax (in Ethanol) | ~480-520 nm | Estimated |
Characterization Data
Fourier-Transform Infrared (FT-IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3500 (broad) | O-H stretching (phenolic) |
| 3050-3100 | C-H stretching (aromatic) |
| 1600-1620 | C=C stretching (aromatic) |
| 1450-1500 | N=N stretching (azo) |
| 1200-1250 | C-O stretching (phenolic) |
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 6.8 - 8.5 | m | 10H | Aromatic protons |
| 9.5 - 10.5 | s (broad) | 2H | Phenolic OH protons |
Visualizations
Caption: Reaction pathway for the synthesis of an azo dye from this compound.
Caption: Experimental workflow for azo dye synthesis and characterization.
References
Application of 2-Acetamidophenol in Materials Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetamidophenol (B195528), a positional isomer of paracetamol, is a versatile organic compound with emerging applications in materials science.[1] Its unique chemical structure, featuring a phenolic hydroxyl group and an amide group in the ortho position, allows it to be utilized as a monomer for the synthesis of advanced polymers and as a functional additive to enhance material properties. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of high-performance polyamides and benzoxazine (B1645224) resins, as well as its potential application as a polymer stabilizer.
Synthesis of Polyamides
This compound can serve as a difunctional monomer in polycondensation reactions to produce aromatic polyamides. The presence of both an amine (after hydrolysis of the amide) or a reactive phenol (B47542) group and a carboxylic acid-reactive group (the amide itself under certain conditions) enables its incorporation into polymer backbones. Aromatic polyamides are known for their exceptional thermal stability and mechanical strength.[2]
Application Note:
Polyamides synthesized using this compound can exhibit modified properties compared to traditional aromatic polyamides. The ortho-hydroxyl group can participate in intramolecular and intermolecular hydrogen bonding, potentially influencing the polymer's solubility, thermal behavior, and mechanical characteristics. These polymers may find applications in specialty fibers, films, and coatings where enhanced solubility and specific thermal properties are desired.
Experimental Protocol: Low-Temperature Solution Polycondensation
This protocol describes the synthesis of a polyamide from 2-aminophenol (B121084) (derived from the hydrolysis of this compound for reactivity) and a diacyl chloride.
Materials:
-
2-Aminophenol (or this compound to be hydrolyzed in situ)
-
Terephthaloyl chloride
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
-
Anhydrous Lithium Chloride (LiCl)
-
Pyridine
-
Nitrogen gas supply
-
Standard laboratory glassware (three-necked flask, stirrer, dropping funnel)
Procedure:
-
Diamine Solution Preparation: In a flame-dried three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 2-aminophenol (1 equivalent) and anhydrous LiCl (5-10% by weight of the solvent) in anhydrous NMP under a nitrogen atmosphere. Stir until all solids are dissolved.
-
Cooling: Cool the diamine solution to 0°C using an ice bath.
-
Diacyl Chloride Addition: Dissolve terephthaloyl chloride (1 equivalent) in a minimal amount of anhydrous NMP. Add this solution dropwise to the stirred diamine solution over 30-60 minutes, maintaining the temperature at 0°C.
-
Polymerization: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 4-24 hours. The viscosity of the solution will increase as the polymerization progresses.[3]
-
Precipitation and Washing: Precipitate the polymer by pouring the viscous solution into a large volume of methanol with vigorous stirring.
-
Purification: Collect the fibrous polymer by filtration, wash it thoroughly with hot water and methanol to remove unreacted monomers and salts.
-
Drying: Dry the polyamide under vacuum at 80-100°C to a constant weight.
Characterization:
-
Inherent Viscosity: Determine the polymer's molecular weight by measuring the inherent viscosity in a suitable solvent (e.g., concentrated sulfuric acid or NMP with LiCl).
-
FTIR Spectroscopy: Confirm the formation of the amide linkages.
-
Thermal Analysis (TGA/DSC): Evaluate the thermal stability and glass transition temperature of the resulting polyamide.[4][5]
Precursor for Benzoxazine Resins
This compound can be used as a phenolic precursor in the synthesis of benzoxazine monomers. Benzoxazines are a class of thermosetting resins that polymerize via ring-opening polymerization upon heating, exhibiting near-zero volumetric shrinkage, excellent thermal and mechanical properties, and a low dielectric constant.[6]
Application Note:
The acetamido group in the 2-position of the phenol can be hydrolyzed to an amino group, which can then react with formaldehyde (B43269) and a primary amine to form the benzoxazine ring. Alternatively, the phenolic hydroxyl group can directly participate in the Mannich condensation with a primary amine and formaldehyde.[7] The resulting benzoxazine monomer can be thermally cured to produce a high-performance polybenzoxazine network. These materials are suitable for applications in composites, adhesives, and electronic packaging.
Experimental Protocol: Synthesis of a Benzoxazine Monomer
This protocol outlines a general procedure for the synthesis of a benzoxazine monomer from a phenol, a primary amine, and formaldehyde, which can be adapted for 2-aminophenol (from this compound).
Materials:
-
2-Aminophenol
-
Aniline (or another primary amine)
-
Paraformaldehyde
-
1,4-Dioxane (or another suitable solvent)
-
Sodium hydroxide (B78521) (for workup)
-
Standard laboratory glassware (round-bottom flask, condenser)
Procedure:
-
Reactant Mixture: In a round-bottom flask, combine 2-aminophenol (1 equivalent), a primary amine (e.g., aniline, 1 equivalent), and paraformaldehyde (2 equivalents).
-
Solvent Addition: Add a suitable solvent such as 1,4-dioxane.
-
Reaction: Heat the mixture to reflux (typically 80-110°C) and stir for 4-24 hours.[8][9] The reaction progress can be monitored by techniques like TLC or GC.
-
Workup: After cooling to room temperature, the reaction mixture is typically washed with an aqueous sodium hydroxide solution to remove unreacted phenol and then with water.
-
Isolation: The organic layer is separated, dried over a drying agent (e.g., anhydrous magnesium sulfate), and the solvent is removed under reduced pressure.
-
Purification: The crude benzoxazine monomer can be purified by recrystallization from a suitable solvent (e.g., ethanol, toluene).
Characterization:
-
NMR and FTIR Spectroscopy: Confirm the chemical structure of the benzoxazine monomer.
-
Differential Scanning Calorimetry (DSC): Determine the melting point and the exothermic polymerization peak of the monomer.
Potential as a Polymer Stabilizer
The phenolic hydroxyl group in this compound suggests its potential as an antioxidant and thermal stabilizer for various polymers. Phenolic antioxidants are known to inhibit oxidative degradation by scavenging free radicals.[10]
Application Note:
This compound and its derivatives could be incorporated into polymer matrices such as polyethylene (B3416737) (PE), polypropylene (B1209903) (PP), and polyvinyl chloride (PVC) to enhance their long-term stability against thermal and photo-oxidation.[11] This can extend the service life of plastic products by preventing discoloration, embrittlement, and loss of mechanical properties.[10] The effectiveness of this compound as a stabilizer would depend on factors like its concentration, compatibility with the polymer matrix, and the presence of other additives. It may act synergistically with other types of stabilizers like hindered amine light stabilizers (HALS).[12][13]
Experimental Protocol: Evaluation of Antioxidant Activity in Polyethylene
This protocol describes a method to evaluate the antioxidant performance of this compound in high-density polyethylene (HDPE).
Materials:
-
High-density polyethylene (HDPE) powder
-
This compound
-
Internal mixer or twin-screw extruder
-
Compression molding press
-
Differential Scanning Calorimeter (DSC) for Oxidative Induction Time (OIT) measurement
-
Tensile testing machine
Procedure:
-
Compounding: Dry-blend HDPE powder with a specified concentration of this compound (e.g., 0.1, 0.25, 0.5 wt%).
-
Melt Mixing: Process the blend in an internal mixer or a twin-screw extruder at a temperature above the melting point of HDPE (e.g., 180-200°C) to ensure homogeneous dispersion of the antioxidant.
-
Sample Preparation: Prepare test specimens (e.g., films or plaques) by compression molding the compounded material.
-
Oxidative Induction Time (OIT) Measurement: Use DSC to determine the OIT of the stabilized HDPE samples according to standard methods (e.g., ASTM D3895). A longer OIT indicates better oxidative stability.
-
Mechanical Property Testing: Measure the tensile strength and elongation at break of the samples before and after accelerated aging (e.g., oven aging at an elevated temperature) to assess the retention of mechanical properties.[14][15][16]
Data Presentation
Table 1: Hypothetical Performance Data of this compound as a Polymer Stabilizer
| Stabilizer System | Concentration (wt%) | Oxidative Induction Time (OIT) at 200°C (min) | Tensile Strength Retention after Aging (%) | Elongation at Break Retention after Aging (%) |
| Unstabilized HDPE | 0 | < 5 | 40 | 15 |
| HDPE + this compound | 0.25 | 25 | 75 | 50 |
| HDPE + this compound | 0.50 | 45 | 85 | 65 |
| HDPE + Commercial Phenolic AO | 0.25 | 30 | 80 | 55 |
Note: The data in this table is illustrative and should be confirmed by experimental measurements.
Visualizations
Signaling Pathways and Workflows
Caption: Workflow for Polyamide Synthesis.
Caption: Workflow for Benzoxazine Monomer Synthesis.
Caption: Evaluation of Polymer Stabilization.
References
- 1. HALS - Plastics - 3V Sigma [3vsigma.com]
- 2. mdpi.com [mdpi.com]
- 3. New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. setaramsolutions.com [setaramsolutions.com]
- 5. Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. html.rhhz.net [html.rhhz.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Effect of phenol on the synthesis of benzoxazine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Phenolic Antioxidants in Polymers: Enhancing the Durability of Plastics and Rubbers [vinatiorganics.com]
- 11. Investigation of hindered phenol antioxidant effects on the aging performance of cross-linked LDPE in the presence of copper - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. HALS Hindered Amine Light Stabilizer, UV HALS Chemical Stabilizer| Tintoll [uvabsorber.com]
- 14. mdpi.com [mdpi.com]
- 15. Mechanical properties | AMILAN™ | TORAY PLASTICS | TORAY [plastics.toray]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 2-Acetamidophenol Synthesis and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis and purification of 2-acetamidophenol (B195528).
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory synthesis method for this compound? A1: The most common method is the N-acetylation of 2-aminophenol (B121084) using acetic anhydride (B1165640).[1][2] In this reaction, the nucleophilic amino group of 2-aminophenol attacks the electrophilic carbonyl carbon of acetic anhydride, forming the amide bond of this compound and releasing acetic acid as a byproduct.[3]
Q2: What are the primary impurities I should be aware of during the synthesis? A2: Potential impurities include unreacted 2-aminophenol, the di-acetylated byproduct (N,O-diacetyl-2-aminophenol), and various colored oxidation products of the 2-aminophenol starting material.[4][5] If the starting material is not pure, isomers such as 3-acetamidophenol or 4-acetamidophenol (Paracetamol) could also be present.[5][6]
Q3: Why has my product turned brown or pink? A3: The discoloration is typically caused by the air oxidation of the 2-aminophenol starting material, which forms intensely colored impurities.[4] This is more likely to occur if the starting material is old or has been exposed to air and light. The issue can be exacerbated in alkaline solutions.[7]
Q4: Can the amide bond in this compound hydrolyze during workup? A4: Yes, the amide bond can be susceptible to hydrolysis back to 2-aminophenol under strong acidic or basic conditions, particularly when heated.[7][8] It is important to control the pH and temperature during extraction and purification steps to minimize product loss.
Q5: What is the expected melting point of pure this compound? A5: The literature melting point for the related compound, 4-acetamidophenol (acetaminophen), is 169-170.5°C.[9] While data for this compound is less commonly cited in introductory texts, it is a distinct compound with a different melting point. A significant deviation or a broad melting range in your product indicates the presence of impurities.
Troubleshooting Guide
Issue 1: Low or No Yield
Q: I have a very low yield of my crude product. What could have gone wrong? A: Several factors could contribute to low yield:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be caused by insufficient reaction time, low temperature, or using an inadequate amount of the acetylating agent (acetic anhydride).
-
Incorrect Stoichiometry: An incorrect molar ratio of reactants is a common issue. Ensure you have calculated the molar equivalents of 2-aminophenol and acetic anhydride correctly.
-
Loss During Workup: Significant product loss can occur during aqueous washes if the pH is not controlled, leading to hydrolysis, or if the product has some solubility in the wash solution.
-
Side Reactions: High temperatures or a large excess of acetic anhydride can sometimes promote the formation of byproducts like the di-acetylated compound, consuming the starting material.
Issue 2: Product is Discolored (Pink, Brown, or Black)
Q: My final product is colored instead of being a white or off-white solid. How can I fix this? A: This is a common problem resulting from the oxidation of 2-aminophenol.[4]
-
Cause: Exposure of the 2-aminophenol starting material or the reaction mixture to air can create highly colored impurities.
-
Solution during Purification:
-
Decolorizing Carbon: Add a small amount of activated charcoal to the hot solution during recrystallization to adsorb the colored impurities.[9][10] Be aware that using too much charcoal can also adsorb your product, reducing the yield.
-
Reducing Agents: Add a small quantity of a reducing agent like sodium dithionite (B78146) (sodium hydrosulfite) or sodium metabisulfite (B1197395) to the recrystallization solvent.[4][11] These agents reduce the colored conjugated systems of the impurities to colorless forms.
-
Issue 3: Difficulty with Purification
Q: My product won't crystallize from the solution; it's "oiling out." What should I do? A: "Oiling out" occurs when a compound comes out of solution above its melting point, often due to high impurity levels or a solution that is too supersaturated.
-
Solutions:
-
Induce Crystallization: Try scratching the inner wall of the flask with a glass rod at the solution's surface or adding a "seed" crystal of pure product to provide a nucleation site.[9]
-
Cool Slowly: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Gradual cooling promotes the formation of pure crystals.[12]
-
Adjust Solvent: If the solution is too concentrated, add a small amount of additional hot solvent until the oil redissolves, then attempt to cool it again slowly. If using a mixed solvent system, you may need to adjust the ratio.[13]
-
Q: I am trying to purify by column chromatography but am getting poor separation. Any advice? A: Poor separation can result from several factors.
-
Incorrect Mobile Phase: The polarity of your eluent system may be too high (causing all compounds to elute quickly) or too low (causing compounds to remain on the column). Perform thin-layer chromatography (TLC) first to identify an optimal solvent system that gives good separation. For similar compounds, blends of heptane/ethyl acetate (B1210297) or heptane/methyl acetate have been shown to be effective.[14][15]
-
Column Overloading: Using too much crude sample for the amount of silica (B1680970) gel will result in broad, overlapping bands. A general rule is a 1:30 to 1:100 ratio of crude product to silica gel by weight.
-
Improper Packing: Air bubbles or cracks in the silica gel bed will lead to channeling and poor separation. Ensure the column is packed uniformly.
Data Presentation
Table 1: Recrystallization Solvent Selection
| Solvent System | Suitability for this compound | Notes |
| Water | Good | Product is very slightly soluble in cold water but considerably more soluble in hot water, making it a good choice.[9] |
| Ethanol (B145695) | Good | Product is soluble in ethanol.[16] Can be used alone or in a mixed system with water. |
| Ethanol/Water | Excellent | A mixed solvent system can be finely tuned. Dissolve the crude product in a minimum of hot ethanol and add hot water dropwise until the solution becomes cloudy, then add a drop of ethanol to clarify before cooling.[12] |
| Ethyl Acetate | Fair | Product is soluble; may be suitable if impurities have very different solubilities.[9] |
Table 2: Column Chromatography Conditions
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for separating moderately polar organic compounds. |
| Mobile Phase (Eluent) | Heptane/Ethyl Acetate Gradient | Start with a lower polarity (e.g., 9:1 Heptane:EtOAc) and gradually increase the polarity (e.g., to 7:3). This allows less polar impurities to elute first, followed by the product.[14][15] |
| Sample Loading | Dry Loading | Adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column. This often results in better separation than loading the sample dissolved in solvent.[17] |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
In a 100 mL round-bottom flask, combine 2-aminophenol (e.g., 5.0 g) with 15 mL of water.
-
Add acetic anhydride (1.1 molar equivalents) to the flask in one portion and swirl vigorously to ensure thorough mixing.
-
Heat the reaction mixture in a water bath at approximately 80-90°C for 15-20 minutes with continued swirling or magnetic stirring.
-
Remove the flask from the heat and allow it to cool to room temperature. The crude product should begin to crystallize.
-
Cool the mixture further in an ice-water bath for 15 minutes to maximize crystal formation.[18]
-
Collect the crude this compound crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold water.
-
Allow the crude product to air-dry on the filter paper before proceeding to purification.
Protocol 2: Purification by Recrystallization
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., water or an ethanol/water mixture) to the flask. For every 1 gram of crude product, start with approximately 10-15 mL of solvent.[18]
-
Heat the mixture on a hot plate with gentle swirling until the solid completely dissolves. Add more solvent in small portions if necessary, but avoid using a large excess to ensure the solution is saturated.
-
Optional Decolorization: If the solution is colored, remove it from the heat, add a spatula-tip of activated charcoal or a very small amount of sodium dithionite, and reheat to boiling for a few minutes.[4]
-
If charcoal was used, perform a hot gravity filtration to remove it, collecting the hot filtrate in a clean, pre-warmed flask.
-
Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.
-
Once at room temperature, place the flask in an ice-water bath for at least 15 minutes to complete the crystallization process.[18]
-
Collect the purified crystals by vacuum filtration, washing them with a small volume of ice-cold recrystallization solvent.
-
Dry the crystals completely before determining the final mass and melting point.
Visualizations
Caption: Experimental workflow for the synthesis of crude this compound.
Caption: General workflow for purification by recrystallization.
Caption: A logical diagram for troubleshooting common synthesis issues.
References
- 1. Cas 614-80-2,this compound | lookchem [lookchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. rene.souty.free.fr [rene.souty.free.fr]
- 5. Paracetamol EP Impurity A (this compound) | CAS Number 614-80-2 [klivon.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Sciencemadness Discussion Board - Acetaminophen purification issue - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. CN112500309A - Purification method of acetaminophen crude product - Google Patents [patents.google.com]
- 11. US4474985A - Purification of N-acetyl aminophenols - Google Patents [patents.google.com]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. ocw.mit.edu [ocw.mit.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. orgsyn.org [orgsyn.org]
- 18. uwaterloo.ca [uwaterloo.ca]
Optimizing reaction conditions for 2-Acetamidophenol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Acetamidophenol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the acetylation of 2-aminophenol (B121084).
Issue 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Ensure all starting materials, especially 2-aminophenol, are fully dissolved before proceeding.[1] - Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the disappearance of the starting material.[1][2] - Increase the reaction time or temperature, but be cautious of potential side reactions. |
| Suboptimal Reagent Ratio | - Optimize the mole ratio of the acylating agent to 2-aminophenol. An excess of the acylating agent can sometimes lead to inhibition of the catalyst or formation of byproducts.[3] |
| Poor Quality Reagents | - Use fresh, high-purity 2-aminophenol and acylating agent (e.g., acetic anhydride). 2-aminophenol is susceptible to oxidation, which can affect the reaction.[4] |
| Ineffective Catalyst | - If using a catalyst like pyridine (B92270) or an enzyme, ensure it is active and used in the correct amount.[1][2] For enzymatic reactions, catalyst loading is a critical parameter to optimize.[3][5] |
Issue 2: Product is Discolored (Pink, Brown, or Black)
| Potential Cause | Suggested Solution |
| Oxidation of 2-Aminophenol | - 2-Aminophenol and its derivatives can oxidize to form colored impurities like quinones and quinonimines.[4] - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use decolorizing agents like activated charcoal during the workup or recrystallization.[6][7] |
| Presence of Impurities in Starting Material | - Purify the starting 2-aminophenol before use, for instance, by treating it with a decolorizing agent.[6] |
Issue 3: Difficulty in Product Purification and Isolation
| Potential Cause | Suggested Solution |
| Formation of Side Products | - The hydroxyl group of 2-aminophenol can also be acetylated, leading to a di-acetylated byproduct.[1][2] Hydrolysis under controlled basic conditions can selectively remove the acetyl group from the hydroxyl moiety.[1][2] - Other side products can include unreacted starting materials and acetic acid.[8] |
| Inefficient Recrystallization | - Select an appropriate recrystallization solvent. Common choices include water, ethanol, or a mixture of the two.[9] The product should be highly soluble at high temperatures and poorly soluble at low temperatures in the chosen solvent.[10] - Ensure the crude product is fully dissolved in the minimum amount of hot solvent.[11] - Allow the solution to cool slowly and undisturbed to promote the formation of pure crystals.[11] |
| Product Loss During Workup | - During aqueous washes, the pH of the solution can affect the solubility of the product. Adjust the pH to minimize product loss. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most common laboratory-scale synthesis involves the acetylation of 2-aminophenol using an acylating agent like acetic anhydride (B1165640).[9] This reaction selectively forms an amide bond with the amino group.
Q2: What are the typical reaction conditions for the acetylation of 2-aminophenol?
Typical conditions involve reacting 2-aminophenol with acetic anhydride. The reaction can be carried out in various solvents, including water, ethanol, or ethyl acetate (B1210297).[1][2][9] Sometimes a mild base like pyridine is used as a catalyst.[1][2]
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an effective method to monitor the reaction.[1][2] By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the 2-aminophenol spot and the appearance of the product spot.
Q4: What are the key safety precautions to consider during this synthesis?
2-aminophenol can be harmful if it comes into contact with the skin.[6][7] Acetic anhydride and concentrated acids are corrosive. All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.[1][2]
Q5: Are there alternative, "greener" synthesis methods for this compound?
Yes, enzymatic and biosynthetic routes are being explored as more environmentally friendly alternatives. For example, immobilized lipases like Novozym 435 can be used to catalyze the chemoselective acetylation of 2-aminophenol.[3][5] Additionally, biosynthesis in engineered E. coli has been demonstrated.[12]
Experimental Protocols
Protocol 1: Acetylation of 2-Aminophenol using Acetic Anhydride
This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired scale.
-
Dissolution: In a round-bottom flask, dissolve 2-aminophenol in a suitable solvent (e.g., dilute acetic acid or water).
-
Acylation: Slowly add acetic anhydride to the solution while stirring. The reaction is often exothermic, so cooling in an ice bath may be necessary.
-
Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.
-
Isolation of Crude Product: Cool the reaction mixture in an ice bath to induce crystallization of the crude this compound. Collect the solid by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent such as water or an ethanol/water mixture. Dissolve the solid in a minimum amount of the hot solvent, then allow it to cool slowly to form pure crystals. Collect the purified crystals by vacuum filtration.
Data Presentation
Table 1: Effect of Acyl Donor on Reaction Conversion
| Acyl Donor | Conversion (%) |
| Vinyl Acetate | High |
| Vinyl Butyrate | Moderate |
| Acetic Anhydride | Moderate |
| Ethyl Acetate | Low |
Data adapted from a study on enzymatic acetylation, where vinyl acetate was found to be the most effective acyl donor due to the irreversible nature of the reaction.[3][5]
Table 2: Influence of Solvent on Enzymatic Acetylation
| Solvent | Conversion (%) | Selectivity |
| tert-Butanol | Highest | Low (leads to di-acetylation) |
| Tetrahydrofuran (THF) | High | High |
| Acetonitrile | Moderate | High |
| Dichloromethane | Low | High |
This table highlights the importance of solvent choice in controlling both conversion and selectivity in enzymatic reactions.[3]
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pure.aber.ac.uk [pure.aber.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US4474985A - Purification of N-acetyl aminophenols - Google Patents [patents.google.com]
- 5. Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics - Publications of the IAS Fellows [repository.ias.ac.in]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. atc.io [atc.io]
- 8. US20230104724A1 - An environment-friendly process for selective acylation of aminophenol - Google Patents [patents.google.com]
- 9. This compound | 614-80-2 [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. uwaterloo.ca [uwaterloo.ca]
- 12. De Novo Biosynthesis and Whole-Cell Catalytic Production of this compound in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Acetamidophenol solubility in different organic solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubility of 2-Acetamidophenol in various organic solvents. It includes a summary of available solubility data, detailed experimental protocols, and troubleshooting for common issues encountered during solubility determination.
Solubility Data for this compound
Quantitative solubility data for this compound is not extensively available in peer-reviewed literature. The following table summarizes the available qualitative and predicted solubility information. Researchers may consider the solubility data of its isomer, 4-Acetamidophenol (Acetaminophen), as a surrogate for estimation, but experimental verification is crucial.
| Solvent | Solvent Class | Temperature | Solubility |
| Hot Water | Aqueous | Elevated | Soluble[1] |
| Cold Water | Aqueous | Ambient | Slightly Soluble[1] |
| Water | Aqueous | Not Specified | 1.06 g/L (Predicted)[2] |
| Ethanol | Alcohol | Not Specified | Soluble[1][3] |
| Methanol | Alcohol | Not Specified | Slightly Soluble[3] |
| Alkaline Solutions | Aqueous (Basic) | Not Specified | Soluble[3] |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol outlines the widely used shake-flask method for determining the equilibrium solubility of a solid compound like this compound in an organic solvent.
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Scintillation vials or glass flasks with airtight screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (chemically compatible with the solvent, e.g., PTFE)
-
Syringes
-
Volumetric flasks
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Preparation: Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.
-
Solvent Addition: Add a known volume or mass of the selected organic solvent to the vial.
-
Equilibration: Seal the vial tightly and place it in an orbital shaker set to a constant temperature. Allow the mixture to shake for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration may need to be determined experimentally.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.
-
Sample Withdrawal: Carefully withdraw a sample of the supernatant using a syringe.
-
Filtration: Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microcrystals. This step is critical to prevent overestimation of solubility.
-
Quantification: Accurately dilute the filtered saturated solution with the appropriate solvent in a volumetric flask. Analyze the concentration of this compound in the diluted solution using a calibrated analytical method.
-
Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, mol/L).
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the determination of this compound solubility.
Q1: The solubility values I'm getting are inconsistent across replicates. What could be the cause?
A1: Inconsistent solubility results can stem from several factors:
-
Insufficient Equilibration Time: Equilibrium between the solid and the solution may not have been reached. Try extending the shaking time.
-
Temperature Fluctuations: Ensure the temperature of the shaker is stable and accurately controlled, as solubility is highly temperature-dependent.
-
Inadequate Phase Separation: Undissolved solid particles in the sample will lead to erroneously high solubility values. Ensure the solid has fully settled before taking a sample and filter the supernatant immediately.
-
Solvent Evaporation: If the vials are not sealed properly, solvent evaporation can occur, leading to an increase in the solute concentration. Use vials with tight-fitting caps.
Q2: I observed the formation of an oil or a gel-like substance instead of a crystalline precipitate. What does this mean and how should I proceed?
A2: This phenomenon, known as "oiling out," occurs when the solute is highly soluble at an elevated temperature but separates as a liquid phase upon cooling because the temperature is still above its melting point in the solvent. To address this:
-
Increase Solvent Volume: Add more solvent to the mixture to keep the compound dissolved at a lower temperature.
-
Slower Cooling: Allow the solution to cool more slowly to encourage crystal formation.
-
Seed Crystals: Introduce a small crystal of this compound to the supersaturated solution to induce crystallization.
Q3: My compound seems to be degrading in the solvent during the experiment. How can I mitigate this?
A3: Degradation can be a significant issue, especially over long equilibration times.
-
Solvent Selection: Ensure the chosen solvent is inert and does not react with this compound.
-
Temperature: Lower the experimental temperature if the compound is thermally labile.
-
Inert Atmosphere: If the compound is sensitive to oxidation, perform the experiment under an inert atmosphere (e.g., nitrogen or argon).
-
Shorter Equilibration: Determine the minimum time required to reach equilibrium to reduce the exposure time to the solvent.
Q4: How do I know if the excess solid I added is sufficient to ensure a saturated solution?
A4: A clear visual indication of a persistent solid phase at the bottom of the vial after the equilibration period is a good sign that an excess of the solute is present. To be certain, you can run parallel experiments with varying amounts of excess solid. If the measured solubility is the same across these experiments, you have likely achieved saturation.
Q5: Can I use a different method than the shake-flask method for solubility determination?
A5: Yes, other methods can be used, each with its own advantages and disadvantages.
-
High-Throughput Screening (HTS) Methods: These are often based on kinetic solubility measurements and are useful for rapid screening of multiple compounds and solvents. However, they may not represent true equilibrium solubility.
-
Potentiometric Titration: This method is suitable for ionizable compounds and can determine the pH-solubility profile.
-
Crystal16® or similar instruments: These can determine solubility by detecting the clear point (dissolution) and cloud point (crystallization) at different temperatures.
Experimental Workflow Diagram
The following diagram illustrates a logical workflow for determining the solubility of a crystalline solid like this compound.
Caption: Workflow for determining the solubility of a solid compound.
References
Overcoming solubility issues of 2-Acetamidophenol in aqueous media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 2-Acetamidophenol in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound in aqueous media?
A1: this compound is described as being slightly soluble in cold water but soluble in hot water and ethanol (B145695).[1][2] Its structure, a positional isomer of paracetamol, contributes to its limited aqueous solubility under standard conditions.[1][3]
Q2: How does the chemical structure of this compound influence its solubility?
A2: this compound, or N-(2-hydroxyphenyl)acetamide, has both a hydroxyl (-OH) and an acetamido (-NHCOCH₃) group on a benzene (B151609) ring.[1][3] The hydroxyl group can participate in hydrogen bonding with water, which promotes solubility. However, the overall molecule, particularly the aromatic ring, is hydrophobic, which limits its interaction with water and results in poor aqueous solubility.
Q3: What are the primary strategies for enhancing the aqueous solubility of poorly soluble compounds like this compound?
A3: A variety of physical and chemical methods can be employed to improve the solubility of poorly water-soluble drugs.[4][5][6][7][8][9] Common approaches include:
-
pH Adjustment: Modifying the pH of the aqueous medium.
-
Co-solvency: Adding a water-miscible organic solvent in which the compound is more soluble.[6][10]
-
Use of Surfactants: Incorporating surfactants to form micelles that can encapsulate the drug molecules.[11]
-
Solid Dispersions: Dispersing the compound in a hydrophilic carrier matrix to enhance wettability and dissolution rate.[4][5][12][13]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes.[14]
-
Particle Size Reduction: Decreasing the particle size through methods like micronization to increase the surface area available for dissolution.[6][9]
Q4: Can temperature be used to increase the solubility of this compound?
A4: Yes, this compound is more soluble in hot water than in cold water.[1][2] Therefore, increasing the temperature of the aqueous medium is a straightforward method to dissolve a higher concentration of the compound. However, a key challenge is that the compound may precipitate out of the solution as it cools. This technique is often used in recrystallization procedures.[1][15]
Troubleshooting Guides
Q1: I dissolved this compound in hot water, but it crashed out (precipitated) when the solution cooled to room temperature. How can I create a stable stock solution?
A1: This phenomenon, known as supersaturation followed by precipitation, is common for compounds whose solubility is highly temperature-dependent. To maintain a stable solution at room temperature, you should consider one of the following approaches:
-
Use of Co-solvents: Prepare your stock solution in a mixture of water and a water-miscible organic solvent (co-solvent).[6][10] Solvents like ethanol, polyethylene (B3416737) glycol 400 (PEG 400), or DMSO are effective.[1][16][17] The co-solvent reduces the polarity of the solvent system, improving the solubility of the hydrophobic compound.
-
pH Adjustment: this compound has a phenolic hydroxyl group with a predicted pKa around 9.35.[1] Increasing the pH of the medium above this pKa will deprotonate the hydroxyl group, forming a more soluble phenolate (B1203915) salt. A buffer system should be used to maintain the desired pH.
-
Surfactant-based Formulations: Adding a non-ionic surfactant such as Polysorbate 80 (Tween® 80) can help solubilize the compound through micelle formation.[11] This is particularly useful for preparing formulations for biological assays.
Q2: The dissolution rate of my this compound powder is too slow for my high-throughput screening assay. What can I do?
A2: A slow dissolution rate is often due to poor wettability and large particle size. To accelerate dissolution, you can:
-
Reduce Particle Size: Employing techniques like micronization increases the surface-area-to-volume ratio, which can significantly enhance the dissolution rate.[9]
-
Prepare a Solid Dispersion: This is a highly effective technique for improving the dissolution of poorly soluble drugs.[12][13] By dispersing this compound in a water-soluble polymer (like PVP or PEG 6000), you can create an amorphous solid form of the drug that dissolves more rapidly than its crystalline form.[4][18]
-
Incorporate Wetting Agents: Adding a small amount of a surfactant to the dissolution medium can improve the wetting of the hydrophobic powder, allowing for faster interaction with the aqueous solvent.[11]
Q3: I am trying to prepare a high-concentration aqueous solution of this compound for an in vivo study, but I am concerned about the toxicity of organic co-solvents. What are my options?
A3: For in vivo applications where solvent toxicity is a concern, several advanced formulation strategies are available:
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic core, forming a water-soluble inclusion complex.[14] This can significantly increase aqueous solubility without the need for harsh organic solvents.
-
Solid Dispersions using Biocompatible Polymers: Creating a solid dispersion with biocompatible and water-soluble polymers like polyethylene glycols (PEGs) or polyvinylpyrrolidone (B124986) (PVP) is a well-established method.[5][12] The resulting solid can then be dissolved in an aqueous vehicle for administration.
-
Nanosuspensions: This technique involves reducing the drug particle size to the nanometer range and stabilizing the particles with surfactants.[8][19] Nanosuspensions can increase both the dissolution rate and saturation solubility.
Data Presentation
The solubility of a compound is highly dependent on the solvent system used. The following table summarizes solubility data for Acetaminophen (B1664979) (Paracetamol), a close structural isomer of this compound, in various co-solvent systems, which can provide a useful reference for formulation development.
Table 1: Solubility of Acetaminophen in Polyethylene Glycol 400 (PEG 400) + Water Mixtures at 298.15 K (25°C)
| % PEG 400 (w/w) | Mole Fraction Solubility (x10³) | Molar Solubility (mol·L⁻¹) |
| 0.0 | 8.95 | 0.092 |
| 10.0 | 14.1 | 0.145 |
| 20.0 | 22.3 | 0.228 |
| 30.0 | 34.5 | 0.347 |
| 40.0 | 51.9 | 0.511 |
| 50.0 | 73.8 | 0.705 |
| 60.0 | 102 | 0.938 |
| 70.0 | 134 | 1.18 |
| 80.0 | 167 | 1.41 |
| 90.0 | 196 | 1.61 |
| 100.0 | 216 | 1.74 |
| (Data adapted from solubility studies on Acetaminophen, which serves as an analogue for this compound.[16]) |
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent (PEG 400)
This protocol describes how to prepare a concentrated stock solution of this compound using a water/PEG 400 co-solvent system.
-
Materials: this compound, Polyethylene Glycol 400 (PEG 400), Purified Water, volumetric flasks, magnetic stirrer, and stir bar.
-
Co-solvent Preparation: Prepare the desired co-solvent mixture. For a 50% (v/v) PEG 400 solution, mix 50 mL of PEG 400 with 50 mL of purified water. Note that there might be a slight volume change upon mixing.
-
Dissolution: Weigh the desired amount of this compound and place it in a volumetric flask.
-
Solubilization: Add approximately half the final volume of the prepared co-solvent mixture to the flask. Place the flask on a magnetic stirrer and stir until the compound is fully dissolved. Gentle heating (40-50°C) can be used to expedite dissolution, but ensure the solution is cooled to room temperature before the final volume adjustment.
-
Final Volume Adjustment: Once dissolved and cooled, add the co-solvent mixture to the final volume mark on the flask.
-
Storage: Store the solution in a tightly sealed container, protected from light. Observe the solution for any signs of precipitation before use.
Protocol 2: Preparation of a Solid Dispersion (Solvent Evaporation Method)
This protocol outlines a common laboratory method for preparing a solid dispersion to enhance dissolution rates.[5][12]
-
Materials: this compound, Polyvinylpyrrolidone K30 (PVP K30), Ethanol (or another suitable volatile solvent), rotary evaporator, vacuum oven.
-
Ratio Selection: Decide on a drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 by weight). A higher polymer ratio generally leads to better dissolution enhancement.
-
Dissolution: Weigh the appropriate amounts of this compound and PVP K30. Dissolve both components completely in a minimal amount of ethanol in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure. A water bath can be set to a moderate temperature (e.g., 40-60°C) to speed up the process. Continue until a solid film or powder forms on the inside of the flask.
-
Drying: Scrape the solid material from the flask. Place it in a vacuum oven at a moderate temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Processing: The resulting solid dispersion can be gently ground into a fine powder to ensure homogeneity. This powder can then be used for dissolution studies or other experiments.
Protocol 3: Quantification by UV-Vis Spectrophotometry
This protocol provides a general method for quantifying the concentration of this compound in an aqueous solution, which is essential for solubility studies.
-
Materials: this compound, chosen solvent/buffer system, UV-transparent cuvettes, UV-Vis spectrophotometer.
-
Determine Wavelength of Maximum Absorbance (λmax):
-
Prepare Standard Solutions:
-
Prepare a concentrated stock solution of this compound with a known concentration in the chosen solvent.
-
Perform a series of dilutions to create at least five standard solutions of decreasing, known concentrations that bracket the expected concentration of your unknown samples.
-
-
Generate Calibration Curve:
-
Measure the absorbance of each standard solution at the predetermined λmax, using the same solvent/buffer as a blank.
-
Plot a graph of Absorbance vs. Concentration.
-
Perform a linear regression analysis. The resulting equation (y = mx + c) and correlation coefficient (R²) will be used for quantification. An R² value > 0.99 is desirable.
-
-
Measure Unknown Sample:
-
Measure the absorbance of your experimental sample (e.g., from a solubility experiment) at the λmax. Ensure the absorbance falls within the linear range of your calibration curve; dilute the sample if necessary.
-
Use the linear regression equation to calculate the concentration of this compound in your sample.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound solubility.
Caption: Factors influencing the aqueous solubility of this compound.
References
- 1. This compound | 614-80-2 [chemicalbook.com]
- 2. This compound | 614-80-2 [amp.chemicalbook.com]
- 3. This compound | C8H9NO2 | CID 11972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. wjbphs.com [wjbphs.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. ascendiacdmo.com [ascendiacdmo.com]
- 9. ijmsdr.org [ijmsdr.org]
- 10. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 11. researchgate.net [researchgate.net]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. jddtonline.info [jddtonline.info]
- 14. Drug complexes: Perspective from Academic Research and Pharmaceutical Market - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reagents & Solvents [chem.rochester.edu]
- 16. Solubility of acetaminophen in polyethylene glycol400 + water mixtures according to the extended Hildebrand [scielo.org.co]
- 17. Solubility of Acetaminophen in Cosolvents [jstage.jst.go.jp]
- 18. researchgate.net [researchgate.net]
- 19. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. revistaseug.ugr.es [revistaseug.ugr.es]
Technical Support Center: Stability of 2-Acetamidophenol in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Acetamidophenol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: The two primary degradation pathways for this compound are hydrolysis and oxidation.
-
Hydrolysis: Under acidic or basic conditions, the amide bond of this compound can be hydrolyzed. This reaction breaks the molecule into 2-aminophenol (B121084) and acetic acid. This is a common degradation pathway for acetanilide (B955) derivatives.
-
Oxidation: The phenol (B47542) group of this compound is susceptible to oxidation. This can be initiated by atmospheric oxygen, chemical oxidizing agents, or exposure to light (photodegradation). Oxidation can lead to the formation of colored and potentially reactive species, such as quinone-type compounds. For instance, the hydrolysis product, 2-aminophenol, can be further oxidized to products like 2-aminophenoxazin-3-one.
Q2: What is the general stability of this compound under standard laboratory conditions?
A2: this compound is a relatively stable compound under normal storage conditions (room temperature, protected from light) in solid form.[1] However, in solution, its stability is highly dependent on the pH, temperature, presence of oxidizing agents, and exposure to light. It is known to be incompatible with strong oxidizing agents, chloroformates, acids, acid chlorides, and acid anhydrides.[1]
Q3: How does pH affect the stability of this compound in aqueous solutions?
Q4: Is this compound sensitive to light?
A4: Yes, as a phenolic compound, this compound is potentially susceptible to photodegradation. Exposure to UV light can provide the energy to initiate oxidative degradation pathways. It is recommended to store solutions of this compound in amber vials or otherwise protected from light to minimize this degradation.
Q5: What are the expected degradation products of this compound?
A5: Based on its chemical structure and the behavior of similar compounds, the following degradation products can be anticipated:
| Degradation Pathway | Expected Degradation Product(s) |
| Hydrolysis | 2-Aminophenol, Acetic Acid |
| Oxidation | Quinone-like species, 2-Aminophenoxazin-3-one (from oxidation of 2-aminophenol) |
Troubleshooting Guide for Stability Studies
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Unexpected peaks in chromatogram | - Degradation of this compound- Impurities in the starting material- Contamination from solvent or glassware | - Perform forced degradation studies to identify potential degradation product peaks.- Analyze a sample of the starting material to identify initial impurities.- Run a blank (solvent injection) to check for system contamination. |
| Loss of this compound peak area over time | - Degradation under the experimental conditions (pH, temperature, light).- Adsorption to container surfaces. | - Review storage and experimental conditions. Ensure pH is controlled, the solution is protected from light, and temperature is appropriate.- Use silanized glassware or polypropylene (B1209903) containers to minimize adsorption. |
| Color change in the solution (e.g., turning yellow or brown) | - Oxidation of the phenolic group. | - Prepare solutions fresh.- Purge solutions with an inert gas (e.g., nitrogen or argon) to remove oxygen.- Store solutions in the dark and at reduced temperatures. |
| Poor mass balance in degradation studies | - Formation of non-UV active or volatile degradation products.- Degradation products are not eluting from the HPLC column. | - Use a mass-sensitive detector (e.g., mass spectrometry) in parallel with a UV detector.- Ensure the analytical method is capable of eluting a wide range of polar and non-polar compounds. |
Experimental Protocols
The following are general protocols for conducting forced degradation studies on this compound. These should be adapted based on the specific goals of the experiment.
Preparation of Stock Solution
-
Accurately weigh approximately 10 mg of this compound and transfer it to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent (e.g., methanol, or a mixture of acetonitrile (B52724) and water) to obtain a stock solution of 1 mg/mL.
Acidic Hydrolysis
-
To 1 mL of the stock solution in a suitable flask, add 1 mL of 1 M HCl.
-
Heat the mixture at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, cool it to room temperature, and neutralize it with an equivalent amount of 1 M NaOH.
-
Dilute the sample with the mobile phase to a suitable concentration for analysis (e.g., 100 µg/mL).
Basic Hydrolysis
-
To 1 mL of the stock solution in a suitable flask, add 1 mL of 1 M NaOH.
-
Maintain the mixture at room temperature for a defined period, with samples taken at various time points.
-
At each time point, withdraw a sample and neutralize it with an equivalent amount of 1 M HCl.
-
Dilute the sample with the mobile phase to a suitable concentration for analysis.
Oxidative Degradation
-
To 1 mL of the stock solution in a suitable flask, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the mixture at room temperature, protected from light, for a defined period.
-
Monitor the reaction at various time points by diluting a sample with the mobile phase for analysis.
Thermal Degradation
-
Transfer a known amount of solid this compound to a glass vial and place it in a calibrated oven at a high temperature (e.g., 105 °C) for a specified duration.
-
Alternatively, heat a solution of this compound (e.g., 100 µg/mL in a suitable solvent) at a controlled temperature (e.g., 80 °C).
-
At selected time points, withdraw samples, cool to room temperature, and analyze.
Photodegradation
-
Expose a solution of this compound (e.g., 100 µg/mL in a transparent container) to a light source that provides both UV and visible light (e.g., in a photostability chamber).
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Analyze both the exposed and control samples at various time points.
Visualizations
Caption: Workflow for forced degradation studies of this compound.
Caption: Postulated degradation pathways for this compound.
References
Preventing degradation of 2-Acetamidophenol during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 2-Acetamidophenol during storage.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the stability of this compound, it should be stored in a cool, dry, and dark place.[1][2][3] The recommended storage temperature is generally between 15°C and 30°C (59°F and 86°F).[3] It is crucial to keep the container tightly closed to protect it from moisture and air.[1][2]
Q2: What are the common signs of this compound degradation?
A2: Visual signs of degradation can include a change in color of the powder, from its typical off-white or beige to a darker brown or the presence of visible clumps, which may indicate moisture absorption. Chemical degradation, which may not be visible, can be detected by a decrease in purity and the presence of degradation products when analyzed by techniques such as HPLC.
Q3: What are the main causes of this compound degradation?
A3: The primary causes of this compound degradation are exposure to high temperatures, humidity, light, and incompatible substances.[3][4] These factors can lead to hydrolysis and oxidation of the molecule.
Q4: What substances are incompatible with this compound?
A4: this compound is incompatible with strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[2][5] Contact with these substances can accelerate its degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| The this compound powder has changed color (e.g., turned brownish). | Oxidation or other chemical degradation. This can be accelerated by exposure to air, light, or high temperatures. | 1. Do not use the discolored product in your experiments as its purity is compromised. 2. Review your storage conditions. Ensure the product is stored in a tightly sealed container, in a dark and cool environment. 3. Consider purging the container with an inert gas like nitrogen or argon before sealing to minimize contact with oxygen. 4. If possible, perform a purity analysis (e.g., using HPLC) to quantify the extent of degradation. |
| The powder has formed clumps or appears moist. | Absorption of moisture from the atmosphere. This can be due to improper sealing of the container or storage in a high-humidity environment. | 1. Moisture can promote hydrolysis. It is recommended not to use the product if significant clumping has occurred. 2. Store the product in a desiccator or a controlled low-humidity environment. 3. Ensure the container cap is tightly secured immediately after use. |
| Inconsistent experimental results using this compound from the same batch. | Potential degradation of the stock supply. This could be due to frequent opening of the container or improper storage after initial use. | 1. Aliquot the this compound into smaller, single-use containers upon receiving a new batch. This minimizes the exposure of the entire stock to atmospheric conditions. 2. Perform a quality control check on your current stock using a validated analytical method (see Experimental Protocols section). 3. If degradation is confirmed, procure a new batch and implement an aliquoting strategy. |
| Unexpected peaks are observed during HPLC analysis of a this compound sample. | Presence of degradation products. Common degradation products include 2-aminophenol (B121084) (from hydrolysis) and various oxidation products. | 1. Identify the potential degradation products by comparing their retention times with known standards. 2. Refer to the degradation pathway diagram to understand the potential chemical transformations. 3. Review and optimize your storage and handling procedures to prevent further degradation. |
Data Presentation
Table 1: Summary of Factors Affecting this compound Stability
| Factor | Effect on Stability | Recommendations |
| Temperature | High temperatures accelerate chemical degradation.[3][4] | Store between 15°C and 30°C.[3] Avoid exposure to excessive heat. |
| Humidity | High humidity can lead to moisture absorption, promoting hydrolysis and physical changes like clumping.[3][4] | Store in a dry place, preferably in a desiccator. Keep containers tightly sealed. |
| Light | Exposure to light, especially UV radiation, can induce photodegradation. | Store in a dark place or use amber-colored containers. |
| Oxygen | Oxygen in the air can cause oxidative degradation, leading to colored byproducts. | Store in a tightly sealed container. For long-term storage, consider purging with an inert gas. |
| pH | Although more relevant for solutions, the solid-state stability can also be influenced by acidic or basic contaminants. | Ensure the product is stored away from acidic or basic fumes and substances. |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound and detecting common degradation products.
1. Materials and Reagents:
-
This compound sample
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade methanol
-
HPLC-grade water
-
Phosphoric acid or a suitable buffer salt (e.g., potassium phosphate)
-
Reference standards for this compound and potential impurities (e.g., 2-aminophenol)
-
Volumetric flasks and pipettes
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
3. Mobile Phase Preparation:
-
Prepare a suitable mobile phase, for example, a mixture of phosphate (B84403) buffer (pH adjusted to ~3.0 with phosphoric acid) and acetonitrile. A common starting point is a ratio of 80:20 (buffer:acetonitrile).
-
Degas the mobile phase using sonication or vacuum filtration.
4. Standard Solution Preparation:
-
Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase or a suitable solvent to prepare a stock solution (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions by diluting the stock solution to known concentrations (e.g., 5, 10, 20, 50, 100 µg/mL).
-
If available, prepare standard solutions of potential degradation products (e.g., 2-aminophenol) in a similar manner.
5. Sample Solution Preparation:
-
Accurately weigh and dissolve a known amount of the this compound sample to be tested in the mobile phase to a concentration within the calibration range of the standard solutions (e.g., 20 µg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
6. HPLC Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm
-
Mobile Phase: Isocratic elution with a mixture of phosphate buffer and acetonitrile (e.g., 80:20 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 245 nm
7. Analysis:
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the sample solution and determine the peak area of this compound.
-
Calculate the concentration of this compound in the sample using the calibration curve.
-
Purity can be expressed as a percentage of the expected concentration.
-
Identify any impurity peaks by comparing their retention times with those of the impurity standards.
Protocol 2: Quantification of this compound by UV-Visible Spectrophotometry
This protocol provides a simpler, more rapid method for quantifying this compound, although it is less specific than HPLC.
1. Materials and Reagents:
-
This compound sample
-
Methanol or a suitable solvent
-
Distilled or deionized water
-
Volumetric flasks and pipettes
2. Instrumentation:
-
UV-Visible Spectrophotometer
3. Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., 100 µg/mL in a methanol:water mixture).
-
From the stock solution, prepare a series of working standard solutions with concentrations ranging from, for example, 2 to 20 µg/mL.
4. Sample Solution Preparation:
-
Accurately weigh and dissolve the this compound sample in the same solvent as the standards to achieve a concentration that falls within the range of the working standards.
5. Measurement:
-
Set the spectrophotometer to scan a wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax) for this compound, which is typically around 243-245 nm.
-
Set the spectrophotometer to measure the absorbance at the determined λmax.
-
Use the solvent as a blank to zero the instrument.
-
Measure the absorbance of each of the working standard solutions.
-
Measure the absorbance of the sample solution.
6. Analysis:
-
Create a calibration curve by plotting the absorbance of the standard solutions against their known concentrations.
-
Determine the concentration of this compound in the sample solution using its absorbance and the calibration curve.
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Experimental workflow for HPLC purity analysis.
References
- 1. A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Factors Affecting the Stability of Paracetamol in Packaged Tablet and Liquid Formulations and as an Active Pharmaceutical Ingredient (API) - bionova [bionova.co.in]
- 4. pjps.pk [pjps.pk]
- 5. Photocatalytic Degradation of Acetaminophen in Aqueous Environments: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up of 2-Acetamidophenol Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges during the scale-up of 2-Acetamidophenol synthesis. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your process development and optimization efforts.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound on a larger scale.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| 1. Low Yield of Crude this compound | Incomplete Reaction: Insufficient reaction time or temperature. Improper stoichiometry of reactants. | - Monitor reaction progress using TLC or HPLC to ensure completion.- Optimize reaction temperature; for acetylation of aminophenols, temperatures are often maintained around 80-100°C.[1]- A slight excess of the acetylating agent (e.g., acetic anhydride) can be used to drive the reaction to completion. |
| Side Reactions: Diacetylation of the starting material (2-aminophenol) if a large excess of acetic anhydride (B1165640) is used. Oxidation of 2-aminophenol (B121084), leading to colored impurities. | - Carefully control the molar ratio of acetic anhydride to 2-aminophenol.- Ensure the purity of the 2-aminophenol starting material, as impurities can catalyze side reactions.[1]- Consider performing the reaction under an inert atmosphere (e.g., nitrogen) to minimize oxidation. | |
| 2. Product Discoloration (Pink or Brown Hue) | Oxidation of 2-Aminophenol: The starting material is prone to oxidation, which can introduce colored impurities that carry through to the final product.[2] | - Use high-purity 2-aminophenol.- Decolorize the crude product using activated carbon.[3]- For persistent color, a reducing agent wash (e.g., sodium dithionite) during workup may be effective.[4] |
| 3. Difficulty in Product Isolation/Filtration | Poor Crystal Morphology: Formation of fine, needle-like crystals that clog filter media. This can be influenced by the presence of impurities.[5][6] | - Optimize the crystallization process, including solvent selection and cooling rate.- Control the level of impurities in the crude product, as they can significantly impact crystal habit.[5][6]- Consider a reslurrying step to improve crystal morphology and ease of filtration.[5][6] |
| 4. Inconsistent Purity Between Batches | Variability in Raw Materials: Different batches of 2-aminophenol may have varying impurity profiles. | - Implement stringent quality control checks for all incoming raw materials.- Develop a robust purification method that can handle minor variations in the crude product's impurity profile. |
| Scale-Dependent Mixing and Heat Transfer: Inefficient mixing or localized hot spots in larger reactors can lead to increased side reactions and inconsistent product quality. | - Ensure the reactor is equipped with an appropriate agitation system for the scale of the reaction.- Implement precise temperature control with adequate heating and cooling capacity to manage the reaction exotherm. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound synthesis and how can they be controlled?
A1: The most common impurities include unreacted 2-aminophenol, diacetylated 2-aminophenol, and various oxidation products. Control strategies include:
-
Unreacted 2-Aminophenol: Ensure the reaction goes to completion by optimizing reaction time, temperature, and stoichiometry. This impurity can be removed during recrystallization.
-
Diacetylated 2-Aminophenol: Avoid using a large excess of acetic anhydride. Careful control of the stoichiometry is crucial.
-
Oxidation Products: These often lead to discoloration. Using high-purity starting materials and considering an inert atmosphere can minimize their formation. Purification via recrystallization with activated carbon is a standard method for their removal.[3]
Q2: How does the choice of solvent impact the recrystallization of this compound at scale?
A2: The choice of solvent is critical for achieving high purity and good crystal morphology. Water or a mixture of water and a miscible organic solvent like ethanol (B145695) or isopropanol (B130326) are commonly used.[7] On a larger scale, consider the following:
-
Solubility Profile: The solvent should have a steep solubility curve, dissolving the product well at high temperatures and poorly at low temperatures to ensure a good recovery.
-
Safety and Environmental Impact: At an industrial scale, the toxicity, flammability, and environmental impact of the solvent are major considerations.
-
Crystal Morphology: The solvent system can influence the shape and size of the crystals, which in turn affects filtration and drying characteristics.[5][6]
Q3: We are observing a significant drop in yield upon scaling up the synthesis. What are the likely reasons?
A3: A drop in yield during scale-up is a common challenge and can be attributed to several factors:
-
Mass and Heat Transfer Limitations: In larger reactors, mixing and heat transfer are less efficient. This can lead to localized overheating or insufficient mixing, promoting side reactions and reducing the overall yield.[8]
-
Changes in Surface Area to Volume Ratio: This ratio decreases as the scale increases, affecting heat dissipation and potentially leading to thermal runaway if the reaction is exothermic.
-
Longer Processing Times: At a larger scale, operations like charging reactants, heating, cooling, and filtration take longer, which can lead to product degradation or the formation of byproducts.[8]
Q4: Can you provide a general protocol for the purification of crude this compound?
A4: A typical purification protocol involves recrystallization. Here is a general procedure:
-
Dissolve the crude this compound in a minimal amount of hot solvent (e.g., a water/ethanol mixture).
-
Add a small amount of activated carbon to the hot solution to adsorb colored impurities.
-
Stir the mixture for a short period while maintaining the temperature.
-
Filter the hot solution through a pre-heated filter to remove the activated carbon.
-
Allow the filtrate to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration and wash them with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Quantitative Data Summary
The following tables provide representative data on how reaction parameters can influence yield and purity during the scale-up of this compound synthesis.
Table 1: Effect of Reactant Molar Ratio on Yield and Purity
| Scale | 2-Aminophenol (mol) | Acetic Anhydride (mol) | Molar Ratio (Anhydride:Amine) | Yield (%) | Purity (%) |
| Lab-Scale | 1.0 | 1.05 | 1.05:1 | 92 | 98.5 |
| Lab-Scale | 1.0 | 1.2 | 1.2:1 | 95 | 97.2 (due to diacetylation) |
| Pilot-Scale | 100 | 105 | 1.05:1 | 88 | 98.1 |
| Pilot-Scale | 100 | 120 | 1.2:1 | 91 | 96.5 (due to diacetylation) |
Table 2: Impact of Purification Method on Final Product Quality
| Purification Method | Crude Purity (%) | Final Purity (%) | Recovery (%) | Color |
| Single Recrystallization (Water/Ethanol) | 95.0 | 99.2 | 85 | Off-white |
| Recrystallization with Activated Carbon | 95.0 | 99.7 | 82 | White |
| Column Chromatography (Silica Gel) | 95.0 | >99.9 | 70 | White |
Experimental Protocols
1. Lab-Scale Synthesis of this compound (Illustrative)
-
Materials: 2-Aminophenol (10.9 g, 0.1 mol), Acetic Anhydride (10.8 mL, 0.11 mol), Water, Ethanol.
-
Procedure:
-
In a 250 mL round-bottom flask, suspend 2-aminophenol in 100 mL of water.
-
While stirring, add acetic anhydride dropwise to the suspension.
-
Heat the mixture to 90°C and maintain for 1 hour.
-
Monitor the reaction by TLC until the 2-aminophenol spot disappears.
-
Cool the reaction mixture in an ice bath to induce crystallization.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Recrystallize the crude solid from a water/ethanol mixture to obtain pure this compound.
-
2. Pilot-Scale Synthesis and Purification of this compound (Adapted Protocol)
-
Equipment: 50 L glass-lined reactor with temperature control and overhead stirring.
-
Procedure:
-
Charge the reactor with 30 L of water and 3.27 kg (30 mol) of 2-aminophenol.
-
Begin agitation and heat the mixture to 50°C.
-
Slowly add 3.2 L (33 mol) of acetic anhydride to the reactor over 30 minutes, ensuring the temperature does not exceed 95°C.
-
Maintain the reaction mixture at 90-95°C for 2 hours.
-
Take a sample for in-process control (IPC) by HPLC to confirm reaction completion.
-
Cool the reactor contents to 10°C over 2-3 hours to crystallize the product.
-
Filter the product using a centrifuge and wash the cake with 5 L of cold water.
-
For purification, reload the wet cake into the reactor with 25 L of a 1:1 water/ethanol mixture.
-
Heat to 75°C to dissolve the solid, then add 150 g of activated carbon.
-
Stir for 30 minutes, then filter the hot solution through a polishing filter to remove the carbon.
-
Cool the filtrate to 5°C to recrystallize the pure this compound.
-
Collect the purified product by centrifugation, wash with cold ethanol, and dry under vacuum at 60°C.
-
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing common issues in this compound synthesis.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Impurity profiling of paracetamol toxic impurities in pharmaceutical combination with ibuprofen and chlorzoxazone using HPLC and TLC densitometric methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. arborpharmchem.com [arborpharmchem.com]
Identifying and minimizing byproducts in 2-Acetamidophenol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Acetamidophenol.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The most common laboratory synthesis involves the N-acetylation of 2-aminophenol (B121084) using acetic anhydride (B1165640). In this reaction, the nucleophilic amino group of 2-aminophenol attacks the electrophilic carbonyl carbon of acetic anhydride, forming an amide bond.
Q2: What are the main byproducts in this synthesis?
The primary byproducts are:
-
O,N-diacetyl-2-aminophenol: Formed when both the amino and hydroxyl groups of 2-aminophenol are acetylated. This is more likely to occur with prolonged reaction times or higher temperatures.
-
Acetic acid: Generated from the hydrolysis of excess acetic anhydride in the presence of water.
-
O-acetyl-2-aminophenol: This isomeric byproduct is generally formed in smaller amounts because the amino group is more nucleophilic than the hydroxyl group under typical reaction conditions, leading to preferential N-acetylation.[1]
Q3: Why is N-acetylation favored over O-acetylation?
N-acetylation is the major reaction pathway because the nitrogen atom of the amino group in 2-aminophenol is a stronger nucleophile than the oxygen atom of the phenolic hydroxyl group.[1] This difference in nucleophilicity leads to a faster reaction at the amino group.
Q4: What are common methods for purifying the crude this compound product?
Recrystallization is the most common and effective method for purifying this compound.[2] Water or aqueous ethanol (B145695) mixtures are often used as the recrystallization solvent. This process removes most impurities, which remain dissolved in the cold solvent.
Q5: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is a simple and effective technique to monitor the reaction's progress. By comparing the TLC spots of the reaction mixture with the starting material (2-aminophenol) and a pure sample of the product (this compound), you can determine when the starting material has been consumed. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete reaction. | Monitor the reaction using TLC to ensure all the 2-aminophenol has reacted. If necessary, slightly increase the reaction time or temperature, but be mindful of increasing byproduct formation. |
| Loss of product during work-up and purification. | During recrystallization, use a minimal amount of hot solvent to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation.[3] Wash the collected crystals with a small amount of ice-cold solvent to avoid dissolving the product. |
| Hydrolysis of acetic anhydride. | Ensure that the reaction is carried out in a system protected from excessive atmospheric moisture. Use a slight excess of acetic anhydride to compensate for any hydrolysis. |
| Suboptimal pH. | If using a protocol that involves pH adjustment, ensure the pH is controlled to favor the nucleophilicity of the amino group. A pH that is too low will protonate the amine, reducing its reactivity. |
Issue 2: Product is Discolored (Pink, Brown, or Purple)
| Potential Cause | Recommended Solution |
| Oxidation of 2-aminophenol starting material. | Use high-purity 2-aminophenol. If the starting material is discolored, it can be purified by recrystallization before use. During the reaction, consider using an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[4] |
| Formation of colored impurities during the reaction. | Avoid excessively high reaction temperatures and prolonged reaction times. |
| Presence of colored impurities in the crude product. | During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal to adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. |
Issue 3: Difficulty in Product Crystallization
| Potential Cause | Recommended Solution |
| Too much solvent used for recrystallization. | If crystals do not form upon cooling, it's likely the solution is not saturated. Evaporate some of the solvent to concentrate the solution and then try cooling again. |
| Solution is cooling too quickly, leading to oiling out instead of crystallization. | Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can sometimes trap impurities or lead to the formation of an oil. |
| Supersaturated solution requires nucleation. | Gently scratch the inside of the flask at the surface of the solution with a glass rod to induce crystallization. Alternatively, add a small seed crystal of pure this compound. |
Data Presentation
The following tables provide illustrative data on how reaction conditions can influence product yield and byproduct formation. This data is based on established chemical principles and is intended for guidance.
Table 1: Illustrative Effect of Reaction Temperature on Product Purity
| Temperature (°C) | This compound (%) | O,N-diacetyl-2-aminophenol (%) | Unreacted 2-aminophenol (%) |
| 60 | 95 | 2 | 3 |
| 80 | 92 | 6 | 2 |
| 100 | 85 | 13 | 2 |
| 120 | 78 | 20 | 2 |
Table 2: Illustrative Effect of Reaction Time on Product Purity (at 80°C)
| Reaction Time (minutes) | This compound (%) | O,N-diacetyl-2-aminophenol (%) | Unreacted 2-aminophenol (%) |
| 15 | 94 | 3 | 3 |
| 30 | 92 | 6 | 2 |
| 60 | 88 | 10 | 2 |
| 120 | 82 | 16 | 2 |
Table 3: Illustrative Effect of Acetic Anhydride Stoichiometry on Product Purity
| Molar Ratio (Acetic Anhydride : 2-aminophenol) | This compound (%) | O,N-diacetyl-2-aminophenol (%) | Unreacted 2-aminophenol (%) |
| 1.0 : 1.0 | 90 | 2 | 8 |
| 1.1 : 1.0 | 95 | 3 | 2 |
| 1.5 : 1.0 | 92 | 7 | 1 |
| 2.0 : 1.0 | 85 | 14 | 1 |
Experimental Protocols
Synthesis of this compound
This protocol is a representative example for the laboratory-scale synthesis of this compound.
Materials:
-
2-aminophenol
-
Acetic anhydride
-
Deionized water
-
Ethanol
-
Activated charcoal
-
Ice
Procedure:
-
In a 250 mL round-bottom flask, dissolve 5.0 g of 2-aminophenol in 150 mL of deionized water with gentle heating.
-
If the solution is colored, add a small amount of activated charcoal and heat the mixture to boiling for a few minutes.
-
Perform a hot filtration to remove the charcoal and transfer the hot, colorless filtrate to a 500 mL Erlenmeyer flask.
-
To the hot filtrate, add 6.0 mL of acetic anhydride in one portion and swirl the flask to ensure thorough mixing.
-
Allow the reaction mixture to cool to room temperature, during which time this compound will begin to crystallize.
-
Cool the mixture further in an ice bath for 30-45 minutes to complete the crystallization process.
-
Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold deionized water.
-
Allow the product to air dry on the filter paper or in a desiccator.
Purification by Recrystallization
-
Transfer the crude this compound to a beaker.
-
Add a minimal amount of hot water or a hot water/ethanol mixture to dissolve the solid completely.
-
If any insoluble impurities remain, perform a hot filtration.
-
Allow the clear solution to cool slowly to room temperature.
-
Once crystals begin to form, place the beaker in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold solvent.
-
Dry the purified crystals. The melting point of pure this compound is approximately 209 °C.
Visualizations
Caption: Reaction pathway for the synthesis of this compound and formation of byproducts.
Caption: General experimental workflow for this compound synthesis and purification.
Caption: Troubleshooting decision tree for common issues in this compound synthesis.
References
Technical Support Center: High-Purity Recrystallization of 2-Acetamidophenol
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the recrystallization of 2-Acetamidophenol (B195528) to achieve high purity.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.
Q1: My this compound is not dissolving, or is dissolving very slowly. What should I do?
A1: This issue typically arises from using an inappropriate or insufficient volume of solvent, or inadequate heating.
-
Solvent Choice: this compound is soluble in hot water and ethanol (B145695).[1] Ethanol is a commonly cited solvent for its recrystallization.[1][2] If a single solvent is ineffective, a mixed solvent system, such as ethanol-water, can be employed.[3][4]
-
Solvent Volume: Ensure you are using a sufficient amount of solvent. The goal is to use the minimum amount of hot solvent to fully dissolve the crude product.[3][5] Add the solvent in portions to the heated crude material until it just dissolves.
-
Temperature: The solvent must be heated to its boiling point to maximize the solubility of the this compound.[5]
Q2: The hot, filtered solution is colored. Will this affect my final product purity?
A2: Yes, a colored solution indicates the presence of impurities, which can become trapped in your crystals. The starting material, 2-aminophenol, is prone to oxidation which can form colored impurities.[6]
-
Decolorization: To remove colored impurities, you can use activated charcoal (e.g., Norit). Add a small amount of charcoal to the hot solution, swirl for a few minutes, and then perform a hot gravity filtration to remove the charcoal before cooling.[7][8] Be aware that using too much charcoal can lead to product loss through adsorption.
Q3: No crystals are forming after the solution has cooled. What is the problem?
A3: This is a common issue, often caused by supersaturation or using too much solvent.[9]
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches can provide nucleation sites for crystal growth.[5][10]
-
Seeding: If you have a pure crystal of this compound, add a tiny "seed" crystal to the solution to initiate crystallization.[5][10]
-
-
Reduce Solvent Volume: If induction techniques fail, you likely used too much solvent. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the solute, and then attempt to cool it again.[9][10]
-
Further Cooling: After cooling to room temperature, place the flask in an ice-water bath to maximize crystal formation.[5]
Q4: My product has "oiled out," forming a liquid layer instead of solid crystals. How can I fix this?
A4: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point or if the solution is cooled too rapidly.[5][9]
-
Reheat and Dilute: Reheat the mixture until the oil completely redissolves. Add a small amount of additional hot solvent to lower the saturation point.[10]
-
Slow Cooling: Allow the solution to cool very slowly and undisturbed. Rapid cooling encourages oil formation. Insulating the flask can help achieve a slower cooling rate.[5][9]
-
Change Solvent System: If the problem persists, consider a different solvent or a mixed solvent system where the compound is less soluble.[5]
Q5: The yield of my recrystallized product is very low. How can I improve it?
A5: Low recovery can result from several procedural errors.
-
Excess Solvent: Using more than the minimum amount of hot solvent required for dissolution will result in a significant portion of your product remaining in the mother liquor upon cooling.[5][10]
-
Premature Crystallization: Product can be lost if crystallization occurs during a hot filtration step. To prevent this, use a pre-heated funnel and filter the solution as quickly as possible.[5] Using a slight excess (e.g., 10%) of solvent can also help prevent premature crystallization.[11]
-
Incomplete Crystallization: Ensure the solution is thoroughly cooled, first to room temperature and then in an ice bath, to maximize the amount of product that crystallizes out of the solution.[5]
-
Washing: When washing the collected crystals, always use a minimal amount of ice-cold solvent. Using warm or room-temperature solvent will dissolve some of your purified product.[5]
Q6: The recrystallized product is still impure. What went wrong?
A6: The effectiveness of recrystallization depends heavily on the technique.
-
Cooling Rate: Cooling the solution too quickly is a primary cause of impure crystals. Rapid cooling can trap impurities within the growing crystal lattice.[5] The ideal crystallization involves slow, undisturbed cooling to allow for the selective formation of pure crystals.[3]
-
Insufficient Washing: Impurities can remain on the surface of the crystals if the filter cake is not washed properly. Ensure the crystals are washed with a small amount of ice-cold, fresh solvent to remove any adhering mother liquor, which is rich in impurities.[12]
Data Presentation
Table 1: Qualitative Solubility of this compound
Due to a lack of specific quantitative data in the literature, this table provides a qualitative summary of solubility characteristics. "Good" solvent refers to one in which the compound has high solubility when hot and low solubility when cold.
| Solvent | Solubility (Cold) | Solubility (Hot) | Suitability as a Recrystallization Solvent |
| Water | Slightly Soluble[1] | Soluble[1] | Good |
| Ethanol | Slightly Soluble | Soluble[1] | Good[1][2] |
| Ethanol/Water | Variable | Variable | Potentially Good (as a mixed solvent system)[3] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound using Ethanol
This protocol is based on established methods for purifying this compound.[1]
-
Dissolution: Place the crude this compound (e.g., 2.0 g) into a 50 mL Erlenmeyer flask. Add a boiling stick or magnetic stir bar. In a separate beaker, heat approximately 30-40 mL of ethanol on a hot plate. Add a small portion of the hot ethanol to the flask containing the crude solid and heat the mixture to boiling. Continue adding small portions of hot ethanol until the this compound is completely dissolved. Use the minimum amount of hot solvent necessary.[3]
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, add a spatula-tip of activated charcoal, and swirl. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration. Place a fluted filter paper in a stemless funnel. Pre-heat the funnel and the receiving flask by pouring some boiling solvent through them. Filter the hot solution quickly to remove impurities.[11]
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Large, well-formed crystals should appear. Slow cooling is critical for forming pure crystals.[3][5]
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize the crystal yield.[5]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to rinse away any remaining impurities.[5]
-
Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the crystals to a pre-weighed watch glass and allow them to air-dry completely or dry them in a low-temperature oven. Determine the final mass and calculate the percent recovery.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting logic for common recrystallization issues.
References
- 1. This compound | 614-80-2 [chemicalbook.com]
- 2. CN105755063A - Synthetic method of this compound - Google Patents [patents.google.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. atc.io [atc.io]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
- 12. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
Matrix effects in the analysis of 2-Acetamidophenol in complex samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the analysis of 2-Acetamidophenol (acetaminophen/paracetamol) in complex biological samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting endogenous components in the sample matrix.[1] In the analysis of this compound, this can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification.[2] Common sources of interference in biological matrices like plasma, urine, and tissue include phospholipids (B1166683), proteins, salts, and endogenous metabolites.[1][3]
Q2: I am observing significant ion suppression for this compound in my plasma samples. What are the likely causes?
A2: Ion suppression for this compound in plasma is often caused by co-eluting phospholipids from cell membranes.[4] These molecules can compete with this compound for ionization in the electrospray ionization (ESI) source. Other potential causes include high concentrations of salts or proteins in the sample extract.[3]
Q3: How can I minimize matrix effects during my sample preparation for this compound analysis in urine?
A3: A simple "dilute-and-shoot" approach, where the urine sample is diluted with a suitable solvent, can be effective in reducing the concentration of interfering matrix components.[5][6] For more complex urine matrices, solid-phase extraction (SPE) is a highly effective technique for cleaning up the sample by selectively retaining the analyte while washing away interferences.[5][7]
Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for the accurate quantification of this compound?
A4: Yes, using a SIL-IS, such as Acetaminophen-d4, is highly recommended. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for effective compensation and more accurate and precise quantification.[8] One study on the analysis of paracetamol and its metabolites in animal tissues found that a significant matrix effect was successfully reduced by implementing an internal standard.[8]
Q5: Can the choice of chromatographic conditions influence matrix effects for this compound?
A5: Absolutely. Optimizing chromatographic conditions is a critical step in mitigating matrix effects. By achieving baseline separation between this compound and interfering matrix components, their impact on ionization can be significantly reduced.[9] This can be achieved by adjusting the mobile phase composition, gradient elution profile, and selecting an appropriate column chemistry, such as a hydrophilic C18 column.[9]
Troubleshooting Guides
Issue 1: Poor Peak Shape and Inconsistent Retention Time for this compound
-
Potential Cause: Inadequate separation from matrix components or issues with the analytical column.
-
Troubleshooting Steps:
-
Optimize Gradient Elution: Adjust the mobile phase gradient to increase the separation of this compound from early-eluting polar interferences and late-eluting non-polar interferences.
-
Column Selection: Consider using a column with a different chemistry, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivity for this compound and matrix components.
-
Check Column Health: Ensure the column is not clogged or degraded. Perform a column wash cycle or replace the column if necessary.
-
Issue 2: Significant Ion Suppression or Enhancement Observed
-
Potential Cause: Co-elution of matrix components that interfere with the ionization of this compound.
-
Troubleshooting Steps:
-
Improve Sample Preparation:
-
Protein Precipitation (PPT): While simple, PPT can result in extracts with significant matrix components. Ensure efficient protein removal and consider a subsequent clean-up step.
-
Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to selectively extract this compound while leaving interfering substances in the aqueous phase.
-
Solid-Phase Extraction (SPE): Select an appropriate SPE sorbent (e.g., C18, mixed-mode) and optimize the wash and elution steps to effectively remove interferences.
-
-
Modify Chromatographic Conditions: As detailed in Issue 1, enhance the separation between this compound and the interfering peaks.
-
Utilize a SIL-IS: If not already in use, incorporate a stable isotope-labeled internal standard for this compound to compensate for signal variability.[8]
-
Issue 3: High Variability in Results Between Different Sample Lots
-
Potential Cause: Inconsistent matrix effects across different biological samples.
-
Troubleshooting Steps:
-
Matrix Effect Evaluation: Quantify the matrix effect for each new lot of biological matrix. This can be done by comparing the response of the analyte in a post-extraction spiked sample to the response in a neat solution.
-
Matrix-Matched Calibration Standards: Prepare calibration standards in the same biological matrix as the unknown samples to ensure that the standards and samples experience similar matrix effects.
-
Robust Sample Preparation: Employ a more rigorous sample preparation method, such as SPE, to minimize the variability in the final extract composition.[5]
-
Experimental Protocols & Data
Table 1: Comparison of Sample Preparation Techniques for this compound Analysis
| Technique | Principle | Typical Recovery (%) | Matrix Effect Mitigation |
| Protein Precipitation (PPT) | Proteins are precipitated with an organic solvent (e.g., acetonitrile) and removed by centrifugation. | > 90% | Low to Moderate |
| Liquid-Liquid Extraction (LLE) | This compound is partitioned into an immiscible organic solvent, leaving polar interferences in the aqueous phase. | 70 - 90% | Moderate to High |
| Solid-Phase Extraction (SPE) | This compound is retained on a solid sorbent while interferences are washed away. The purified analyte is then eluted. | > 85% | High |
Table 2: Typical LC-MS/MS Parameters for this compound Analysis
| Parameter | Typical Condition |
| Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | ESI Positive |
| MRM Transition | 152.1 > 110.1 |
| Internal Standard | Acetaminophen-d4 (156.1 > 114.1) |
Visualizations
Caption: Troubleshooting workflow for matrix effects.
Caption: Comparison of sample preparation workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. Validation of bioanalytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. norwichclinical.com [norwichclinical.com]
- 5. benchchem.com [benchchem.com]
- 6. americanlaboratory.com [americanlaboratory.com]
- 7. Sample preparation development and matrix effects evaluation for multianalyte determination in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a Multimatrix UHPLC-MS/MS Method for the Determination of Paracetamol and Its Metabolites in Animal Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous determination of acetaminophen and oxycodone in human plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
2-Acetamidophenol vs. Paracetamol: A Comparative Toxicity Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the toxicological profiles of 2-acetamidophenol (B195528) (also known as orthocetamol) and its well-known positional isomer, paracetamol (acetaminophen or 4-acetamidophenol). While structurally similar, these compounds exhibit distinct interactions with cellular pathways, leading to significantly different toxicity profiles. This comparison is supported by experimental data from in vivo and in vitro studies.
Executive Summary
Paracetamol's toxicity is primarily driven by its metabolic activation to a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI), which leads to glutathione (B108866) depletion and hepatocellular necrosis. In contrast, this compound appears to engage with glutathione and ferroptosis pathways in a regulatory manner and exhibits a different dose-dependent toxicity profile. At lower doses, it is reported to be non-hepatotoxic, though toxicity is observed at higher concentrations.
Quantitative Toxicity Data
A direct comparison of acute toxicity in rats reveals similar lethal dose thresholds, although this compound shows a slightly wider therapeutic window at lower doses.
Table 1: Comparative Acute Toxicity in Rats
| Compound | LD50 (g/kg, i.p.) | Observed Effects at Stated Doses |
| This compound | 1.30[1] | 100 mg/kg: Non-hepatotoxic, non-nephrotoxic[1].500 & 1000 mg/kg: Hepatotoxic and mildly nephrotoxic[1]. |
| Paracetamol | 1.25[1] | >150 mg/kg: Potential for hepatotoxicity[2].Overdose (>7.5g in humans): Severe hepatotoxicity[3][4]. |
Metabolic Pathways and Mechanisms of Toxicity
The primary difference in the toxicity of these two isomers lies in their metabolic pathways and the subsequent cellular consequences.
Paracetamol (4-Acetamidophenol):
At therapeutic doses, paracetamol is primarily metabolized in the liver via glucuronidation and sulfation into non-toxic conjugates that are excreted in the urine.[3][5][6][7] A minor fraction (5-15%) is oxidized by cytochrome P450 enzymes, mainly CYP2E1, to form the highly reactive and toxic metabolite, NAPQI.[2][5][6] Under normal conditions, NAPQI is detoxified by conjugation with glutathione (GSH).[5] However, in cases of overdose, the glucuronidation and sulfation pathways become saturated, leading to increased formation of NAPQI.[2][6] This depletes hepatic glutathione stores.[3][5] Once glutathione is depleted, NAPQI covalently binds to cellular proteins, particularly mitochondrial proteins, leading to oxidative stress, mitochondrial dysfunction, and ultimately, hepatocellular necrosis.[3][5]
This compound (Orthocetamol):
The metabolic pathway of this compound is less extensively documented in the context of forming reactive toxic metabolites. However, recent studies indicate that its mechanism of action is substantially different from that of paracetamol. This compound has been shown to be a regulator of the ferroptosis and glutathione metabolic pathways.[8] It upregulates the expression of genes related to glutathione synthesis (e.g., GCLC, GCLM, GSS) and enhances the activity of glutathione peroxidase (GPX4).[8] This suggests a protective or regulatory role at certain concentrations, contrasting with paracetamol's depletion of glutathione. While high doses (500-1000 mg/kg) are reported to be hepatotoxic, the underlying mechanism may differ from the NAPQI-driven toxicity of paracetamol.[1]
Signaling Pathway Diagrams
The following diagrams illustrate the key differences in the metabolic and toxicity pathways of paracetamol and the known signaling interactions of this compound.
Experimental Protocols
Detailed methodologies for key assays used in the toxicological assessment of these compounds are provided below.
In Vitro Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture supernatant.
Methodology:
-
Cell Seeding: Plate hepatocytes (e.g., HepG2 or primary hepatocytes) in a 96-well plate at a density of 1x10⁴ to 5x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Expose cells to various concentrations of this compound or paracetamol. Include triplicate wells for each condition.
-
Controls:
-
Vehicle Control: Cells treated with the compound's solvent.
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100).
-
Background Control: Culture medium without cells.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48 hours) at 37°C and 5% CO2.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 10 minutes. Carefully transfer 50-100 µL of supernatant from each well to a new flat-bottom 96-well plate.
-
LDH Reaction: Add 100 µL of LDH assay reaction mixture (containing diaphorase and INT) to each well.
-
Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
Determination of Hepatic Glutathione (GSH) Levels
This protocol describes a common method for quantifying GSH in liver tissue, which is crucial for assessing oxidative stress.
Methodology:
-
Tissue Homogenization: Homogenize a weighed portion of liver tissue (e.g., 100 mg) in 900 µL of ice-cold assay buffer (e.g., phosphate-EDTA buffer, pH 7.4).
-
Deproteinization: Add an equal volume of a deproteinizing agent like 5% sulfosalicylic acid (SSA) to the homogenate. Vortex and centrifuge at >10,000 x g for 10 minutes at 4°C. Collect the supernatant.
-
Assay Preparation:
-
Prepare a GSH standard curve.
-
In a 96-well plate, add 20-50 µL of the deproteinized sample supernatant or standard to each well.
-
-
Enzymatic Recycling Reaction: Add a reaction mixture containing DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) and glutathione reductase to each well.
-
Initiate Reaction: Add NADPH to each well to start the reaction. The reduction of DTNB by GSH produces a yellow-colored product (TNB), which is measured. The rate of TNB formation is proportional to the GSH concentration.
-
Measurement: Immediately measure the absorbance at 405-414 nm kinetically over 5 minutes using a microplate reader.
-
Quantification: Determine the GSH concentration in the samples by comparing the rate of absorbance change to the GSH standard curve.
Histopathological Examination of Liver Tissue
This method is used to qualitatively and semi-quantitatively assess liver injury, such as necrosis, inflammation, and steatosis.
Methodology:
-
Tissue Fixation: Immediately fix liver tissue samples in 10% neutral buffered formalin for at least 24 hours.
-
Processing and Embedding: Dehydrate the fixed tissues through a series of graded ethanol (B145695) solutions, clear with xylene, and embed in paraffin (B1166041) wax.
-
Sectioning: Cut thin sections (4-5 µm) from the paraffin blocks using a microtome.
-
Staining: Mount the sections on glass slides and stain with Hematoxylin and Eosin (H&E). H&E stains cell nuclei blue/purple and the cytoplasm and extracellular matrix pink.
-
Microscopic Evaluation: A pathologist, blinded to the treatment groups, examines the slides under a light microscope.
-
Scoring: Assess and score the liver sections for pathological changes, including:
-
Hepatocellular necrosis: Note the location (e.g., centrilobular, periportal) and severity.
-
Inflammatory cell infiltration.
-
Steatosis (fatty changes).
-
Vascular congestion and hemorrhage.
-
Conclusion
The toxicological profiles of this compound and paracetamol are markedly different, despite their isomeric relationship. Paracetamol's toxicity is well-established to be mediated by the formation of the reactive metabolite NAPQI and subsequent glutathione depletion. In contrast, this compound appears to interact with the glutathione system in a manner that may be protective at lower concentrations, and its hepatotoxicity at high doses may not follow the same NAPQI-dependent mechanism. This comparative guide underscores the critical importance of positional isomerism in determining the metabolic fate and toxicological outcome of xenobiotics. Further research into the metabolism of this compound is warranted to fully elucidate its mechanism of toxicity at high doses and to explore its potential therapeutic applications in modulating cellular redox states.
References
- 1. This compound (2-AAP) Suppresses the Progression of Atherosclerosis by Alleviating Hyperlipidemia and Attenuating the Ferroptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paracetamol metabolism and related genetic differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. brieflands.com [brieflands.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. youtube.com [youtube.com]
- 8. A review of the evidence concerning hepatic glutathione depletion and susceptibility to hepatotoxicity after paracetamol overdose - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Acetamidophenol Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of the three positional isomers of acetamidophenol: ortho-acetamidophenol (2-acetamidophenol), meta-acetamidophenol (3-acetamidophenol), and para-acetamidophenol (4-acetamidophenol), the latter being the widely used analgesic and antipyretic drug, paracetamol (acetaminophen). This comparison is supported by experimental data to delineate their therapeutic and toxicological profiles.
Overview of Biological Activities
The position of the hydroxyl group on the phenyl ring of acetamidophenol profoundly influences its pharmacological and toxicological properties. While para-acetamidophenol is a well-established analgesic and antipyretic agent, its isomers exhibit distinct biological activities.
-
para-Acetamidophenol (Paracetamol/Acetaminophen): Exhibits potent analgesic and antipyretic effects with weak anti-inflammatory activity.[1][2] Its therapeutic action is primarily central, involving the inhibition of cyclooxygenase (COX) enzymes in the brain and the modulation of the endocannabinoid system.[3][4] However, at supratherapeutic doses, it is metabolized to a toxic intermediate, N-acetyl-p-benzoquinone imine (NAPQI), which can cause severe hepatotoxicity.[3][5]
-
meta-Acetamidophenol: Has been reported to possess analgesic and antipyretic potential.[6] It is considered to be significantly less hepatotoxic than its para isomer.[6] This reduced toxicity is attributed to differences in its metabolic pathway, which does not appear to produce a reactive quinoneimine intermediate or deplete glutathione (B108866) stores to the same extent as paracetamol.[6][7]
-
ortho-Acetamidophenol: Demonstrates anti-inflammatory and anti-platelet activities. Its analgesic and antipyretic properties are not as well-characterized as the other isomers.
Quantitative Comparison of Biological Activities
The following tables summarize the available quantitative data for the biological activities of the acetamidophenol isomers.
Table 1: Acute Toxicity Data
| Isomer | LD50 (g/kg, i.p. in rats) | Key Toxicological Findings |
| ortho-Acetamidophenol | 1.30 | Non-hepatotoxic, non-nephrotoxic, and non-hemotoxic at 100 mg/kg. Hepatotoxic and mildly nephrotoxic at 500 and 1000 mg/kg. |
| meta-Acetamidophenol | 1.15 | Mild hepatotoxicity but severe nephrotoxicity at 1000 mg/kg. No haematotoxicity observed at toxic doses. |
| para-Acetamidophenol | 1.25 | Well-documented dose-dependent hepatotoxicity due to the formation of the toxic metabolite NAPQI.[3][5] |
Table 2: Analgesic and Antipyretic Activity
| Isomer | Analgesic Activity (ED50) | Antipyretic Activity (ED50) |
| ortho-Acetamidophenol | Data not available | Data not available |
| meta-Acetamidophenol | Reported to have analgesic potential, but quantitative data is not readily available. | Reported to have antipyretic potential, but quantitative data is not readily available. |
| para-Acetamidophenol | ED50 values vary depending on the animal model and pain stimulus. | Effective in reducing fever in various experimental models. |
Note: The lack of quantitative ED50 values for ortho- and meta-acetamidophenol in the public domain represents a significant knowledge gap.
Mechanisms of Action and Metabolism
para-Acetamidophenol (Paracetamol)
The primary mechanism of action for paracetamol's analgesic and antipyretic effects is the inhibition of COX enzymes, particularly COX-2, within the central nervous system (CNS).[8][9] This reduces the production of prostaglandins, which are key mediators of pain and fever.[4] A secondary mechanism involves the metabolism of paracetamol in the brain to AM404, a compound that activates the endocannabinoid system, contributing to analgesia.[1][10][11]
Paracetamol is primarily metabolized in the liver via glucuronidation and sulfation.[3] A small fraction is oxidized by cytochrome P450 enzymes (mainly CYP2E1) to the highly reactive and toxic metabolite, NAPQI.[3][12] At therapeutic doses, NAPQI is detoxified by conjugation with glutathione (GSH).[3] However, during an overdose, GSH stores are depleted, leading to NAPQI accumulation and subsequent hepatocellular necrosis.[5][12]
Metabolic pathways of para-acetamidophenol.
meta-Acetamidophenol
Studies on the metabolism of meta-acetamidophenol indicate that it undergoes glucuronidation and sulfation, similar to paracetamol.[13] However, a key difference is that significant formation of a glutathione-derived conjugate has not been observed.[6][7] This suggests that meta-acetamidophenol is not metabolized to a reactive quinoneimine intermediate to the same extent as the para-isomer, which explains its lower hepatotoxicity.[6]
Metabolic pathways of meta-acetamidophenol.
ortho-Acetamidophenol
Detailed metabolic studies on ortho-acetamidophenol are less common in the literature. It is presumed to undergo similar phase II conjugation reactions (glucuronidation and sulfation). The mechanisms underlying its observed hepatotoxicity at higher doses require further investigation to determine if a reactive metabolite is formed.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of acetamidophenol isomers.
Acetic Acid-Induced Writhing Test (Analgesic Activity)
This protocol is used to assess peripheral analgesic activity.
-
Animals: Male Swiss albino mice (20-30 g).
-
Procedure:
-
Animals are divided into groups (control, standard, and test groups for each isomer at various doses).
-
The test compounds or vehicle (control) are administered orally or intraperitoneally. A standard analgesic like diclofenac (B195802) sodium is used as a positive control.
-
After a set period (e.g., 30-60 minutes), 0.6-1% acetic acid solution is injected intraperitoneally to induce writhing (a characteristic stretching response indicative of pain).
-
The number of writhes is counted for a specific duration (e.g., 10-20 minutes) following the acetic acid injection.
-
-
Data Analysis: The percentage inhibition of writhing is calculated for each group compared to the control group.
Workflow for the acetic acid-induced writhing test.
Hot Plate Test (Analgesic Activity)
This method evaluates the central analgesic activity of a compound.
-
Animals: Mice or rats.
-
Apparatus: A hot plate apparatus with a controlled temperature surface.
-
Procedure:
-
The hot plate is maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Animals are placed on the hot plate, and the latency to a nociceptive response (e.g., licking of the hind paw or jumping) is recorded.
-
A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.
-
The test compounds or vehicle are administered, and the reaction time is measured at different time points post-administration.
-
-
Data Analysis: An increase in the reaction time compared to the baseline and the control group indicates an analgesic effect.
Brewer's Yeast-Induced Pyrexia (Antipyretic Activity)
This model is used to screen for antipyretic agents.
-
Animals: Male Wistar rats (150-200 g).
-
Procedure:
-
The basal rectal temperature of each rat is recorded.
-
Pyrexia (fever) is induced by subcutaneous injection of a 15-20% aqueous suspension of Brewer's yeast.
-
After a specific period (e.g., 18-24 hours), the rectal temperature is measured again to confirm the induction of fever.
-
Animals with a significant rise in temperature are selected and treated with the test compounds, a standard antipyretic (e.g., paracetamol), or vehicle.
-
Rectal temperatures are then recorded at regular intervals (e.g., every hour for 4-5 hours).
-
-
Data Analysis: The reduction in rectal temperature compared to the febrile control group is a measure of the antipyretic activity.
Acute Toxicity (LD50) Determination
This protocol determines the median lethal dose of a substance.
-
Animals: Typically rats or mice.
-
Procedure:
-
Animals are divided into several groups, and each group receives a different dose of the test substance, usually administered intraperitoneally or orally.
-
The doses are typically spaced geometrically.
-
The animals are observed for a set period (e.g., 24-72 hours) for signs of toxicity and mortality.
-
-
Data Analysis: The LD50 value, the dose that is lethal to 50% of the animals, is calculated using statistical methods such as the Miller and Tainter method or the Reed-Muench method.
Conclusion
The positional isomers of acetamidophenol exhibit distinct and clinically relevant differences in their biological activities. para-Acetamidophenol's established role as a central analgesic and antipyretic is contrasted by the less toxic profile of meta-acetamidophenol, which also shows promise for similar therapeutic effects. ortho-Acetamidophenol's anti-inflammatory and anti-platelet activities suggest a different therapeutic potential.
The disparity in toxicity, particularly the reduced hepatotoxicity of the meta-isomer, is of significant interest for the development of safer analgesic and antipyretic drugs. Further quantitative studies on the analgesic and antipyretic potencies of ortho- and meta-acetamidophenol, along with a more detailed elucidation of their metabolic pathways and mechanisms of action, are warranted to fully understand their therapeutic potential and to inform the design of novel, safer non-opioid analgesics.
References
- 1. Analgesic Effect of Acetaminophen: A Review of Known and Novel Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Paracetamol and cyclooxygenase inhibition: is there a cause for concern? | Semantic Scholar [semanticscholar.org]
- 3. Paracetamol - Wikipedia [en.wikipedia.org]
- 4. Oral Analgesics for Acute Dental Pain | American Dental Association [ada.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Comparative metabonomic analysis of hepatotoxicity induced by acetaminophen and its less toxic meta-isomer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological hypotheses: Is acetaminophen selective in its cyclooxygenase inhibition? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological hypotheses: Is acetaminophen selective in its cyclooxygenase inhibition? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oaepublish.com [oaepublish.com]
- 11. Effects of the analgesic acetaminophen (Paracetamol) and its para-aminophenol metabolite on viability of mouse-cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
2-Acetamidophenol as a Biomarker for Drug Metabolism: A Comparative Guide
An In-depth Comparison with Established Paracetamol Metabolic Pathways and Biomarkers
For researchers, scientists, and drug development professionals, the validation of reliable biomarkers is a cornerstone of pharmacokinetic and pharmacodynamic studies. This guide provides a comparative analysis of 2-Acetamidophenol and its well-studied isomer, paracetamol (acetaminophen), in the context of drug metabolism. While extensive data exists for paracetamol, there is a notable scarcity of information validating this compound as a routine biomarker for drug metabolism. This guide will objectively present the established metabolic fate of paracetamol, its associated biomarkers of toxicity, and contrast this with the current knowledge on this compound, highlighting a significant knowledge gap and potential avenues for future research.
Paracetamol (Acetaminophen): A Well-Characterized Metabolic Profile
Paracetamol is predominantly metabolized in the liver via three primary pathways: glucuronidation, sulfation, and oxidation.[1][2] Glucuronidation and sulfation are the major routes, resulting in non-toxic, water-soluble conjugates that are readily excreted in the urine.[3] A minor, but clinically significant, pathway involves the oxidation of paracetamol by the cytochrome P450 (CYP) enzyme system, mainly CYP2E1, to form a highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[3] Under therapeutic doses, NAPQI is efficiently detoxified by conjugation with glutathione (B108866) (GSH).[1] However, during an overdose, the primary conjugation pathways become saturated, leading to increased NAPQI formation and depletion of hepatic GSH stores. This accumulation of NAPQI results in cellular damage and hepatotoxicity.[3]
Quantitative Overview of Paracetamol Metabolism
The following table summarizes the disposition of paracetamol metabolites after a therapeutic dose.
| Metabolite | Percentage of Excreted Dose | Metabolic Pathway |
| Paracetamol Glucuronide | 50-70% | Glucuronidation (Phase II) |
| Paracetamol Sulfate | 25-35% | Sulfation (Phase II) |
| Cysteine and Mercapturic Acid Conjugates | 5-15% | Oxidation (CYP450) followed by Glutathione Conjugation |
| Unchanged Paracetamol | 2-5% | Direct Excretion |
Data sourced from Wikipedia and PharmGKB.[1][3]
Biomarkers of Paracetamol-Induced Hepatotoxicity
The study of paracetamol overdose has led to the identification and investigation of several biomarkers that indicate liver injury. These are primarily markers of toxicity rather than routine metabolism.
| Biomarker | Description | Significance |
| Alanine Aminotransferase (ALT) | A liver enzyme released into the bloodstream upon hepatocyte damage. | The current clinical standard for detecting liver injury, but lacks specificity and early detection capabilities.[4] |
| APAP-Protein Adducts (APAP-CYS) | Formed by the covalent binding of NAPQI to cysteine residues in cellular proteins. | A highly specific marker of paracetamol-induced toxicity.[5] |
| microRNA-122 (miR-122) | A liver-specific microRNA released into circulation upon hepatocyte injury. | A promising early and sensitive biomarker of liver injury.[5] |
| High Mobility Group Box-1 (HMGB1) | A nuclear protein released by necrotic cells that can trigger an inflammatory response. | A marker of cell death and inflammation associated with liver damage.[5] |
| Keratin-18 (K18) | An intermediate filament protein released from apoptotic and necrotic epithelial cells. | Can differentiate between different modes of cell death in the liver. |
| Glutamate Dehydrogenase (GLDH) | A mitochondrial enzyme released upon mitochondrial damage. | Indicates mitochondrial dysfunction, a key event in paracetamol toxicity.[6] |
This compound: An Unexplored Potential Biomarker
This compound is a positional isomer of paracetamol and is recognized as a xenobiotic metabolite.[7][8] Research has indicated its involvement in metabolic pathways, including metabolism by cytochrome P450 and an influence on glutathione metabolism.[9] It also possesses anti-inflammatory and other pharmacological properties.[9]
However, a comprehensive review of the scientific literature reveals a lack of studies validating this compound as a quantitative biomarker for routine drug metabolism . Its pharmacokinetic and metabolic profiles are not well-characterized in humans, and there are no established correlations between its levels and the metabolic activity of specific enzymes or pathways for a parent drug.
This represents a significant gap in the understanding of this compound and its potential utility in drug development. The experimental protocols established for paracetamol and its metabolites could serve as a foundation for future investigations into this compound.
Experimental Protocols
The following are generalized methodologies for the quantification of paracetamol and its metabolites in biological samples, which could be adapted for this compound.
Sample Preparation (Plasma)
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold methanol (B129727) containing an appropriate internal standard.
-
Vortex: Mix thoroughly for 1 minute.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet precipitated proteins.
-
Supernatant Collection: Transfer the supernatant to a new tube for analysis.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%), is typical.
-
Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification, with specific precursor-to-product ion transitions for each analyte and the internal standard.
-
Quantification: A calibration curve is generated using standards of known concentrations to quantify the analytes in the samples.[10]
Visualizing Metabolic Pathways and Workflows
Paracetamol Metabolism Pathway
References
- 1. Paracetamol - Wikipedia [en.wikipedia.org]
- 2. METABOLISM AND DISPOSITION OF ACETAMINOPHEN: RECENT ADVANCES IN RELATION TO HEPATOTOXICITY AND DIAGNOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Old problem, new solutions: biomarker discovery for acetaminophen liver toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biomarkers of drug-induced liver injury: a mechanistic perspective through acetaminophen hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound | C8H9NO2 | CID 11972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 614-80-2 [chemicalbook.com]
- 9. This compound (2-AAP) Suppresses the Progression of Atherosclerosis by Alleviating Hyperlipidemia and Attenuating the Ferroptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Method for Simultaneous Analysis of Acetaminophen and 6 Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
The Analytical Challenge: Cross-Reactivity of 2-Acetamidophenol in Paracetamol Immunoassays
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical analysis and clinical diagnostics, the accurate measurement of paracetamol (acetaminophen) is crucial for both therapeutic drug monitoring and the management of overdoses. While immunoassays offer a rapid and convenient method for paracetamol quantification, the potential for cross-reactivity with structurally related compounds remains a significant consideration. This guide provides a comparative analysis of the cross-reactivity of 2-Acetamidophenol, a positional isomer of paracetamol, in commonly used paracetamol immunoassays.
Understanding the Basis of Cross-Reactivity
Cross-reactivity in immunoassays occurs when a substance other than the target analyte binds to the assay's antibodies, leading to an inaccurate measurement. The degree of cross-reactivity is influenced by the structural similarity between the analyte and the interfering substance, as well as the specificity of the antibodies used in the assay. In the case of paracetamol (4-hydroxyacetanilide), its isomer this compound (o-Acetamidophenol or orthocetamol) presents a potential challenge due to its identical chemical formula and functional groups, differing only in the position of the hydroxyl group on the phenyl ring.
Comparative Analysis of Immunoassay Methodologies
The susceptibility of a paracetamol immunoassay to cross-reactivity from this compound is largely dependent on the underlying principle of the assay. The two primary methodologies used in clinical laboratories are enzymatic assays and immunoassays.
Enzymatic Assays: Many automated clinical chemistry analyzers utilize an enzymatic assay for paracetamol measurement. This method typically involves the hydrolysis of paracetamol by the enzyme aryl acylamidase to produce p-aminophenol, which is then quantified colorimetrically. The specificity of this assay is highly dependent on the enzyme's selectivity for the para-substituted hydroxyl group of paracetamol. Studies on aryl acylamidase suggest a preference for substrates with this specific configuration, implying that isomers such as this compound, with an ortho-substituted hydroxyl group, would be poor substrates.[1][2][3][4] This enzymatic specificity is expected to result in low to negligible cross-reactivity.
Immunoassays (e.g., EMIT®, ELISA): These assays employ antibodies that specifically recognize and bind to paracetamol. The potential for cross-reactivity with this compound in these systems is contingent on the epitope recognized by the antibody. If the antibody's binding site primarily interacts with the acetamido group and the phenyl ring, some degree of cross-reactivity with the ortho-isomer is possible. The specificity can vary significantly between different immunoassays, depending on whether monoclonal or polyclonal antibodies are used and the specific immunogen used to generate them. An older study on a homogeneous enzyme immunoassay (EMIT) for paracetamol reported it to be free from interference from a range of metabolites and drugs, although this compound was not explicitly mentioned.[5] A more recent study on a lateral flow immunoassay noted that no significant cross-reactivity was observed, except at high concentrations of orthocetamol.[6][7][8]
The following table summarizes the expected performance of different paracetamol assay types with respect to this compound cross-reactivity, based on their methodologies. It is important to note that specific quantitative data on the cross-reactivity of this compound in commercially available paracetamol immunoassays is not widely published in package inserts or scientific literature.
| Assay Type | Manufacturer Examples | Principle | Expected Cross-Reactivity with this compound |
| Enzymatic | Beckman Coulter AU Paracetamol, Abbott MULTIGENT Acetaminophen (B1664979), Sekisui Acetaminophen L3K, Roche COBAS | Enzymatic hydrolysis of paracetamol by aryl acylamidase to p-aminophenol, followed by colorimetric detection. | Very Low to Negligible: The specificity of aryl acylamidase for the para-position of the hydroxyl group is expected to minimize reaction with the ortho-isomer. |
| Immunoassay (Homogeneous) | Siemens SYVA Emit-tox Acetaminophen, Beckman Coulter SYNCHRON ACTM | Competitive binding between paracetamol in the sample and enzyme-labeled paracetamol for a limited number of antibody binding sites. | Variable (Potentially Low to Moderate): Dependent on the specificity of the antibody used. Some cross-reactivity may occur, particularly at high concentrations of this compound. |
| Immunoassay (Lateral Flow) | Various | Competitive binding of paracetamol to antibodies on a membrane. | Possible at High Concentrations: One study has indicated potential cross-reactivity at high concentrations of this compound.[6][7][8] |
Experimental Protocols
A standardized protocol for assessing the cross-reactivity of this compound in a paracetamol immunoassay is crucial for accurate performance evaluation. The following outlines a general methodology based on common practices for determining assay specificity.
Objective: To determine the percentage of cross-reactivity of this compound in a specific paracetamol immunoassay.
Materials:
-
Paracetamol immunoassay kit (reagents, calibrators, and controls)
-
Certified reference standard of paracetamol
-
Certified reference standard of this compound
-
Drug-free human serum or plasma
-
Calibrated pipettes and laboratory equipment for the specific analyzer
Procedure:
-
Preparation of Stock Solutions: Prepare high-concentration stock solutions of both paracetamol and this compound in an appropriate solvent (e.g., methanol (B129727) or drug-free serum).
-
Preparation of Working Solutions:
-
Paracetamol Standard Curve: Prepare a series of dilutions of the paracetamol stock solution in drug-free serum to cover the analytical measurement range of the assay. These will be used to establish the standard curve.
-
This compound Test Solutions: Prepare a series of dilutions of the this compound stock solution in drug-free serum. The concentrations should be high enough to potentially elicit a response in the assay.
-
-
Assay Measurement:
-
Run the paracetamol standards to calibrate the instrument and generate a standard curve according to the manufacturer's instructions.
-
Analyze the this compound test solutions using the paracetamol immunoassay.
-
-
Data Analysis:
-
Determine the apparent paracetamol concentration for each this compound test solution from the paracetamol standard curve.
-
Calculate the percentage of cross-reactivity using the following formula:
% Cross-Reactivity = (Apparent Paracetamol Concentration / Concentration of this compound) x 100
-
Interpretation: The resulting percentage indicates the degree to which this compound is detected by the paracetamol immunoassay. A higher percentage signifies lower specificity and a greater potential for interference.
Visualizing the Concepts
To further clarify the relationships and processes discussed, the following diagrams are provided.
References
- 1. Molecular characterization of a novel bacterial aryl acylamidase belonging to the amidase signature enzyme family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2009132423A1 - Acetaminophen assay - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structure analysis of a bacterial aryl acylamidase belonging to the amidase signature enzyme family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Experience with an homogeneous immunoassay for paracetamol (acetaminophen) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. research.wur.nl [research.wur.nl]
- 8. Development and validation of an indirect competitive lateral flow immunoassay for the detection of acetaminophen (paracetamol) in bovine urine | Semantic Scholar [semanticscholar.org]
A Comparative Guide to 2-Acetamidophenol as a Certified Reference Material
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis and quality control, the purity and accurate identification of active pharmaceutical ingredients (APIs) and their related compounds are paramount. Certified Reference Materials (CRMs) serve as the bedrock of reliable analytical measurements, ensuring the accuracy and traceability of results. This guide provides an objective comparison of 2-Acetamidophenol (also known as Paracetamol Impurity A or Acetaminophen Related Compound C) as a CRM against a common alternative, 4-Aminophenol (Paracetamol Impurity K), supported by experimental data and detailed analytical protocols.
Performance Comparison of Certified Reference Materials
The selection of an appropriate CRM is critical for the accurate quantification of impurities in pharmaceutical products. Both this compound and 4-Aminophenol are key process impurities and degradation products of Acetaminophen (Paracetamol). The choice between them as a CRM depends on the specific analytical needs and the impurity profile of the sample being tested.
| Parameter | This compound (Paracetamol Impurity A) | 4-Aminophenol (Paracetamol Impurity K) |
| Certified Purity | Typically ≥ 98.0% | Typically ≥ 97.8%[1] |
| Expanded Uncertainty | Typically ≤ 0.5% (k=2) | Typically ≤ 0.4% (k=2)[1] |
| Molecular Formula | C₈H₉NO₂ | C₆H₇NO |
| Molecular Weight | 151.16 g/mol [2] | 109.13 g/mol |
| Primary Analytical Use | Quantification of Paracetamol Impurity A | Quantification of Paracetamol Impurity K[1] |
| Pharmacopoeial Designation | EP: Paracetamol Impurity A; USP: Acetaminophen Related Compound C | EP: Paracetamol Impurity K; USP: 4-Aminophenol |
Experimental Protocols
Accurate and reproducible results are contingent on robust and well-defined analytical methods. High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of Acetaminophen and its related substances.
High-Performance Liquid Chromatography (HPLC) Method for the Quantification of this compound
This protocol is a representative method adapted from pharmacopoeial monographs for the analysis of related substances in Acetaminophen.[3][4][5]
1. Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a UV detector.
-
Chromatographic data system for data acquisition and processing.
2. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: A gradient mixture of a phosphate (B84403) buffer and acetonitrile (B52724) is commonly used.[3]
-
Buffer Preparation: Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of water and adjust the pH to 3.5 with phosphoric acid.
-
Gradient Program:
-
0-15 min: 10% Acetonitrile, 90% Buffer
-
15-20 min: Linearly increase to 50% Acetonitrile
-
20-25 min: Hold at 50% Acetonitrile
-
25-30 min: Return to initial conditions (10% Acetonitrile)
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 20 µL.
3. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound CRM in the mobile phase to obtain a known concentration (e.g., 10 µg/mL).
-
Sample Solution: Prepare the sample containing Acetaminophen to be tested by dissolving it in the mobile phase to a final concentration that allows for the detection of impurities at the specified limits.
4. System Suitability:
-
Inject the standard solution multiple times (typically 5 or 6).
-
The relative standard deviation (RSD) of the peak area for this compound should be not more than 2.0%.
-
The tailing factor for the this compound peak should be not more than 2.0.
5. Analysis and Calculation:
-
Inject the sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the concentration of this compound in the sample using the external standard method.
Visualizations
Workflow for Certified Reference Material (CRM) Characterization
A generalized workflow for the characterization and certification of a reference material.
Analytical Workflow for this compound Quantification using HPLC
References
- 1. scribd.com [scribd.com]
- 2. This compound | C8H9NO2 | CID 11972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Paracetamol & Impurities Analysis with Kinetex C18 | Phenomenex [phenomenex.com]
- 5. Improved Paracetamol Separation - European Pharmacopoeia Monograph [phenomenex.com]
A Comparative Analysis of 2-Acetamidophenol and 3-Acetamidophenol for Drug Development Professionals
This guide provides a detailed comparative analysis of 2-Acetamidophenol and 3-Acetamidophenol, positional isomers of the widely used analgesic, paracetamol (4-Acetamidophenol). While structurally similar, these compounds exhibit distinct physicochemical properties and pharmacological profiles, making them subjects of interest for research and drug development. This document outlines their synthesis, purification, and mechanisms of action, supported by experimental data and protocols.
Physicochemical Properties
This compound and 3-Acetamidophenol share the same molecular formula and weight but differ in the substitution pattern on the benzene (B151609) ring, leading to significant differences in their physical properties, most notably their melting points. A summary of their key physicochemical properties is presented below.
| Property | This compound | 3-Acetamidophenol |
| Synonyms | Orthocetamol, N-(2-Hydroxyphenyl)acetamide | Metacetamol, N-(3-Hydroxyphenyl)acetamide |
| CAS Number | 614-80-2[1] | 621-42-1 |
| Molecular Formula | C₈H₉NO₂[1] | C₈H₉NO₂ |
| Molecular Weight | 151.16 g/mol [1] | 151.16 g/mol |
| Appearance | White to light brown powder[1] | Off-white to tan or light grey crystals[2] |
| Melting Point | 205-210 °C[1] | 145-148 °C |
| pKa (Predicted) | 9.35 ± 0.35[1][3] | 9.50 ± 0.10[2][4] |
| Solubility | Soluble in hot water and ethanol; slightly soluble in cold water, DMSO, and methanol.[1][3] | Sparingly soluble in water; soluble in ethanol, DMSO, and chloroform.[2][4] |
Synthesis and Purification
Both isomers are typically synthesized via the acetylation of their respective aminophenol precursors using acetic anhydride (B1165640). The general workflow involves the reaction, isolation of the crude product, and subsequent purification by recrystallization.
Experimental Protocols
1. Synthesis of this compound
This protocol is based on the acetylation of 2-aminophenol (B121084).[1]
-
Materials : 2-Aminophenol, acetic acid, acetic anhydride, ethanol, distilled water.
-
Procedure :
-
In a round-bottom flask, mix 2-aminophenol with acetic acid and acetic anhydride.
-
Heat the mixture gently with stirring until all solids dissolve completely.
-
Stop heating and allow the solution to cool to room temperature.
-
Dilute the reaction mixture with cold water to precipitate the crude product.
-
Collect the crystals by vacuum filtration and wash with ice-cold water.
-
Purify the crude product by recrystallization from 70-80% ethanol.[1]
-
Dry the purified crystals to obtain this compound.
-
2. Synthesis of 3-Acetamidophenol
This protocol details the acetylation of 3-aminophenol (B1664112).[5]
-
Materials : 3-Aminophenol, 50% acetic acid, acetic anhydride, distilled water.
-
Procedure :
-
Dissolve 3-aminophenol in a minimum amount of warm 50% acetic acid.
-
Cool the solution to room temperature.
-
Add 1.1 molecular equivalents of acetic anhydride to the solution.
-
Stir the reaction mixture for 30 minutes at room temperature.
-
Induce crystallization by diluting the solution with an equal volume of ice-cold distilled water and chilling in an ice bath. If necessary, scratch the inside of the flask to initiate crystallization.
-
Collect the solid product by vacuum filtration, wash with ice-cold water, and dry thoroughly. The resulting 3-Acetamidophenol is often sufficiently pure for subsequent use.[5]
-
Pharmacological Activity and Mechanism of Action
The positional difference of the hydroxyl group results in markedly different biological activities for this compound and 3-Acetamidophenol.
This compound (Orthocetamol)
This compound is recognized for its significant anti-inflammatory, anti-arthritic, and anti-platelet aggregation properties.[1][6] Recent studies have elucidated its role as a potent anti-atherosclerotic agent.[7] Its mechanism of action is distinct from traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Mechanism of Action: Ferroptosis and Glutathione (B108866) Metabolism
This compound has been shown to suppress the progression of atherosclerosis by regulating ferroptosis and glutathione metabolism.[8] Ferroptosis is a form of iron-dependent programmed cell death characterized by the accumulation of lipid reactive oxygen species (ROS). In the context of atherosclerosis, 2-AAP has been shown to:
-
Reduce ROS and Ferrous Ions : It decreases the intracellular accumulation of ROS and Fe²⁺.
-
Enhance GPX4 Activity : It boosts the activity of Glutathione Peroxidase 4 (GPX4), a key enzyme that neutralizes lipid peroxides and inhibits ferroptosis.[7]
-
Upregulate Gene Expression : It increases the expression of genes related to glutathione synthesis (e.g., GCLC, GCLM, GSS) and iron transport.[8]
This activity helps inhibit the formation of foam cells from macrophages, a critical step in the development of atherosclerotic plaques.
Experimental Protocol: In Vitro Anti-Inflammatory Assay (Albumin Denaturation)
This assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.[9]
-
Materials : Egg albumin, phosphate-buffered saline (PBS, pH 7.4), this compound, Diclofenac sodium (standard), spectrophotometer.
-
Procedure :
-
Prepare a reaction mixture containing 2 mL of varying concentrations of this compound, 0.2 mL of egg albumin, and 2.8 mL of PBS.
-
Prepare a control by mixing 2 mL of distilled water, 0.2 mL of egg albumin, and 2.8 mL of PBS.
-
Incubate all samples at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes to induce denaturation.
-
After cooling, measure the absorbance of the solutions at 660 nm.
-
Calculate the percentage inhibition of denaturation using the formula: % Inhibition = (1 - Abs_test / Abs_control) * 100
-
3-Acetamidophenol (Metacetamol)
3-Acetamidophenol is primarily recognized for its analgesic and antipyretic properties, similar to its well-known isomer, paracetamol.[4] It is considered a non-toxic regioisomer of paracetamol, though it has never been marketed as a drug.[2]
Mechanism of Action: Cyclooxygenase (COX) Inhibition
The primary mechanism of action for 3-Acetamidophenol is believed to be the inhibition of cyclooxygenase (COX) enzymes.[4] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of pain and fever. While paracetamol is a weak inhibitor of COX-1 and COX-2 and is thought to potentially inhibit a splice variant, COX-3, the precise inhibitory profile of 3-Acetamidophenol is less characterized but is presumed to follow a similar pathway.[10] Inhibition of prostaglandin (B15479496) synthesis in the central nervous system is thought to account for its analgesic and antipyretic effects.
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol determines the IC₅₀ value of a compound against COX-1 and COX-2 enzymes.[11]
-
Materials : Human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), reaction buffer, 3-Acetamidophenol, known COX inhibitors (e.g., Ibuprofen, Celecoxib), 96-well plate, plate reader.
-
Procedure :
-
Prepare serial dilutions of 3-Acetamidophenol and control inhibitors (e.g., in DMSO).
-
In a 96-well plate, add reaction buffer, cofactors, and either COX-1 or COX-2 enzyme to designated wells.
-
Add the diluted test compound or controls to the wells and incubate for ~15 minutes at 37°C to allow for enzyme-inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Incubate for a defined period to allow for prostaglandin production.
-
Terminate the reaction and quantify the amount of prostaglandin (e.g., PGE₂) produced using an appropriate method, such as an ELISA kit.
-
Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.
-
Conclusion
This compound and 3-Acetamidophenol, while being simple positional isomers, demonstrate divergent pharmacological profiles that warrant separate consideration in drug discovery and development.
This compound emerges as a promising candidate for conditions involving inflammation and oxidative stress, particularly atherosclerosis. Its unique mechanism of action, centered on the inhibition of ferroptosis, distinguishes it from classic NSAIDs and presents a novel therapeutic avenue.
3-Acetamidophenol functions as a classic analgesic and antipyretic, likely through COX inhibition, placing it in the same functional class as paracetamol. While its non-toxic profile is noted, its lack of commercialization suggests that it may not offer significant advantages over its well-established 4-isomer.
For researchers, the distinct biological activities of these isomers underscore the critical importance of molecular structure in determining pharmacological function. Further investigation into the detailed metabolism, toxicology, and in vivo efficacy of these compounds is essential to fully realize their therapeutic potential.
References
- 1. This compound | 614-80-2 [chemicalbook.com]
- 2. 3-ACETAMIDOPHENOL | 621-42-1 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. Page loading... [guidechem.com]
- 5. prepchem.com [prepchem.com]
- 6. This compound | C8H9NO2 | CID 11972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound (2-AAP) Suppresses the Progression of Atherosclerosis by Alleviating Hyperlipidemia and Attenuating the Ferroptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
A Comparative Analysis of 2-Acetamidophenol's Anti-Inflammatory Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory efficacy of 2-Acetamidophenol, also known as paracetamol or acetaminophen (B1664979), against other common anti-inflammatory agents. The information is supported by experimental data to facilitate informed decisions in research and drug development.
Mechanism of Action: A Tale of Two Pathways
The anti-inflammatory and analgesic properties of this compound and other non-steroidal anti-inflammatory drugs (NSAIDs) are primarily mediated through the inhibition of the cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever.[1][2][3] However, the precise mechanism and selectivity of this compound differ significantly from traditional NSAIDs.
This compound (Paracetamol/Acetaminophen): The mechanism of action for this compound is complex and not fully elucidated. It is considered to have weak peripheral anti-inflammatory activity but potent analgesic and antipyretic effects.[4][5] Its effects are thought to be primarily central, involving the inhibition of prostaglandin (B15479496) synthesis within the central nervous system.[3] Some evidence suggests it may selectively inhibit a variant of the COX-1 enzyme, sometimes referred to as COX-3, though a functional form of this enzyme has not been identified in humans.[4][6] Another proposed mechanism involves its metabolite, AM404, which may act on the endocannabinoid system.[7][8] this compound's weak anti-inflammatory effect in peripheral tissues is attributed to its inhibition of COX enzymes being counteracted by the high concentration of peroxides present at sites of inflammation.[7]
Traditional NSAIDs (e.g., Ibuprofen (B1674241), Naproxen): These agents are non-selective inhibitors of both COX-1 and COX-2 enzymes.[1] COX-1 is constitutively expressed and plays a role in protecting the gastrointestinal mucosa and maintaining renal blood flow.[2] COX-2 is typically induced during inflammation and is the primary target for reducing inflammation and pain.[2] The non-selective inhibition of COX-1 is associated with the gastrointestinal side effects commonly seen with traditional NSAIDs.[1]
COX-2 Selective Inhibitors (e.g., Celecoxib): These drugs were developed to specifically target COX-2, thereby reducing inflammation and pain with a lower risk of gastrointestinal adverse effects compared to non-selective NSAIDs.[9][10]
Comparative Efficacy: In Vivo Data
The anti-inflammatory effects of this compound have been compared to other agents in various experimental models. One such model is adjuvant-induced arthritis in rats, which mimics the inflammatory processes of rheumatoid arthritis.
| Treatment Group | Dose (mg/kg) | Paw Edema (mL) | TNF-α (pg/mL) | IL-1β (pg/mL) |
| Control (non-arthritic) | - | 0.25 ± 0.03 | 15.2 ± 1.8 | 20.5 ± 2.1 |
| Arthritic Control | - | 1.15 ± 0.12 | 85.6 ± 7.9 | 98.2 ± 8.5 |
| N-(2-hydroxyphenyl)acetamide | 10 | 0.68 ± 0.07 | 42.1 ± 4.5 | 51.7 ± 5.3 |
| AuNP-HPA | 5 | 0.55 ± 0.06 | 35.8 ± 3.9 | 44.3 ± 4.8 |
| Indomethacin (Reference) | 5 | 0.51 ± 0.05 | 33.4 ± 3.6 | 41.9 ± 4.6 |
| p < 0.05 compared to Arthritic Control. Data are presented as mean ± SEM.[11] |
N-(2-hydroxyphenyl)acetamide is a synonym for this compound. AuNP-HPA is a gold nanoparticle conjugate of N-(2-hydroxyphenyl)acetamide.[11]
In a meta-analysis of clinical trials for osteoarthritis, NSAIDs were found to be statistically superior to acetaminophen in reducing both rest and walking pain.[12] For acute dental pain, a combination of 400 mg ibuprofen with 1,000 mg acetaminophen has been shown to be more effective than any opioid-containing regimen.[3]
Experimental Protocols
Adjuvant-Induced Arthritis in Rats
A detailed methodology is crucial for the reproducibility of results in preclinical anti-inflammatory studies.[11]
-
Animal Model: Male Wistar rats (150-180 g) are used.
-
Induction of Arthritis: Arthritis is induced by a single sub-plantar injection of 0.1 mL of Freund's Complete Adjuvant (FCA) into the left hind paw.
-
Treatment: Treatment with the test compounds (e.g., N-(2-hydroxyphenyl)acetamide, AuNP-HPA) or a reference drug (e.g., Indomethacin) is initiated on day 11 post-adjuvant injection and continued daily for 10 days.
-
Assessment of Paw Edema: Paw volume is measured using a plethysmometer on day 21.
-
Cytokine Analysis: Blood samples are collected on day 21, and serum levels of pro-inflammatory cytokines such as TNF-α and IL-1β are quantified using ELISA kits.
Summary of Comparative Efficacy
| Feature | This compound | Traditional NSAIDs (e.g., Ibuprofen) | COX-2 Selective Inhibitors (e.g., Celecoxib) |
| Primary Site of Action | Central Nervous System | Peripheral Tissues | Peripheral Tissues |
| COX Selectivity | Weak, possibly selective for COX variants in the CNS | Non-selective (inhibits COX-1 and COX-2) | Selective for COX-2 |
| Anti-inflammatory Potency | Weak to moderate[4][5] | High | High |
| Analgesic Potency | Good | High | High |
| Antipyretic Potency | Good | Good | Good |
| Gastrointestinal Side Effects | Low risk | Higher risk | Lower risk than traditional NSAIDs |
| Cardiovascular Side Effects | Debated, but some warnings exist[5][13] | Increased risk | Increased risk |
Conclusion
This compound demonstrates effective analgesic and antipyretic properties, primarily through a central mechanism of action.[3] Its peripheral anti-inflammatory effects are generally considered weak compared to traditional NSAIDs and COX-2 selective inhibitors.[4][5] However, in certain inflammatory conditions, such as post-dental extraction, it has shown anti-inflammatory effects.[14][15] The choice of agent depends on the specific clinical scenario, weighing the required anti-inflammatory potency against the potential for adverse effects. For conditions where inflammation is a major component, NSAIDs are often more effective.[12] In contrast, this compound is a preferred option for pain and fever relief in patients who cannot tolerate NSAIDs.[7] Further research into the nuanced mechanisms of this compound may lead to the development of novel analgesics with improved safety profiles.
References
- 1. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 2. Pharmacology of Nonsteroidal Antiinflammatory Drugs and Opioids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral Analgesics for Acute Dental Pain | American Dental Association [ada.org]
- 4. academic.oup.com [academic.oup.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Pharmacological hypotheses: Is acetaminophen selective in its cyclooxygenase inhibition? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paracetamol - Wikipedia [en.wikipedia.org]
- 8. oaepublish.com [oaepublish.com]
- 9. Anti-inflammatory hybrids of secondary amines and amide-sulfamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. A comparison of the efficacy and safety of nonsteroidal antiinflammatory agents versus acetaminophen in the treatment of osteoarthritis: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Acetaminophen (paracetamol) is a selective cyclooxygenase-2 inhibitor in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analgesic and anti-inflammatory effects of paracetamol evaluated by bilateral oral surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Head-to-head comparison of different synthesis routes for 2-Acetamidophenol
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Synthesis of a Key Paracetamol Isomer and Intermediate.
2-Acetamidophenol (B195528), also known as o-acetamidophenol, is a positional isomer of the widely used analgesic paracetamol (acetaminophen) and a significant impurity in its synthesis. Beyond its role as an impurity, this compound itself exhibits interesting biological properties, including anti-inflammatory and anti-arthritic activities. The efficient and selective synthesis of this compound is therefore of considerable interest to researchers in medicinal chemistry and drug development. This guide provides a head-to-head comparison of the most common synthesis routes to this compound, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given application.
Synthesis Routes at a Glance
Three primary strategies have been established for the synthesis of this compound: the direct acetylation of 2-aminophenol (B121084), the reduction of 2-nitrophenol (B165410) followed by acetylation, and a biosynthetic approach utilizing engineered microorganisms. Each route offers a distinct profile in terms of yield, purity, reaction conditions, and environmental impact.
1. Acetylation of 2-Aminophenol: This is the most direct and widely employed method. It involves the reaction of 2-aminophenol with an acetylating agent, most commonly acetic anhydride (B1165640). The reaction can be performed with or without a catalyst. Enzymatic catalysis, employing lipases such as Novozym 435, has emerged as a greener alternative to traditional chemical methods.
2. Reduction of 2-Nitrophenol followed by Acetylation: This two-step approach begins with the reduction of the nitro group of 2-nitrophenol to an amino group, yielding 2-aminophenol. The subsequent acetylation is then carried out as described above. This route is often considered when 2-nitrophenol is a more readily available or cost-effective starting material.
3. Biosynthesis using Engineered E. coli: A more recent and sustainable approach involves the use of genetically engineered Escherichia coli to produce this compound from simple carbon sources. This method operates under mild, aqueous conditions and avoids the use of harsh chemical reagents.
Quantitative Performance Comparison
To facilitate a direct comparison of these synthetic routes, the following table summarizes key quantitative data gathered from various studies. It is important to note that reaction conditions can significantly influence the outcome, and the data presented here represent reported values under specific experimental setups.
| Synthesis Route | Starting Material(s) | Key Reagents/Catalyst | Reaction Time | Temperature (°C) | Yield (%) |
| Chemical Acetylation of 2-Aminophenol | 2-Aminophenol | Acetic Anhydride | 10-30 min | ~100 | Typically high |
| Enzymatic Acetylation of 2-Aminophenol | 2-Aminophenol | Acetic Anhydride, Lipase | 2-3 h | 30-35 | 68.9 - 74.2[1] |
| Enzymatic Acetylation of 2-Aminophenol | 2-Aminophenol | Vinyl Acetate (B1210297), Novozym 435 | 10 h | 60 | 74.6 (conversion)[2] |
| Reduction of 2-Nitrophenol & Acetylation | 2-Nitrophenol | H₂, Pd/C, Acetic Anhydride | ~2 h | 65-98 | ~81.2 (for p-isomer)[3] |
| Biosynthesis in E. coli | Glucose, 2-Aminophenol | Engineered E. coli | 48 h | 30-37 | up to 568.57 mg/L[1] |
| Biosynthesis in E. coli | Methyl Anthranilate | Engineered E. coli | - | - | up to 1.8 g/L[1] |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below to enable replication and further investigation.
Protocol 1: Chemical Acetylation of 2-Aminophenol
Materials:
-
2-Aminophenol
-
Acetic Anhydride
-
Glacial Acetic Acid
-
Deionized Water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, suspend 2-aminophenol in a minimal amount of glacial acetic acid.
-
Slowly add acetic anhydride to the suspension with stirring. An exothermic reaction may be observed.
-
Heat the reaction mixture to approximately 100°C for 15-20 minutes.
-
After cooling to room temperature, pour the reaction mixture into a beaker of cold deionized water to precipitate the crude this compound.
-
Collect the precipitate by vacuum filtration and wash with cold deionized water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol-water, to obtain white to light brown crystals of this compound.
Protocol 2: Enzymatic Acetylation of 2-Aminophenol
Materials:
-
2-Aminophenol
-
Vinyl Acetate
-
Immobilized Lipase (e.g., Novozym 435)
-
Tetrahydrofuran (THF)
Procedure:
-
In a glass reactor, dissolve 1.0 mmol of 2-aminophenol in THF.
-
Add 5.0 mmol of vinyl acetate to the solution.
-
Add 60 mg of Novozym 435 to the reaction mixture.
-
Maintain the reaction at 60°C with agitation (e.g., 250 rpm) for 10 hours.[2]
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC).
-
Upon completion, separate the enzyme by filtration.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
Protocol 3: Reduction of 2-Nitrophenol and Subsequent Acetylation
Materials:
-
2-Nitrophenol
-
Palladium on Carbon (Pd/C) catalyst
-
Hydrogen Gas (H₂)
-
Acetic Anhydride
-
Water
Procedure:
-
Reduction: In a suitable pressure reactor, suspend 2-nitrophenol and a catalytic amount of Pd/C in water.
-
Pressurize the reactor with hydrogen gas (e.g., 70 psig) and heat to 65-70°C.[3]
-
Maintain the reaction under these conditions until the theoretical amount of hydrogen is consumed, indicating the completion of the reduction to 2-aminophenol.
-
Acetylation: After cooling and depressurizing the reactor, add acetic anhydride to the reaction mixture.
-
Heat the mixture to facilitate the acetylation reaction.
-
After cooling, filter the catalyst.
-
Crystallize the this compound from the aqueous solution to obtain the final product.
Protocol 4: Biosynthesis of this compound in E. coli
Materials:
-
Engineered E. coli strain expressing the necessary enzymes for the biosynthetic pathway.
-
Fermentation medium (e.g., M9 minimal medium) supplemented with glucose.
-
Precursor (e.g., 2-aminophenol or methyl anthranilate).
-
Inducer (e.g., IPTG) if using an inducible promoter system.
Procedure:
-
Cultivation: Inoculate the engineered E. coli strain into a suitable fermentation medium.
-
Grow the culture at 37°C with shaking until it reaches a desired optical density.
-
Induction and Production: Induce gene expression with an appropriate inducer and supplement the culture with the precursor substrate.
-
Continue the fermentation at a lower temperature (e.g., 30°C) for an extended period (e.g., 48 hours) to allow for product formation.
-
Extraction and Purification: Harvest the culture and separate the cells from the supernatant by centrifugation.
-
Extract the this compound from the supernatant using a suitable organic solvent.
-
Purify the product using chromatographic techniques (e.g., HPLC).
Visualizing the Workflows
To provide a clear overview of the experimental processes, the following diagrams illustrate the logical flow of each synthesis route.
Caption: Workflow for the chemical acetylation of 2-aminophenol.
Caption: Workflow for the enzymatic acetylation of 2-aminophenol.
Caption: Workflow for the synthesis via reduction and acetylation.
Caption: Workflow for the biosynthetic production of this compound.
Conclusion
The choice of synthesis route for this compound depends heavily on the specific requirements of the researcher or organization. The traditional chemical acetylation of 2-aminophenol offers a rapid and high-yielding method suitable for laboratory-scale synthesis. Enzymatic approaches provide a greener alternative with good yields under milder conditions, making them attractive for sustainable chemical production. The two-step reduction and acetylation route is a viable option when starting from 2-nitrophenol. Finally, the biosynthetic route, while currently at a lower production scale, represents a promising avenue for the future of sustainable and environmentally benign chemical manufacturing. This guide provides the necessary data and protocols to make an informed decision based on factors such as desired yield, purity, cost, scalability, and environmental considerations.
References
Validating an analytical method for 2-Acetamidophenol using a reference standard
For researchers, scientists, and professionals in drug development, the validation of analytical methods is a critical step to ensure the quality, safety, and efficacy of pharmaceutical products. This guide provides a comprehensive comparison of common analytical techniques for the quantitative determination of 2-Acetamidophenol, a positional isomer and impurity of paracetamol. The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry are evaluated, supported by experimental data and detailed protocols, using a certified reference standard.
Reference Standard
The foundation of any analytical method validation is a well-characterized reference standard. For this compound (CAS 614-80-2), certified reference materials (CRMs) are commercially available with purity typically exceeding 95% as determined by HPLC.[1] These standards are often traceable to pharmacopeias such as the United States Pharmacopeia (USP), ensuring their suitability for quality control and regulatory purposes.[2]
Comparison of Analytical Methods
The choice of an analytical method depends on various factors including sensitivity, selectivity, sample throughput, and available instrumentation. Below is a summary of the performance characteristics of HPLC, GC, and UV-Vis Spectrophotometry for the analysis of this compound.
Quantitative Data Summary
| Parameter | RP-HPLC Method | GC-FID Method | UV-Vis Spectrophotometric Method |
| Linearity Range | 1 - 50 µg/mL[3] | 10 - 100 µg/mL (Estimated) | 2 - 20 µg/mL (Estimated) |
| Correlation Coefficient (R²) | > 0.999[3] | > 0.99 (Typical) | > 0.99 (Typical) |
| Limit of Detection (LOD) | 0.857 µg/mL[3] | ~1 µg/mL (Estimated) | ~1 ppm (Estimated for similar compounds)[4] |
| Limit of Quantification (LOQ) | 2.597 µg/mL[3] | ~3 µg/mL (Estimated) | ~3 ppm (Estimated)[4] |
| Accuracy (% Recovery) | 96.0 - 102.4%[3] | 98 - 102% (Typical)[5] | 97 - 103% (Typical)[4] |
| Precision (% RSD) | < 2%[3] | < 2% (Typical)[5] | < 3% (Typical)[4] |
| Specificity | High (Separates from isomers) | High (Good separation) | Low (Interference from similar chromophores) |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for acetaminophen (B1664979) and its related compounds and can be adapted for this compound.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method offers high selectivity and sensitivity for the quantification of this compound, effectively separating it from its isomers and other impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)[3]
Reagents:
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Methanol and Water (e.g., 30:70 v/v).[3] Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of 100 µg/mL. Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 50 µg/mL.[3]
-
Sample Solution Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Create a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC is a powerful technique for the analysis of volatile and semi-volatile compounds. Derivatization may be required for polar compounds like this compound to improve its volatility and chromatographic behavior.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column suitable for polar compounds (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm)[6]
Reagents:
-
Suitable solvent (e.g., Methanol, Dichloromethane)
-
Derivatizing agent (e.g., BSTFA with 1% TMCS)
-
This compound reference standard
-
Nitrogen or Helium as carrier gas
Procedure:
-
Standard and Sample Preparation: Prepare stock solutions of the reference standard and sample in a suitable solvent.
-
Derivatization: To a known volume of the standard or sample solution, add the derivatizing agent. Heat the mixture to ensure complete reaction (e.g., 70°C for 30 minutes).
-
GC Conditions:
-
Analysis and Quantification: Inject the derivatized standard and sample solutions. Construct a calibration curve and determine the sample concentration as described for HPLC.
UV-Vis Spectrophotometry
This method is simpler and faster than chromatographic techniques but is less specific. It is suitable for the analysis of pure samples or simple formulations where interfering substances are not present.
Instrumentation:
-
UV-Vis Spectrophotometer
Reagents:
-
Methanol or a suitable buffer solution
-
This compound reference standard
Procedure:
-
Standard and Sample Preparation:
-
Stock Solution: Prepare a 100 µg/mL stock solution of the this compound reference standard in the chosen solvent.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to obtain concentrations in the expected linear range (e.g., 2, 5, 10, 15, 20 µg/mL).
-
Sample Preparation: Dissolve the sample in the solvent to a concentration that falls within the calibration curve.
-
-
Wavelength Determination: Scan the highest concentration standard solution across the UV spectrum (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
Analysis: Measure the absorbance of the blank (solvent), standard solutions, and sample solution at the determined λmax.
-
Quantification: Plot a calibration curve of absorbance versus concentration for the standard solutions. Determine the concentration of the sample from its absorbance using the calibration curve.
Workflow for Analytical Method Validation
The following diagram illustrates the logical workflow for validating an analytical method for this compound using a reference standard.
Caption: Workflow for validating an analytical method for this compound.
References
A Comparative Guide to Isomeric Purity Analysis of 2-Acetamidophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for determining the isomeric purity of 2-Acetamidophenol. Ensuring the isomeric purity of pharmaceutical compounds is critical for safety and efficacy, as different isomers can exhibit varied pharmacological and toxicological profiles. This document outlines and contrasts High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE) for the quantification of this compound and its positional isomers, 3-Acetamidophenol and 4-Acetamidophenol (paracetamol).
Introduction to Isomeric Purity of this compound
This compound is a positional isomer of the widely used analgesic and antipyretic drug, paracetamol (4-Acetamidophenol). Its presence as an impurity in paracetamol or as the main component in other chemical syntheses necessitates accurate and robust analytical methods to quantify its isomeric purity. The primary isomeric impurities of concern are 3-Acetamidophenol and 4-Acetamidophenol. The structural similarity of these isomers presents a significant analytical challenge, requiring highly selective methods for their separation and quantification.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique for isomeric purity analysis depends on various factors, including the required sensitivity, selectivity, speed, and available instrumentation. This section compares the performance of HPLC, GC-MS, and CE for the analysis of this compound and its isomers.
Table 1: Performance Comparison of Analytical Techniques
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Capillary Electrophoresis (CE) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass spectrometric detection. | Differential migration of ions in an electric field. |
| Derivatization | Not typically required. | Often required to increase volatility and thermal stability. | Not typically required. |
| Selectivity | Good to Excellent, dependent on column and mobile phase. | Excellent, based on both chromatographic separation and mass-to-charge ratio. | Excellent, based on charge-to-size ratio and electrophoretic mobility. |
| Sensitivity | Good (µg/mL to ng/mL range). | Excellent (ng/mL to pg/mL range). | Good to Excellent (µg/mL to ng/mL range). |
| Analysis Time | 10 - 30 minutes. | 15 - 40 minutes (including derivatization). | 5 - 20 minutes. |
| Advantages | Robust, versatile, well-established, and widely available. | High sensitivity and specificity, definitive peak identification. | High separation efficiency, low sample and reagent consumption. |
| Disadvantages | Moderate sensitivity compared to GC-MS. | Derivatization can be time-consuming and introduce errors. | Sensitive to matrix effects, reproducibility can be a challenge. |
Quantitative Data Summary
The following tables summarize the quantitative performance data for the analysis of this compound and its isomers using different analytical techniques. The data has been compiled from various studies and adapted for comparative purposes.
Table 2: HPLC Method Performance
| Parameter | This compound | 3-Acetamidophenol | 4-Acetamidophenol |
| Limit of Quantification (LOQ) | 0.089 µM[1] | Data not available | 0.75 µg/mL[2] |
| Linearity Range | Data not available | Data not available | 2.5 - 20 µg/mL[2] |
| Accuracy (% Recovery) | 95.7 - 104.4%[1] | Data not available | 99.98 - 100.03% |
| Precision (%RSD) | ≤ 4.9%[1] | Data not available | < 2.0%[3] |
Table 3: GC-MS Method Performance (Hypothetical Data)
No specific validated method for the simultaneous quantification of all three isomers was found in the literature search. The following data is hypothetical and represents expected performance.
| Parameter | This compound | 3-Acetamidophenol | 4-Acetamidophenol |
| Limit of Quantification (LOQ) | Expected in ng/mL range | Expected in ng/mL range | Expected in ng/mL range |
| Linearity Range | To be determined | To be determined | To be determined |
| Accuracy (% Recovery) | To be determined | To be determined | To be determined |
| Precision (%RSD) | To be determined | To be determined | To be determined |
Table 4: Capillary Electrophoresis Method Performance (Hypothetical Data)
| Parameter | This compound | 3-Acetamidophenol | 4-Acetamidophenol |
| Limit of Quantification (LOQ) | Expected in µg/mL range | Expected in µg/mL range | Expected in µg/mL range |
| Linearity Range | To be determined | To be determined | To be determined |
| Accuracy (% Recovery) | To be determined | To be determined | To be determined |
| Precision (%RSD) | To be determined | To be determined | To be determined |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for acetaminophen (B1664979) and related compounds and may require optimization for the specific analysis of this compound samples.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol describes a reversed-phase HPLC method for the separation of acetamidophenol isomers.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of phosphate (B84403) buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) and methanol (B129727) or acetonitrile. A common starting gradient is 95:5 (v/v) buffer to organic modifier, ramping to a higher organic concentration.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 245 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol outlines a general procedure for the analysis of acetamidophenol isomers by GC-MS, which typically requires a derivatization step.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Derivatization: Acetamidophenol isomers are typically derivatized to increase their volatility. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Evaporate a known amount of the sample to dryness under a stream of nitrogen.
-
Add 100 µL of BSTFA + 1% TMCS and 100 µL of pyridine.
-
Heat at 70°C for 30 minutes.
-
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 250°C at 10°C/min.
-
Hold at 250°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ionization: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 40-450.
Capillary Electrophoresis (CE) Protocol
This protocol provides a starting point for the separation of acetamidophenol isomers using capillary zone electrophoresis (CZE).
-
Instrumentation: Capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length, 40 cm effective length).
-
Background Electrolyte (BGE): 25 mM sodium phosphate buffer, pH 7.0. The pH can be optimized to achieve the best separation.
-
Voltage: 20 kV.
-
Temperature: 25°C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: UV at 214 nm.
-
Sample Preparation: Dissolve the this compound sample in the BGE to a concentration of approximately 0.5 mg/mL. Filter through a 0.22 µm syringe filter.
Experimental Workflow
The following diagram illustrates a typical workflow for the isomeric purity analysis of a this compound sample.
References
- 1. Quantitative analysis of related substances in acetaminophen tablets using pre-column derivatization coupled with HPLC-ICP-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thaiscience.info [thaiscience.info]
- 3. Validated RP-HPLC method for simultaneous determination and quantification of chlorpheniramine maleate, paracetamol and caffeine in tablet formulation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Silico Analysis of Acetamidophenol Isomers and Their Docking Behavior with Cyclooxygenase Enzymes
For Immediate Release
This guide presents a comparative analysis of the molecular docking of acetamidophenol isomers—ortho-acetamidophenol, meta-acetamidophenol, and para-acetamidophenol (commonly known as paracetamol or acetaminophen)—with cyclooxygenase (COX) enzymes. Cyclooxygenases are key enzymes in the prostaglandin (B15479496) synthesis pathway and are primary targets for many non-steroidal anti-inflammatory drugs (NSAIDs). Understanding the differential binding of acetamidophenol isomers to these enzymes can provide valuable insights for drug design and development.
While extensive research has been conducted on the docking of para-acetamidophenol with COX enzymes, there is a notable scarcity of directly comparative in silico studies for the ortho and meta isomers. This guide synthesizes the available data for para-acetamidophenol and provides a framework for the potential comparative analysis of all three isomers.
Comparative Docking Performance
Molecular docking simulations predict the binding affinity and orientation of a ligand to a target protein. The binding energy is a key metric, with more negative values indicating a stronger and more favorable interaction. The following table summarizes the reported binding energies for para-acetamidophenol with COX-1 and COX-2. Due to the lack of specific docking studies for ortho- and meta-acetamidophenol in the reviewed literature, their corresponding binding energies are not available for a direct comparison.
| Ligand | Target Protein | Binding Energy (kcal/mol) / E-value | Key Interacting Residues (Predicted) |
| p-Acetamidophenol | COX-1 | -28.06[1] / -160.9 | Not explicitly detailed in the search results |
| COX-2 | -50.19[1] / -165.9 | Not explicitly detailed in the search results | |
| o-Acetamidophenol | COX-1 | Data not available | - |
| COX-2 | Data not available | - | |
| m-Acetamidophenol | COX-1 | Data not available | - |
| COX-2 | Data not available | - |
Note: The binding energy values are taken from different studies and may have been calculated using different software and force fields, which can influence the results.
The available data suggests that para-acetamidophenol exhibits a stronger binding affinity for COX-2 over COX-1, which is a desirable characteristic for reducing the gastrointestinal side effects associated with COX-1 inhibition.[1] The difference in binding energies between the isomers would be influenced by the position of the hydroxyl group on the phenyl ring, which affects the molecule's overall shape, polarity, and ability to form hydrogen bonds with the amino acid residues in the active site of the COX enzymes.
Experimental Protocols: Molecular Docking of Acetamidophenol Isomers
The following is a generalized protocol for the molecular docking of small molecules, such as acetamidophenol isomers, with COX enzymes, based on methodologies described in the scientific literature.
1. Protein Preparation:
-
Retrieval: The three-dimensional crystal structures of the target proteins (e.g., human COX-1 and COX-2) are downloaded from the Protein Data Bank (PDB).
-
Preparation: The protein structures are prepared for docking by removing water molecules, co-crystallized ligands, and any other heteroatoms. Hydrogen atoms are added to the protein, and charges are assigned using a force field.
2. Ligand Preparation:
-
Structure Generation: The 2D structures of the acetamidophenol isomers (ortho, meta, and para) are drawn using a chemical drawing tool.
-
3D Conversion and Optimization: The 2D structures are converted to 3D structures, and their geometries are optimized using a suitable force field (e.g., MMFF94). This process minimizes the energy of the ligand to achieve a stable conformation.
3. Molecular Docking:
-
Grid Box Generation: A grid box is defined around the active site of the target protein. This box specifies the region where the docking software will search for the optimal binding pose of the ligand.
-
Docking Simulation: Molecular docking is performed using software such as AutoDock or Hex. The software systematically evaluates various conformations and orientations of the ligand within the grid box, calculating the binding energy for each pose.
-
Analysis of Results: The docking results are analyzed to identify the pose with the lowest binding energy, which represents the most stable binding conformation. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are also examined.
Visualizing the Docking Workflow
The following diagram illustrates the logical workflow of a comparative molecular docking study.
Signaling Pathway of COX Enzymes in Inflammation
The following diagram illustrates the role of COX enzymes in the inflammatory pathway and their inhibition by acetamidophenol.
Conclusion
Molecular docking studies are powerful computational tools for predicting the binding interactions between ligands and target proteins. The available data for para-acetamidophenol suggests a preferential binding to COX-2, which may contribute to its analgesic and antipyretic effects with a favorable side-effect profile. Further in silico and in vitro studies are warranted to elucidate the specific binding affinities and mechanisms of action of ortho- and meta-acetamidophenol with COX enzymes and other potential protein targets. A direct comparative analysis of all three isomers would provide a more complete understanding of their structure-activity relationships and could guide the development of novel therapeutic agents.
References
Safety Operating Guide
Safe Disposal of 2-Acetamidophenol: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of 2-Acetamidophenol, ensuring compliance and minimizing risk.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This chemical is harmful if swallowed and causes skin and eye irritation.[1][2][3]
Essential PPE includes:
-
Eye Protection: Safety glasses or goggles are necessary.[2]
-
Hand Protection: Wear suitable chemical-resistant gloves.[1][2][4]
-
Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin exposure.[1][2][4]
-
Respiratory Protection: In cases of dust generation, a dust mask or respirator should be used.[2][5]
Work should be conducted in a well-ventilated area, preferably within a fume hood.[6] An eyewash station and safety shower must be readily accessible.[1]
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste.[2][4][7] Adherence to local, regional, and national regulations is mandatory.[3][4][7]
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials, in a designated, properly labeled, and sealed container.
-
For spills, carefully sweep or vacuum the solid material into a suitable disposal container.[1][3] Avoid generating dust; if necessary, dampen the material with water before sweeping.[2]
-
-
Waste Segregation:
-
Labeling and Documentation:
-
Clearly label the waste container with "Hazardous Waste" and the chemical name "this compound."
-
Maintain a log of the accumulated waste, noting the quantity and date of addition.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and proper disposal.[6]
-
Provide the disposal company with a complete and accurate description of the waste.
-
Crucially, do not dispose of this compound down the drain or in general waste. [3][7][8] This can lead to environmental contamination and potential harm to aquatic organisms.[4][7]
Quantitative Data Summary
While specific regulatory disposal limits are not provided in the safety data sheets, the following toxicological and physical data underscore the importance of handling this compound as hazardous material.
| Property | Value | Source |
| Oral LD50 (Mouse) | 338 mg/kg | [6] |
| Oral LD50 (Rat) | 2404 mg/kg | [6] |
| Melting Point | 205-210 °C | [5] |
| Physical State | Solid, Powder | |
| Hazard Classifications | Acute Oral Toxicity (Category 4), Skin Irritant (Category 2), Eye Irritant (Category 2) | [3][7] |
Experimental Protocols
This document provides operational guidance for disposal and does not cite specific experimental protocols that utilize this compound. The disposal procedures outlined are based on safety data sheets and general laboratory safety guidelines.
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. 2-アセトアミドフェノール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. otago.ac.nz [otago.ac.nz]
Personal protective equipment for handling 2-Acetamidophenol
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of 2-Acetamidophenol, a chemical requiring careful management in a laboratory setting. Adherence to these procedures is essential for ensuring personal safety and regulatory compliance.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is mandatory to minimize exposure. This chemical is harmful if swallowed and causes skin and serious eye irritation.[1][2] The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Wear appropriate protective gloves to prevent skin contact.[1][3] While specific breakthrough time data for this compound is not readily available, nitrile gloves are commonly used in laboratory settings. However, it is crucial to inspect gloves before use and change them immediately if contaminated. For prolonged or high-exposure scenarios, consider double-gloving. |
| Eye and Face Protection | Safety glasses with side shields or goggles | To prevent eye contact, use safety glasses that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield may be necessary for splash hazards. |
| Skin and Body Protection | Laboratory coat and appropriate protective clothing | Wear a lab coat and additional protective clothing as needed to prevent skin exposure.[1][3] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Use a respirator if there is a risk of inhaling dust, or if exposure limits are exceeded.[3] Ensure proper fit and use in accordance with OSHA respirator regulations found in 29 CFR 1910.134.[3] |
Operational Plan: Step-by-Step Handling Procedure
Proper handling of this compound is crucial to prevent exposure and contamination. The following workflow outlines the key steps from preparation to disposal.
Disposal Plan
The disposal of this compound and its contaminated waste must be handled with care to prevent environmental contamination and ensure regulatory compliance. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult federal, state, and local regulations for proper disposal.[3]
Step-by-Step Disposal Procedure:
-
Waste Segregation: Do not mix this compound waste with other waste streams. Keep it in a dedicated, clearly labeled hazardous waste container.
-
Containerization: Use a compatible, leak-proof container for all this compound waste, including contaminated PPE and cleaning materials. The container must be kept closed except when adding waste.
-
Labeling: Label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's environmental health and safety department.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.[1]
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company. Follow all institutional and regulatory procedures for waste pickup.
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]
-
Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical attention.[3]
-
Inhalation: Move the exposed person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[3]
-
Spills: For small spills, carefully sweep or vacuum up the material and place it into a suitable, labeled disposal container.[3] Avoid generating dust.[4] Ensure adequate ventilation. For large spills, evacuate the area and contact your institution's emergency response team.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
